L-764406
Description
Propriétés
Formule moléculaire |
C15H11ClN2O2S |
|---|---|
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-3-chloroquinoxaline |
InChI |
InChI=1S/C15H11ClN2O2S/c16-15-14(17-12-8-4-5-9-13(12)18-15)10-21(19,20)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
AMNQYONRCBZMGT-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
L-764406: A Technical Deep Dive into its Mechanism of Action on PPAR-gamma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of L-764406, a novel, non-thiazolidinedione (non-TZD) ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound is distinguished as the first identified partial agonist for this nuclear receptor, exhibiting a unique mode of interaction and downstream signaling effects. This document details its binding characteristics, covalent modification of the receptor, and the functional consequences of its partial agonism, including differential co-activator recruitment and target gene expression.
Core Mechanism of Action
This compound acts as a selective partial agonist of PPARγ.[1] Unlike full agonists, such as thiazolidinediones (TZDs), which elicit a maximal transcriptional response, this compound induces a submaximal level of gene activation.[1] The cornerstone of its mechanism is a unique covalent interaction with the PPARγ ligand-binding domain (LBD).[1][2] Pre-incubation of PPARγ with this compound irreversibly prevents the binding of radiolabeled TZDs, a characteristic not observed with structurally related, non-covalent analogues.[1][2] This covalent binding has been pinpointed to a specific cysteine residue, Cys313, located in helix 3 of the human PPARγ2 LBD.[1][2] Mass spectrometry analysis confirmed this by detecting a molecular weight shift in a tryptic peptide of the PPARγ LBD corresponding to the adduction of this compound.[1][2] Mutagenesis studies further solidified this finding, demonstrating that a C313A point mutation in PPARγ abrogates the binding of this compound.[2]
Upon binding, this compound induces a conformational change in the receptor, adopting a typical agonist conformation as observed in protease protection experiments.[1][2] This conformational shift facilitates the recruitment of co-activator proteins, which is essential for initiating the transcription of target genes.[1][2] However, the partial agonist nature of this compound leads to a differential and less robust recruitment of co-activators compared to full agonists.[2][3] This nuanced co-activator association is believed to be the molecular basis for its partial agonist activity, resulting in a distinct profile of gene expression and downstream biological effects.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with PPARγ.
| Binding Affinity | |
| Parameter | Value |
| Apparent Binding IC50 | 70 nM[1][2][5] |
| Transcriptional Activity | |
| Assay Type | Observation |
| PPARγ-LBD Chimeric Receptor Reporter Assay | Partial agonist activity[1][2] |
| Target Gene Expression (aP2 in 3T3-L1 cells) | Induction of expression[1][2] |
| Receptor Selectivity | |
| PPAR Isoform | Activity |
| PPARα | No activity[1][2] |
| PPARδ | No activity[1][2] |
| PPARγ | Partial agonist activity[1][2] |
Signaling Pathway and Experimental Visualizations
To elucidate the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: this compound signaling pathway via PPARγ activation.
Caption: Workflow for Scintillation Proximity Assay.
Caption: Workflow for Reporter Gene Assay.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for Binding Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.
-
Reagents and Materials:
-
GST-hPPARγ2 fusion protein
-
Protein A-yttrium silicate SPA beads
-
Goat anti-GST antibodies
-
[3H]-radiolabeled thiazolidinedione (TZD)
-
This compound and other test compounds
-
Assay buffer
-
-
Procedure:
-
The GST-hPPARγ2 fusion protein is immobilized onto Protein A-yttrium silicate SPA beads using goat anti-GST antibodies.[2]
-
The beads are incubated in a suitable assay buffer with a constant concentration of [3H]-radiolabeled TZD and varying concentrations of the test compound (this compound).
-
When the [3H]-TZD binds to the PPARγ on the beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to stimulate light emission.
-
If the test compound competes for the same binding site, it will displace the [3H]-TZD, leading to a decrease in the scintillation signal.
-
The light output is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by analyzing the dose-response curve. For covalent binding studies, PPARγ is pre-incubated with this compound before the addition of the [3H]-TZD.[1][2]
-
Cell-Based Reporter Gene Assay for Transcriptional Activation
This assay quantifies the ability of a ligand to activate a nuclear receptor and drive the expression of a reporter gene.
-
Reagents and Materials:
-
Mammalian cell line (e.g., COS-1)
-
Expression vector containing a chimeric receptor construct (e.g., GAL4 DNA-binding domain fused to the human PPARγ LBD).
-
Reporter vector containing a promoter with upstream tandem repeats of the GAL4 Upstream Activating Sequence (UAS) driving a reporter gene (e.g., luciferase).
-
Transfection reagent
-
Cell culture media and supplements
-
This compound and control compounds (e.g., a full agonist TZD)
-
Luciferase assay substrate and buffer
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are co-transfected with the chimeric receptor expression vector and the reporter vector.
-
Following transfection (typically 24-48 hours), the cell culture medium is replaced with medium containing increasing concentrations of this compound or control compounds.
-
The cells are incubated for a further 24-48 hours to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the luciferase substrate.
-
The results are often normalized to the activity induced by a saturating concentration of a full agonist, which is set as 100% activation.[6]
-
Protease Protection Assay
This assay assesses ligand-induced conformational changes in a receptor by measuring its susceptibility to proteolytic digestion.
-
Reagents and Materials:
-
In vitro transcribed and translated 35S-labeled hPPARγ1
-
This compound and control compounds (e.g., DMSO as a vehicle control)
-
Trypsin or other suitable protease at various concentrations
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography equipment
-
-
Procedure:
-
35S-labeled hPPARγ1 is synthesized in an in vitro coupled transcription/translation system.[2]
-
The synthesized receptor is pre-incubated with either a vehicle control (e.g., 0.1% DMSO) or the test ligand (e.g., 10 µM this compound).[2]
-
The receptor-ligand mixtures are then subjected to limited proteolysis by incubating with increasing concentrations of trypsin for a fixed period.
-
The digestion is stopped, and the resulting protein fragments are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is dried and exposed to an autoradiography film to visualize the radiolabeled protein fragments.
-
Ligand binding that induces a more compact, stable conformation will protect specific sites from cleavage, resulting in a different pattern of protected fragments compared to the unbound or vehicle-treated receptor. An "agonist-like" conformation typically shows a characteristic pattern of protease resistance.[2]
-
Co-activator Association Assay
This assay evaluates the ability of a ligand-bound nuclear receptor to recruit co-activator proteins.
-
Principle: The partial agonist properties of this compound were confirmed using a co-activator association assay, which demonstrated that the ligand-induced transcription is co-activator mediated.[1][2] While the specific protocol for this compound was not detailed in the provided search results, a general methodology is described below.
-
General Procedure (e.g., GST pull-down):
-
A GST-tagged PPARγ LBD is expressed and purified.
-
The GST-PPARγ LBD is incubated with this compound or a control ligand.
-
The complex is then incubated with a source of co-activator protein(s), which can be from a cell lysate or a purified, radiolabeled in vitro translation product.
-
Glutathione-sepharose beads are added to pull down the GST-PPARγ LBD and any associated proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting (for endogenous co-activators) or autoradiography (for radiolabeled co-activators) to detect the presence and amount of the recruited co-activator. The degree of co-activator recruitment by this compound would be compared to that of a full agonist.
-
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel partial agonist of peroxisome proliferator-activated receptor-gamma (PPARgamma) recruits PPARgamma-coactivator-1alpha, prevents triglyceride accumulation, and potentiates insulin signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Binding Site of L-764406 on PPARγ: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding interaction between the non-thiazolidinedione partial agonist, L-764406, and the peroxisome proliferator-activated receptor-gamma (PPARγ). The focus is on the specific binding site and the experimental evidence that has defined our current understanding of this interaction.
Executive Summary
This compound is a potent, selective partial agonist of human PPARγ. A defining characteristic of its interaction with the receptor is the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD). This covalent modification is crucial for its binding and subsequent partial agonist activity. This document summarizes the key quantitative data, outlines the experimental protocols used to elucidate the binding mechanism, and provides visual representations of the relevant pathways and interactions.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the binding of this compound to PPARγ.
| Parameter | Value | Receptor Isoform | Experimental Method | Reference |
| Apparent Binding IC50 | 70 nM | Human PPARγ | Scintillation Proximity Assay | [1][2] |
The Covalent Binding Site of this compound
Experimental evidence has conclusively identified a specific cysteine residue as the covalent attachment site for this compound within the PPARγ ligand-binding domain.
Identification of the Covalent Adduct
Mass spectrometry was employed to pinpoint the exact location of this compound binding. Analysis of a tryptic digest of the PPARγ LBD that had been incubated with this compound revealed a molecular weight shift in a specific peptide. This shift corresponded to the addition of the molecular weight of this compound, confirming a covalent interaction.[1][2]
The Key Residue: Cysteine 313
The specific residue identified as the site of covalent modification is Cysteine 313 (Cys313) in human PPARγ2, which is located in helix 3 of the LBD.[1][2] The covalent bond formation between this compound and Cys313 is responsible for the potent and irreversible nature of its binding.
The significance of this interaction is highlighted by the fact that pre-incubation of PPARγ with this compound prevents the binding of radiolabeled thiazolidinedione (TZD) ligands, indicating an overlapping or allosterically modified binding site.[1][2]
Experimental Protocols
The following sections detail the methodologies used to characterize the binding of this compound to PPARγ.
Scintillation Proximity Assay (SPA) for Binding Affinity
This assay was used to determine the binding affinity of this compound for PPARγ in a homogeneous format.[1][2]
-
Principle: A GST-hPPARγ fusion protein is bound to protein A-yttrium silicate (B1173343) SPA beads via a goat anti-GST antibody. A radiolabeled TZD ligand ([³H]TZD) is introduced, and its binding to PPARγ brings the scintillant-impregnated beads in close proximity to the radiolabel, generating a light signal. Unbound radioligand is too distant to produce a signal.
-
Procedure:
-
The GST-hPPARγ fusion protein is incubated with the SPA beads and antibody.
-
Increasing concentrations of the competitor ligand (this compound or unlabeled TZD) are added.
-
A constant concentration of [³H]TZD is added to the mixture.
-
The plate is incubated to allow for competitive binding to reach equilibrium.
-
The signal is measured using a microplate scintillation counter.
-
The IC50 value is determined by plotting the percentage of maximum binding against the logarithm of the competitor concentration.
-
Mass Spectrometry for Covalent Binding Analysis
This technique provided direct evidence for the covalent attachment of this compound to the PPARγ LBD.[1][2]
-
Procedure:
-
The purified PPARγ LBD is incubated with an excess of this compound.
-
The protein is then subjected to tryptic digestion to generate smaller peptides.
-
The resulting peptide mixture is analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
The observed masses of the tryptic peptides are compared to the theoretical masses.
-
A peptide with a mass shift corresponding to the molecular weight of this compound is identified as the site of covalent modification.
-
Site-Directed Mutagenesis
To confirm the role of Cys313, a mutant version of PPARγ was created where this cysteine was replaced with an alanine (B10760859) (C313A).[1]
-
Principle: By removing the reactive thiol group of the cysteine residue, it can be determined if this specific residue is essential for the covalent binding of the ligand.
-
Procedure:
-
A point mutation is introduced into the cDNA of PPARγ to change the codon for Cysteine 313 to one for Alanine.
-
The mutant protein (GST-hPPARγ C313A) is expressed and purified.
-
The binding of this compound to the wild-type and C313A mutant PPARγ is compared using the Scintillation Proximity Assay.
-
A significant reduction or complete loss of binding to the mutant protein confirms the essential role of the mutated residue.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Covalent binding of this compound to Cys313 of PPARγ.
References
A Technical Guide to the Covalent Interaction of L-764406 with Cys313 of PPARγ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the covalent interaction between the non-thiazolidinedione (non-TZD) compound L-764406 and the cysteine residue at position 313 (Cys313) of the human peroxisome proliferator-activated receptor-gamma (PPARγ). This compound is a pioneering example of a covalent partial agonist for this nuclear receptor, offering a unique mechanism of action with implications for the development of selective PPARγ modulators.
Executive Summary
This compound has been identified as a potent PPARγ ligand that distinguishes itself from traditional full agonists like thiazolidinediones (TZDs).[1] Its mechanism involves the formation of a covalent bond with Cys313, a specific cysteine residue located in helix 3 of the PPARγ ligand-binding domain (LBD).[1][2] This irreversible interaction induces a conformational change in the receptor, leading to partial agonist activity.[1][2] The covalent binding has been unequivocally demonstrated through mass spectrometry, which detected a molecular weight shift in a tryptic peptide of the PPARγ LBD.[1][2] Functional studies have further characterized this compound as a partial agonist, capable of inducing the expression of adipocyte-specific genes and mediating co-activator association, albeit to a lesser extent than full agonists.[1][2] The critical role of Cys313 in this interaction has been confirmed through site-directed mutagenesis, where a C313A mutation abrogates the binding of this compound.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with PPARγ.
Table 1: Binding Affinity of this compound to PPARγ
| Compound | Apparent Binding IC50 (nM) | Assay Type |
| This compound | 70 | Scintillation Proximity Assay |
Data sourced from Elbrecht et al., 1999.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the covalent interaction of this compound with Cys313 are outlined below.
1. Scintillation Proximity Assay (SPA) for Ligand Binding
This assay was employed to determine the binding affinity of this compound to human PPARγ in a homogeneous format.[1][2]
-
Materials:
-
Recombinant GST-hPPARγ2 fusion protein
-
Protein A-yttrium silicate (B1173343) SPA beads
-
Goat anti-GST antibodies
-
³H-radiolabeled thiazolidinedione (TZD) ligand
-
This compound and other test compounds
-
Assay buffer
-
-
Protocol:
-
The GST-hPPARγ2 fusion protein is attached to the protein A-yttrium silicate SPA beads via goat anti-GST antibodies.
-
The beads are incubated with a fixed concentration of the ³H-radiolabeled TZD ligand.
-
Increasing concentrations of this compound or other unlabeled competitor ligands are added to the mixture.
-
The plate is incubated to allow for competitive binding to reach equilibrium.
-
The proximity of the radiolabel to the scintillant-impregnated beads results in light emission, which is measured using a microplate scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the competitor ligand.
-
To investigate the covalent nature of the interaction, PPARγ was pre-incubated with this compound before the addition of the ³H-TZD, which prevented the binding of the radiolabeled TZD.[1][2]
-
2. Mass Spectrometry for Identification of Covalent Adduct
Mass spectrometry was used to provide direct evidence of the covalent bond formation between this compound and PPARγ.[1][2]
-
Materials:
-
Purified PPARγ ligand-binding domain (LBD)
-
This compound
-
Trypsin
-
Mass spectrometer
-
-
Protocol:
-
The PPARγ LBD is incubated with this compound to allow for the covalent reaction to occur.
-
The protein is then subjected to tryptic digestion to generate smaller peptides.
-
The resulting peptide mixture is analyzed by mass spectrometry.
-
The mass spectrum of the this compound-treated sample is compared to that of an untreated control.
-
A specific peptide in the this compound-treated sample will exhibit a mass shift corresponding to the molecular weight of this compound, indicating a covalent adduct has formed.
-
Sequencing of this peptide identified Cys313 as the site of covalent modification.[1][2]
-
3. Site-Directed Mutagenesis
To confirm the essential role of Cys313 in the binding of this compound, a mutant PPARγ was created where cysteine at position 313 was replaced with alanine (B10760859) (C313A).[2]
-
Materials:
-
Wild-type GST-hPPARγ expression vector
-
Reagents for site-directed mutagenesis
-
Protein expression and purification system
-
-
Protocol:
-
Site-directed mutagenesis is performed on the wild-type GST-hPPARγ expression vector to introduce the C313A mutation.
-
Both the wild-type and the C313A mutant proteins are expressed and purified.
-
The binding of this compound to both the wild-type and C313A mutant proteins is assessed using the Scintillation Proximity Assay.
-
The results demonstrated that the C313A mutation abolished the binding of this compound, confirming that this residue is necessary for the covalent interaction.[2]
-
4. Cellular Reporter Gene Assay
This assay was used to measure the functional activity of this compound as a PPARγ agonist in a cellular context.[1][2]
-
Materials:
-
Mammalian cell line (e.g., CV-1)
-
Expression vector for a chimeric receptor containing the PPARγ LBD fused to a DNA-binding domain (e.g., GAL4)
-
Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain
-
This compound and other test compounds
-
Cell transfection reagents
-
Luciferase assay reagents
-
-
Protocol:
-
Cells are co-transfected with the chimeric receptor expression vector and the reporter plasmid.
-
After transfection, the cells are treated with varying concentrations of this compound or a reference full agonist.
-
The cells are incubated to allow for ligand-induced activation of the chimeric receptor and subsequent expression of the luciferase reporter gene.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The dose-response curve for this compound is generated to determine its potency and efficacy relative to a full agonist, revealing its partial agonist nature.[1][2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow for characterizing the covalent interaction of this compound with PPARγ.
Conclusion
The covalent interaction of this compound with Cys313 of PPARγ represents a significant finding in the field of nuclear receptor pharmacology. This interaction provides a clear example of how covalent targeting can be utilized to achieve a specific pharmacological profile, in this case, partial agonism. The detailed experimental approaches outlined in this guide have been instrumental in elucidating this mechanism. For researchers and drug development professionals, the case of this compound serves as a valuable paradigm for the discovery and characterization of novel covalent modulators of nuclear receptors and other challenging drug targets. The critical role of Cys313 in ligand binding and subsequent receptor activation highlights the importance of this residue in the function of PPARγ.[1][2]
References
L-764406: A Non-Thiazolidinedione PPARγ Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Agonists of PPARγ, particularly the thiazolidinedione (TZD) class of drugs like rosiglitazone (B1679542) and pioglitazone, have been effectively used as insulin sensitizers in the treatment of type 2 diabetes. However, their utility has been hampered by side effects such as weight gain, fluid retention, and bone loss, which are associated with full activation of the receptor.[2] This has spurred the development of selective PPARγ modulators (SPPARMs) or partial agonists that aim to retain the therapeutic insulin-sensitizing effects while minimizing the adverse effects linked to full agonism.[3]
L-764406 has been identified as a novel, potent, and selective non-thiazolidinedione (non-TZD) partial agonist of human PPARγ.[4][5] This technical guide provides an in-depth overview of this compound, summarizing its biochemical properties, the experimental protocols used for its characterization, and its mechanism of action as a partial agonist.
Biochemical and In Vitro Pharmacological Profile of this compound
This compound distinguishes itself from traditional TZD agonists through its unique chemical structure and its distinct interaction with the PPARγ ligand-binding domain (LBD).
Binding Affinity and Covalent Interaction
This compound is a potent PPARγ ligand with a reported half-maximal inhibitory concentration (IC50) of 70 nM in radioligand binding assays.[4] A key feature of its interaction with the receptor is the formation of a covalent bond. Mass spectrometric analysis has demonstrated that this compound covalently attaches to a specific cysteine residue, Cys313, located in helix 3 of the human PPARγ2 LBD.[4][5] This covalent interaction is suggested by the observation that preincubation of PPARγ with this compound prevents the binding of a radiolabeled TZD.[4]
Partial Agonist Activity
The partial agonism of this compound has been demonstrated through several in vitro assays. In transactivation assays using a chimeric receptor containing the PPARγ LBD, this compound exhibits a submaximal response compared to full agonists like rosiglitazone.[4][6] Furthermore, in co-activator association assays, this compound-bound PPARγ shows a reduced efficiency in recruiting transcriptional coactivators such as p300 and steroid receptor coactivator 1 (SRC-1) when compared to a full agonist-bound receptor.[6] Despite this, protease protection experiments indicate that the binding of this compound induces a conformational change in the receptor characteristic of an agonist.[4]
Gene Expression and Adipocyte Differentiation
In cell-based assays, this compound has been shown to induce the expression of the adipocyte-specific gene, fatty acid-binding protein 4 (aP2), in 3T3-L1 cells, a murine preadipocyte cell line.[4][5] This indicates that this compound can promote adipocyte differentiation, a hallmark of PPARγ activation. However, the extent of aP2 induction is consistent with its partial agonist profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in key in vitro assays, with comparisons to the full agonist rosiglitazone where applicable.
Table 1: PPARγ Binding Affinity of this compound
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Scintillation Proximity Assay | IC50 | 70 nM | [4] |
Table 2: Comparative Transactivation Activity
| Compound | Cell Line | Transactivation Assay | Relative Efficacy (% of Rosiglitazone) | Reference |
| This compound | HEK 293T | GAL4-PPARγ LBD Luciferase Reporter | Partial Agonist (Submaximal response) | [4][6] |
| Rosiglitazone | HEK 293T | GAL4-PPARγ LBD Luciferase Reporter | 100% (Full Agonist) | [6] |
Table 3: Co-activator Recruitment Efficiency
| Ligand | Co-activator | Recruitment Efficiency (relative to Rosiglitazone) | Reference |
| This compound | p300, SRC-1 | Less efficient | [6] |
| Rosiglitazone | p300, SRC-1 | High efficiency | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and have been adapted to reflect the specific context of this compound characterization.
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PPARγ receptor.
-
Materials:
-
Recombinant human PPARγ protein (e.g., GST-hPPARγ fusion protein).
-
Radiolabeled TZD ligand (e.g., [³H]BRL49653).
-
SPA beads (e.g., Protein A-coated yttrium silicate (B1173343) beads).
-
Anti-GST antibody.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).
-
Test compound (this compound) and a known full agonist (e.g., rosiglitazone).
-
Microplates (e.g., 96-well).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a slurry of SPA beads by suspending them in the assay buffer.
-
In each well of the microplate, add the GST-hPPARγ fusion protein and the anti-GST antibody. Incubate to allow the antibody to bind to the protein.
-
Add the SPA bead slurry to each well. The protein A on the beads will bind to the Fc region of the antibody, immobilizing the PPARγ protein on the beads.
-
Add a fixed concentration of the radiolabeled TZD ligand to each well.
-
Add varying concentrations of the test compound (this compound) or the reference compound.
-
Incubate the plate with gentle shaking to allow the binding reaction to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads results in light emission, which is proportional to the amount of bound radioligand.
-
Calculate the IC50 value for the test compound by plotting the percentage of inhibition of radioligand binding against the log concentration of the compound.
-
GAL4-PPARγ LBD Transactivation Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of the PPARγ ligand-binding domain (LBD).
-
Materials:
-
Mammalian cell line (e.g., HEK 293T or COS-1).
-
Expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain fused to the human PPARγ LBD (pBIND-PPARγ).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS) (pGRE-LUC).
-
A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase, pRL-TK).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and reagents.
-
Test compound (this compound) and a full agonist (rosiglitazone).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the pBIND-PPARγ, pGRE-LUC, and pRL-TK plasmids using a suitable transfection reagent.
-
After transfection, treat the cells with varying concentrations of this compound or the reference full agonist.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the fold activation of luciferase activity against the log concentration of the compound to determine the EC50 and maximal efficacy.
-
3T3-L1 Adipocyte Differentiation and aP2 Gene Expression Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into adipocytes by measuring the expression of a key adipogenic marker gene, aP2.
-
Materials:
-
3T3-L1 murine preadipocyte cell line.
-
Differentiation medium (DM): DMEM supplemented with fetal bovine serum, insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Maintenance medium (MM): DMEM with fetal bovine serum and insulin.
-
Test compound (this compound).
-
RNA isolation kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers for aP2 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument and reagents (e.g., SYBR Green).
-
-
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing the test compound (this compound) or a vehicle control for 2-3 days.
-
Replace the differentiation medium with maintenance medium containing the test compound and continue the culture for several more days, replacing the medium every 2-3 days.
-
At the end of the differentiation period, harvest the cells and isolate total RNA.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for aP2 and a housekeeping gene to quantify the relative mRNA expression levels.
-
Analyze the data to determine the fold change in aP2 expression induced by this compound compared to the vehicle control.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and concepts related to this compound and PPARγ activation.
Caption: PPARγ signaling pathway activated by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Full vs. Partial PPARγ Agonism.
In Vivo Effects: A General Perspective
While extensive in vitro data for this compound is available, specific in vivo studies detailing its effects on plasma glucose, insulin, and triglycerides in animal models of diabetes are not prominently featured in the public domain literature. However, based on the known pharmacology of PPARγ agonists, particularly partial agonists, certain in vivo effects can be anticipated.
Non-TZD PPARγ agonists, in general, have been shown to be orally active insulin-sensitizing agents in diabetic animal models, such as the db/db mouse.[7] They typically lead to reductions in elevated plasma glucose and triglyceride concentrations.[7] The therapeutic goal of a partial agonist like this compound would be to achieve these beneficial metabolic effects with a reduced side-effect profile compared to full agonists. This includes potentially less weight gain and fluid retention. Further in vivo studies would be necessary to fully characterize the therapeutic window and safety profile of this compound.
Conclusion
This compound represents a significant development in the field of PPARγ modulators. As a potent, non-TZD partial agonist, it demonstrates a distinct mechanism of action characterized by covalent binding to the PPARγ LBD and a submaximal transcriptional response. The in vitro data strongly support its classification as a partial agonist, offering the potential for a dissociated therapeutic profile with retained insulin-sensitizing effects and a lower propensity for the side effects associated with full PPARγ activation. While comprehensive in vivo data for this compound remains to be fully elucidated in publicly accessible literature, its well-characterized in vitro profile makes it a valuable tool for further research into the nuanced roles of PPARγ signaling in metabolic disease and a promising scaffold for the development of next-generation insulin sensitizers.
References
- 1. PPARɑ variant V227A reduces plasma triglycerides through enhanced lipoprotein lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of L-764406: A Selective PPARγ Partial Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of L-764406, a novel, non-thiazolidinedione (non-TZD) compound. Contrary to the initial inquiry premise, extensive research has firmly established this compound not as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, but as the first identified partial agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This document will summarize the key findings regarding its discovery, binding characteristics, mechanism of action, and selectivity. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the scientific journey and molecular interactions of this compound.
Introduction: The Landscape of PPAR Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1] The three main isoforms, PPARα, PPARγ, and PPARδ (also known as PPARβ/δ), are activated by fatty acids and their derivatives, and serve as important therapeutic targets.[1]
-
PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, is the molecular target for fibrate drugs used to treat dyslipidemia.[1]
-
PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), are potent insulin (B600854) sensitizers used in the treatment of type 2 diabetes.[2]
The discovery of isoform-selective ligands is a key objective in drug development to maximize therapeutic benefits while minimizing side effects. It is within this context that this compound was identified and characterized.
Discovery of this compound
This compound was identified through a scintillation proximity assay designed to measure the binding of radiolabeled TZD compounds to human PPARγ.[3] This high-throughput screening approach led to the discovery of this compound as a potent, non-TZD ligand for PPARγ.[3]
Characterization of this compound as a PPARγ Partial Agonist
Subsequent characterization revealed that this compound is not a full agonist but a partial agonist of PPARγ. This was a significant finding, as partial agonists can offer a more modulated therapeutic response with a potentially improved side-effect profile compared to full agonists.
Binding Affinity and Mechanism
Initial studies demonstrated that this compound is a potent PPARγ ligand with an apparent binding IC50 of 70 nM.[3] A key finding from these early studies was the covalent nature of its interaction with the receptor. Preincubation of PPARγ with this compound prevented the binding of a radiolabeled TZD, suggesting an irreversible interaction.[3] This was later confirmed by mass spectrometric analysis, which identified a covalent bond between this compound and the cysteine residue Cys313 in the ligand-binding domain of human PPARγ2.[3]
Functional Activity
In functional assays, this compound exhibited partial agonist activity. In cells expressing a chimeric receptor containing the PPARγ ligand-binding domain (LBD), this compound induced a response that was approximately 25% of that achieved by full agonists.[2] It also induced the expression of the adipocyte-specific gene aP2 in 3T3-L1 cells.[3] The partial agonism was further supported by co-activator association assays, which indicated that the transcriptional activation was co-activator mediated.[3]
Isoform Selectivity: Lack of Activity at PPARα and PPARδ
A crucial aspect of the initial characterization of this compound was its selectivity. In contrast to its activity on PPARγ, this compound did not show any activity in cells transfected with chimeric receptors containing the LBDs of PPARα or PPARδ.[3][4] This high selectivity for PPARγ over the other isoforms was a defining feature of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Receptor | Value | Assay | Reference |
| Apparent Binding IC50 | Human PPARγ | 70 nM | Scintillation Proximity Assay | [3] |
| Functional Activity | Human PPARγ | ~25% of full agonist | Cellular Transactivation Assay | [2] |
| Receptor Isoform | Activity | Assay | Reference |
| Human PPARα | No activity observed | Cellular Transactivation Assay | [3][4] |
| Human PPARδ | No activity observed | Cellular Transactivation Assay | [3][4] |
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for Binding Affinity
This assay was used to determine the binding affinity of this compound to PPARγ.
-
Protein Preparation: A glutathione (B108866) S-transferase (GST)-human PPARγ fusion protein is expressed and purified.
-
Bead Conjugation: The GST-hPPARγ fusion protein is attached to protein A-yttrium silicate (B1173343) SPA beads via a goat anti-GST antibody.
-
Binding Reaction: The protein-conjugated beads are incubated with a radiolabeled TZD ligand (e.g., [3H]BRL 49653) in the presence of varying concentrations of the test compound (this compound).
-
Detection: When the radioligand binds to the receptor on the bead, the emitted beta particles stimulate the scintillant in the bead to emit light. This light is then detected by a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Cellular Transactivation Assay
This cell-based assay measures the ability of a compound to activate a target receptor and drive the expression of a reporter gene.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1) is cultured and co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain of the PPAR isoform of interest (e.g., PPARγ, PPARα, or PPARδ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (this compound) or a reference agonist.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the efficacy and potency (EC50) of the compound.
Co-activator Association Assay
This assay determines if the ligand-induced receptor activation leads to the recruitment of co-activator proteins.
-
Protein Immobilization: A GST-tagged co-activator peptide (e.g., from SRC-1) is immobilized on glutathione-Sepharose beads.
-
Receptor Binding: In vitro translated and radiolabeled PPARγ is incubated with the immobilized co-activator in the presence of the test compound (this compound) or a reference agonist.
-
Washing and Elution: The beads are washed to remove unbound receptor, and the bound proteins are eluted.
-
Detection: The amount of bound, radiolabeled PPARγ is quantified by SDS-PAGE and autoradiography. An increase in bound receptor in the presence of the ligand indicates co-activator recruitment.
Visualizations
PPARγ Signaling Pathway
Caption: The signaling pathway of this compound as a PPARγ partial agonist.
Experimental Workflow for Isoform Selectivity
Caption: Experimental workflow for determining the isoform selectivity of this compound.
Conclusion
References
L-764406: A Deep Dive into its Selective Interaction with PPAR-γ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective binding and functional activity of the non-thiazolidinedione compound L-764406 for the peroxisome proliferator-activated receptor-gamma (PPAR-γ) over its alpha (PPAR-α) and delta (PPAR-δ) isoforms. This document details the quantitative selectivity, the experimental methodologies used for its determination, and the underlying molecular mechanisms.
Quantitative Selectivity Profile
This compound demonstrates a high degree of selectivity for PPAR-γ. This is evident from both direct binding assays and functional transactivation studies. The compound's affinity for PPAR-γ is potent, while its interaction with PPAR-α and PPAR-δ is negligible under similar experimental conditions.
| Parameter | PPAR-γ | PPAR-α | PPAR-δ |
| Binding Affinity (IC50) | 70 nM[1][2][3] | No activity observed | No activity observed |
| Functional Activity | Partial Agonist[1][2] | No activity observed[1][2][3] | No activity observed[1][2][3] |
Note: The binding affinity for PPAR-α and PPAR-δ has not been quantitatively determined in the cited literature, as no significant binding or functional activity was observed.
Mechanism of Action: Covalent Modification
This compound's interaction with PPAR-γ is unique due to its covalent binding mechanism. It forms a stable bond with a specific cysteine residue, Cys313, located in the ligand-binding domain (LBD) of PPAR-γ.[1][2] This covalent adduction is responsible for its partial agonist activity and contributes to its high selectivity, as the equivalent cysteine residue is not present in the LBDs of PPAR-α and PPAR-δ.
Experimental Protocols
The selectivity of this compound has been established through rigorous experimental procedures. The following sections detail the methodologies for the key assays used in its characterization.
Scintillation Proximity Assay (SPA) for PPAR-γ Binding
This assay quantifies the binding of a ligand to its receptor in a homogeneous system, eliminating the need for a separation step of bound and free ligand.
Objective: To determine the binding affinity (IC50) of this compound for the PPAR-γ ligand-binding domain.
Materials:
-
Recombinant Glutathione S-transferase (GST)-tagged human PPAR-γ LBD
-
Protein A-coated yttrium silicate (B1173343) SPA beads
-
Anti-GST antibody
-
[³H]-labeled thiazolidinedione (TZD) as the radioligand
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)
-
Microplates suitable for scintillation counting
Procedure:
-
Bead Preparation: The SPA beads are coated with the anti-GST antibody.
-
Receptor Immobilization: The GST-tagged PPAR-γ LBD is incubated with the antibody-coated SPA beads, allowing for the immobilization of the receptor on the bead surface.
-
Competition Binding: The receptor-coated beads are incubated with a fixed concentration of the [³H]-TZD radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Signal Detection: When the [³H]-TZD binds to the PPAR-γ LBD on the bead, the emitted beta particles from the tritium (B154650) are close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. The concentration of this compound that inhibits 50% of the [³H]-TZD binding (IC50) is calculated from the resulting dose-response curve.
GAL4-PPAR LBD Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene.
Objective: To assess the functional activity and selectivity of this compound as an agonist for PPAR-γ, PPAR-α, and PPAR-δ.
Materials:
-
Mammalian cell line (e.g., COS-1 or HEK293)
-
Expression plasmid encoding a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of human PPAR-γ, PPAR-α, or PPAR-δ.
-
Reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a luciferase reporter gene.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Luminometer for measuring luciferase activity.
Procedure:
-
Cell Transfection: The cells are co-transfected with the GAL4-PPAR LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid.
-
Compound Treatment: After an incubation period to allow for protein expression, the transfected cells are treated with varying concentrations of this compound or a known PPAR agonist as a positive control.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity compared to untreated cells indicates that the compound activates the specific PPAR isoform. The results are typically expressed as fold activation over the vehicle control. This assay is performed in parallel for all three PPAR isoforms to determine the selectivity of the compound.
Visualizations
PPAR Signaling Pathway and this compound Selectivity
References
Downstream Gene Targets of L-764406 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-764406 is a potent and selective partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose homeostasis. Activation of PPARγ by ligands such as this compound initiates a cascade of transcriptional events that modulate the expression of numerous downstream target genes. This technical guide provides an in-depth overview of the known and inferred downstream gene targets of this compound, detailed experimental protocols for their identification, and a visualization of the associated signaling pathways and experimental workflows. While comprehensive genome-wide studies specifically on this compound are limited, data from studies on other selective PPARγ modulators (SPPARγMs) and full agonists provide a strong predictive framework for its molecular actions.
This compound and the PPARγ Signaling Pathway
This compound acts as a selective partial agonist for PPARγ.[1][2] It covalently binds to the cysteine residue at position 313 (Cys313) within the ligand-binding domain of PPARγ. This binding induces a conformational change in the receptor, facilitating the recruitment of co-activator proteins. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Downstream Gene Targets of this compound Activation
Direct, comprehensive transcriptome-wide data for this compound is not extensively available in the public domain. However, studies on other SPPARγMs and full PPARγ agonists in the 3T3-L1 adipocyte model system allow for the inference of likely downstream targets.[3][4][5] These studies have identified sets of genes associated with the desired antidiabetic effects of PPARγ activation and those linked to undesirable side effects.
As a partial agonist, this compound is expected to exhibit a selective gene regulation profile, showing a more pronounced effect on efficacy-associated genes while having an attenuated impact on genes linked to adverse effects compared to full agonists.[3][5] A key known downstream target of this compound is the adipocyte fatty acid-binding protein (aP2), also known as FABP4.[1][2]
The following tables summarize representative PPARγ target genes, categorized by their association with therapeutic efficacy or potential side effects, with expression changes observed in 3T3-L1 adipocytes upon treatment with PPARγ agonists. The fold changes are indicative and may vary depending on the specific agonist and experimental conditions.
Table 1: Representative Efficacy-Associated PPARγ Target Genes
| Gene Symbol | Gene Name | Function | Representative Fold Change (Full Agonist) |
| Adipoq | Adiponectin, C1Q and collagen domain containing | Insulin-sensitizing adipokine | ↑ (Significant) |
| Slc2a4 | Solute carrier family 2 member 4 (GLUT4) | Insulin-regulated glucose transporter | ↑ (Moderate) |
| Lpl | Lipoprotein lipase | Triglyceride hydrolysis | ↑ (Significant) |
| Fabp4 | Fatty acid binding protein 4 (aP2) | Fatty acid uptake and transport | ↑ (Significant) |
| Cd36 | CD36 molecule | Fatty acid translocase | ↑ (Significant) |
| Pepck | Phosphoenolpyruvate carboxykinase 1 | Glyceroneogenesis, triglyceride synthesis | ↑ (Significant) |
Table 2: Representative Adverse Effect-Associated PPARγ Target Genes
| Gene Symbol | Gene Name | Function | Representative Fold Change (Full Agonist) |
| Cfd | Complement factor D (adipsin) | Adipokine, linked to fluid retention | ↑ (Significant) |
| Ankrd9 | Ankyrin repeat domain 9 | Unknown, associated with weight gain | ↑ (Moderate) |
| Fgf1 | Fibroblast growth factor 1 | Mitogen, potential role in edema | ↑ (Moderate) |
Experimental Protocols
The identification and validation of this compound downstream targets involve a series of well-established molecular biology techniques.
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis.[3][4][5][6][7]
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and antibiotics at 37°C in a humidified atmosphere with 10% CO2.
-
Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
Maintenance: After 48 hours (Day 2), the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being replaced every two days. Mature adipocytes are typically observed by Day 8-10. The addition of a PPARγ agonist like rosiglitazone (B1679542) (a full agonist) or this compound during differentiation can enhance the process.[5]
RNA Isolation from 3T3-L1 Adipocytes
Mature 3T3-L1 adipocytes have a high lipid content, which can complicate RNA isolation. The TRIzol (or a similar TRI reagent) method is commonly and successfully used.[8][9][10]
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add TRIzol reagent directly to the culture dish to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. An optional step for high-lipid samples is to centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet debris and form a lipid layer on top, which can be carefully removed. Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein and lipids) phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Solubilization: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis or a bioanalyzer.
Gene Expression Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the isolated total RNA using reverse transcriptase and a T7-oligo(dT) primer. Subsequently, synthesize the second strand. The resulting double-stranded cDNA is then used as a template for in vitro transcription to produce biotin-labeled cRNA.
-
Fragmentation: Fragment the labeled cRNA to a uniform size.
-
Hybridization: Hybridize the fragmented and labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven.[11][12]
-
Washing and Staining: After hybridization, wash the array to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate, which binds to the biotin (B1667282) labels.[11][13]
-
Scanning and Data Analysis: Scan the microarray chip using a high-resolution scanner to detect the fluorescence signal. The signal intensity for each probe set corresponds to the expression level of the respective gene. Analyze the data using specialized software to identify differentially expressed genes between this compound-treated and control samples.
qPCR is used to validate the results from microarray analysis for specific genes of interest.
-
cDNA Synthesis: Reverse transcribe total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers, and the synthesized cDNA as a template.
-
Data Analysis: Run the reaction on a real-time PCR instrument. The cycle threshold (Ct) value is determined for each gene. Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor, in this case, PPARγ.[14]
-
Cross-linking: Treat 3T3-L1 adipocytes with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PPARγ. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to the reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for PPARγ binding. These enriched regions represent the direct binding sites of the PPARγ-RXR heterodimer.
Conclusion
This compound exerts its biological effects by selectively modulating the transcriptional activity of PPARγ. While a complete and specific list of its downstream gene targets awaits further investigation, a robust understanding can be derived from studies on other selective PPARγ modulators. The genes regulated by PPARγ are central to adipocyte function, lipid metabolism, and insulin sensitivity. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to further elucidate the precise molecular mechanisms of this compound and other SPPARγMs, which is crucial for the development of next-generation therapies for metabolic diseases with improved efficacy and safety profiles.
References
- 1. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips on hybridizing, washing, and scanning affymetrix microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Washing, Staining, and Scanning Affymetrix Microarrays [ivaan.com]
- 12. Genome-Wide Profiling of Peroxisome Proliferator-Activated Receptor γ in Primary Epididymal, Inguinal, and Brown Adipocytes Reveals Depot-Selective Binding Correlated with Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-species ChIP-seq studies provide insights into regulatory strategies of PPARγ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-species ChIP-seq studies provide insights into regulatory strategies of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
L-764406: A Technical Guide to its Role in Adipocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of L-764406, a selective partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its function in the molecular cascade of adipocyte differentiation. It details the compound's mechanism of action, presents relevant quantitative data, outlines key experimental protocols for its study, and visualizes the associated biological pathways and workflows.
Introduction: The Role of PPARγ in Adipogenesis
Adipocyte differentiation, or adipogenesis, is the intricate process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-storing adipocytes.[1] This cellular transformation is fundamental to adipose tissue development and systemic energy homeostasis.[2][3] The process is governed by a highly orchestrated transcriptional cascade involving several key transcription factor families, most notably the CCAAT/enhancer-binding proteins (C/EBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).[2][4]
Within this cascade, PPARγ has been identified as the master regulator of adipogenesis.[5][6][7] Its activation is both necessary and, in some contexts, sufficient to drive the full program of fat cell differentiation.[5] The process typically begins with the transient expression of C/EBPβ and C/EBPδ following adipogenic stimuli.[8][9] These early factors then induce the expression of the two master regulators, PPARγ and C/EBPα.[5][8] PPARγ and C/EBPα subsequently engage in a positive feedback loop, mutually upregulating each other's expression to solidify the adipocyte phenotype and activate a suite of downstream genes responsible for lipid metabolism, insulin (B600854) sensitivity, and the morphological characteristics of mature fat cells.[5][10]
Given its central role, PPARγ has become a major therapeutic target, particularly for insulin-sensitizing drugs like the thiazolidinediones (TZDs).[11] this compound is a novel, non-TZD compound that acts as a potent, selective, and partial PPARγ agonist, making it a valuable chemical tool for dissecting the specific contributions of PPARγ activation to adipocyte differentiation.[12]
Mechanism of Action of this compound
This compound distinguishes itself from other PPARγ agonists through its unique mode of interaction with the receptor.
-
Selective and Covalent Binding: this compound is a high-affinity PPARγ ligand that binds covalently to the receptor.[12] Mass spectrometric analysis has identified a specific cysteine residue, Cys313, within helix 3 of the human PPARγ ligand-binding domain (LBD) as the precise attachment site.[12] Pre-incubation with this compound irreversibly prevents the binding of other radiolabeled ligands, confirming this covalent interaction.[12]
-
Receptor Specificity: The compound exhibits high specificity for PPARγ. It does not demonstrate significant activity in cells transfected with chimeric receptors containing the ligand-binding domains of PPARα or PPARδ.[12]
-
Partial Agonist Activity: Despite its potent binding, this compound functions as a partial agonist.[12] In reporter gene assays, it elicits a sub-maximal response compared to full agonists like TZDs.[12][13] This partial agonism is also observed in co-activator association assays, indicating that this compound induces a unique receptor conformation that leads to a moderated, co-activator-mediated transcriptional response.[12]
-
Induction of Adipogenic Genes: Functionally, this compound promotes adipogenesis by activating the PPARγ-driven transcriptional program. A key downstream effect is the induced expression of the adipocyte-specific gene for fatty acid-binding protein 4 (FABP4), also known as aP2, in the 3T3-L1 preadipocyte cell line.[12][13]
This compound Signaling in the Adipogenesis Cascade
This compound initiates its pro-adipogenic effects by binding to and activating PPARγ, a critical step in the established transcriptional hierarchy of adipocyte differentiation. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to modulate their expression.
Quantitative Data Summary
The primary quantitative measure of this compound's activity reported in the literature is its binding affinity for PPARγ. This data is crucial for determining effective concentrations in experimental settings.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Human PPARγ | Scintillation Proximity Assay (SPA) | Apparent Binding IC₅₀ | 70 nM | [12] |
Table 1: Quantitative binding affinity of this compound for human PPARγ.
Experimental Protocols
Studying the effects of this compound on adipocyte differentiation relies on established in vitro models, most commonly using the 3T3-L1 preadipocyte cell line.[1][14] Below are detailed protocols for key experiments.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method to induce differentiation of 3T3-L1 cells into mature adipocytes, which can be adapted to include this compound as the PPARγ agonist.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum.
-
Growth to Confluence: Culture the cells, changing the medium every 2-3 days, until they are 100% confluent. Maintain in a confluent state for an additional 2 days to ensure growth arrest (Day 0).[15]
-
Initiation of Differentiation (Day 0): Replace the medium with DMEM containing 10% Fetal Bovine Serum (FBS) and a differentiation cocktail, commonly referred to as MDI. The MDI cocktail consists of:
-
Maturation Phase (Day 3 onwards): After 2-3 days, replace the MDI medium with DMEM/10% FBS supplemented only with 10 µg/mL insulin.[1]
-
Maintenance: Replenish the insulin-containing medium every 2-3 days. Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12.[14][17]
Oil Red O Staining for Lipid Accumulation
Oil Red O is a fat-soluble dye used to visualize and quantify the accumulation of neutral lipid droplets, a hallmark of mature adipocytes.[18]
-
Cell Preparation: At the desired time point (e.g., Day 10), carefully remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).[15]
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature to fix the cells.[15]
-
Washing: Remove the formalin and wash the cells twice with distilled water (ddH₂O).[15]
-
Isopropanol (B130326) Wash: Add 60% isopropanol to the wells and incubate for 5 minutes at room temperature. Remove the isopropanol and allow the wells to air dry completely.[15]
-
Staining:
-
Prepare a fresh Oil Red O working solution by mixing 6 parts of a 0.35% (w/v) Oil Red O stock solution (in 99% isopropanol) with 4 parts ddH₂O. Allow the mixture to sit for 20 minutes, then filter through a 0.2 µm filter.[15]
-
Add the working solution to each well, ensuring the cell layer is completely covered, and incubate for 10-30 minutes at room temperature.[15]
-
-
Final Washes: Remove the staining solution and immediately wash the cells 2-4 times with ddH₂O until the excess stain is removed.[15]
-
Quantification (Optional):
-
After the final wash, add 100% isopropanol to each well to elute the dye from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.[18]
-
Gene Expression Analysis by RT-qPCR
To quantify the effect of this compound on the expression of adipocyte-specific genes like aP2/FABP4 or C/EBPα.
-
RNA Isolation: At the desired time point, lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., containing TRIzol) and isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (aP2/FABP4, PPARγ, etc.) and a reference (housekeeping) gene (e.g., β-actin, 18S rRNA). Use a fluorescent dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative expression of the target genes compared to the control condition (e.g., vehicle-treated cells) using a method such as the Pfaffl method or the 2-ΔΔCt method, after normalizing to the reference gene expression.[19]
Standard Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of this compound on 3T3-L1 adipocyte differentiation, from cell culture to final data analysis.
Conclusion
This compound serves as a highly specific and potent chemical probe for investigating the nuanced roles of PPARγ in adipocyte differentiation. Its unique characteristics—covalent binding to a specific cysteine residue and partial agonist activity—distinguish it from full agonists like thiazolidinediones.[12] This allows for the targeted study of PPARγ activation and its downstream consequences on gene expression and the acquisition of the mature adipocyte phenotype. The experimental protocols and workflows detailed herein provide a robust framework for researchers and drug development professionals to utilize this compound in elucidating the molecular intricacies of adipogenesis and exploring novel therapeutic strategies targeting metabolic disease.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Molecular regulation of adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of PPARs in adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of adipocyte gene expression and differentiation by peroxisome proliferator activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Regulation of Adipocyte Differentiation: A Central Role for CCAAT/Enhancer-binding Protein (C/EBP) β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of C/EBPdelta in the early stages of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Human adipocyte fatty acid-binding protein (aP2) gene promoter-driven reporter assay discriminates nonlipogenic peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ixcellsbiotech.com [ixcellsbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Data-Driven Transcriptional Taxonomy of Adipogenic Chemicals to Identify White and Brite Adipogens - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Covalent Nature of L-764406 Binding to PPARγ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the covalent binding mechanism of L-764406, a novel non-thiazolidinedione partial agonist of the human peroxisome proliferator-activated receptor-gamma (PPARγ). The irreversible interaction of this compound with a specific cysteine residue in the ligand-binding domain of PPARγ underpins its unique pharmacological profile. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols used to characterize this interaction, and visual representations of the key pathways and workflows involved.
Data Presentation
The following table summarizes the key quantitative data related to the binding of this compound to human PPARγ.
| Parameter | Value | Method | Reference |
| Apparent Binding IC50 | 70 nM | Scintillation Proximity Assay (SPA) | [1][2] |
Experimental Protocols
This section details the key experimental methodologies employed to elucidate the covalent binding of this compound to PPARγ.
Scintillation Proximity Assay (SPA) for Ligand Binding
This assay was utilized to determine the binding affinity of this compound to human PPARγ by measuring its ability to displace a radiolabeled thiazolidinedione (TZD) ligand.
Principle: A glutathione (B108866) S-transferase (GST)-tagged human PPARγ fusion protein is captured on protein A-coated yttrium silicate (B1173343) SPA beads via a GST-specific antibody. When a ³H-labeled TZD ligand binds to the PPARγ on the bead, the emitted β-particles excite the scintillant within the bead, producing a light signal. Unbound radioligand in the solution is too far away to cause excitation. Competing ligands, such as this compound, will displace the radioligand, leading to a decrease in the light signal.
Protocol:
-
Receptor Immobilization: A GST-hPPARγ2 fusion protein is incubated with protein A-yttrium silicate SPA beads and a goat anti-GST antibody to allow for the capture of the receptor on the beads.[2]
-
Binding Reaction: The receptor-coated beads are incubated with a ³H-labeled TZD ligand (e.g., [³H]BRL49653) in the presence of varying concentrations of this compound or a non-covalent TZD for comparison.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Signal Detection: The light emitted from the SPA beads is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled TZD (IC50) is calculated.
Mass Spectrometry for Confirmation of Covalent Adduct Formation
Mass spectrometry was employed to definitively prove the covalent nature of the this compound-PPARγ interaction and to identify the specific site of modification.
Principle: The PPARγ ligand-binding domain (LBD), both with and without this compound treatment, is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide fragments are then analyzed by mass spectrometry. A covalent modification will result in a specific mass shift in the peptide containing the binding site, corresponding to the molecular weight of the bound ligand.
Protocol:
-
Protein Incubation: The purified PPARγ LBD is incubated with or without this compound.
-
Tryptic Digestion: The protein samples are denatured, reduced, alkylated, and then digested with trypsin to generate a mixture of peptides.
-
Mass Spectrometric Analysis: The peptide mixtures are analyzed by mass spectrometry to determine their molecular weights.
-
Data Analysis: The mass spectra of the treated and untreated samples are compared. A peptide with a mass increase corresponding to the molecular weight of this compound is identified as the site of covalent attachment. Further fragmentation analysis (MS/MS) can pinpoint the exact modified amino acid residue. In the case of this compound, a molecular weight shift was observed in a tryptic peptide of the PPARγ LBD, and the modified residue was identified as Cysteine 313 (Cys313).[1][2]
Protease Protection Assay
This assay is used to assess conformational changes in the PPARγ receptor upon ligand binding.
Principle: Ligand binding often induces a more compact and stable conformation in a receptor, making it less susceptible to digestion by proteases.
Protocol:
-
In Vitro Transcription/Translation: ³⁵S-labeled human PPARγ1 is synthesized in vitro.
-
Ligand Incubation: The labeled receptor is preincubated with either a vehicle control (e.g., 0.1% DMSO) or this compound (e.g., 10 µM).[2]
-
Protease Digestion: Increasing concentrations of a protease, such as trypsin, are added to the samples.
-
Analysis: The digestion products are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by autoradiography. A ligand-induced conformational change is indicated by a pattern of protected protein fragments at higher protease concentrations compared to the control. This compound was shown to induce a typical agonist-like conformation in PPARγ.[1][2]
Co-activator Association Assay
This assay determines the ability of a ligand to promote the interaction between PPARγ and its co-activators, a crucial step in transcriptional activation.
Principle: Agonist binding to PPARγ induces a conformational change that facilitates the recruitment of co-activator proteins, which are necessary for initiating gene transcription.
Protocol:
-
Cellular System: A cellular system is utilized where a chimeric receptor containing the PPARγ LBD is co-expressed with a reporter gene under the control of a PPARγ-responsive promoter.
-
Ligand Treatment: The cells are treated with this compound.
-
Co-activator Interaction: The ability of the this compound-bound PPARγ to recruit co-activators is assessed. This can be done through various methods, such as mammalian two-hybrid assays or co-immunoprecipitation.
-
Reporter Gene Assay: The activation of the reporter gene is measured (e.g., luciferase activity), which serves as a readout for co-activator-mediated transcriptional activation. This compound demonstrated partial agonist activity in such assays, indicating co-activator-mediated transcription.[1][2]
Visualizations
Signaling Pathway of this compound-Mediated PPARγ Activation
Caption: this compound covalently binds to PPARγ, inducing a conformational change and co-activator recruitment, leading to gene transcription.
Experimental Workflow for Confirming Covalent Binding
Caption: Workflow demonstrating the experimental logic used to confirm the covalent binding of this compound to PPARγ.
Assessment of Functional Consequences of Covalent Binding
Caption: Experimental approach to determine the functional consequences of this compound's covalent interaction with PPARγ.
References
A Deep Dive into the Foundational Pharmacology of L-764406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-764406 has been identified as a novel, potent, and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. This technical guide provides an in-depth overview of the foundational pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Pharmacological Properties
This compound is a non-thiazolidinedione (non-TZD) compound that exhibits high-affinity binding to human PPARγ. A key feature of its mechanism is the covalent interaction with the receptor, specifically with the cysteine residue Cys313 located in helix 3 of the ligand-binding domain (LBD).[1] This covalent binding is a distinguishing characteristic compared to many other PPARγ agonists. Pre-incubation of PPARγ with this compound prevents the binding of radiolabeled thiazolidinedione (TZD) ligands, further supporting a covalent mode of action.[1][2] Despite this covalent interaction, the liganded receptor adopts a conformation typical of an agonist, enabling the recruitment of co-activators and subsequent modulation of gene expression.[1][2]
Pharmacologically, this compound acts as a partial agonist.[1][2] This has been demonstrated in cell-based assays where it elicits a submaximal response compared to full PPARγ agonists.[1] Importantly, this compound shows high selectivity for PPARγ, with no significant activity observed at PPARα or PPARδ isoforms.[1][2] This selectivity is crucial for minimizing off-target effects and is a desirable attribute for a therapeutic candidate.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 70 nM | Human PPARγ | Scintillation Proximity Assay | [1][2] |
Table 1: Binding Affinity of this compound to Human PPARγ. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled TZD ligand to PPARγ.
| Cell Line | Assay | Effect | Reference |
| COS-1 Cells | Transactivation Assay | Partial Agonist | [1] |
| 3T3-L1 Cells | Gene Expression | Induction of aP2 gene | [1][2] |
| - | Co-activator Association Assay | Co-activator Mediated | [1][2] |
Table 2: In Vitro Functional Activity of this compound. These data highlight the partial agonist activity of this compound in cellular contexts.
Key Experimental Protocols
Detailed methodologies for the foundational pharmacological studies of this compound are provided below.
Scintillation Proximity Assay (SPA) for PPARγ Binding
This assay is used to determine the binding affinity of this compound to the PPARγ receptor in a homogeneous format that does not require separation of bound and free radioligand.[3][4][5]
Materials:
-
Recombinant human PPARγ protein (e.g., GST-fusion protein)
-
Radiolabeled TZD ligand (e.g., [³H]-BRL 49653)
-
Protein A-coated SPA beads
-
Anti-GST antibody
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
This compound and other test compounds
-
Microplates (e.g., 96-well)
-
Scintillation counter
Protocol:
-
Bead-Antibody-Receptor Complex Formation:
-
Incubate Protein A-coated SPA beads with an anti-GST antibody.
-
Add the GST-PPARγ fusion protein to the bead-antibody complex and incubate to allow for binding.
-
-
Binding Reaction:
-
In a microplate, add the bead-antibody-receptor complex.
-
Add a fixed concentration of the radiolabeled TZD ligand.
-
Add varying concentrations of this compound or other competitor compounds.
-
Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
-
Detection:
-
Measure the light emission from the SPA beads using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads upon binding results in a detectable signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
PPARγ Transactivation Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARγ.[6]
Materials:
-
Mammalian cell line (e.g., COS-1, HEK293T)
-
Expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the PPARγ LBD (GAL4-PPARγ-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) promoter.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound and a full PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate and grow to a suitable confluency.
-
Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter plasmid.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound or the positive control.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.
-
Express the results as fold activation over the vehicle-treated control.
-
Compare the maximal activation induced by this compound to that of the full agonist to determine its partial agonist activity.
-
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of pre-adipocytes into mature adipocytes, a key physiological function of PPARγ activation.[2][7][8][9][10]
Materials:
-
3T3-L1 pre-adipocyte cell line.
-
Cell culture medium (DMEM) with fetal bovine serum (FBS).
-
Differentiation-inducing cocktail (e.g., insulin, dexamethasone, and IBMX).
-
This compound.
-
Oil Red O staining solution.
-
Microscope.
Protocol:
-
Cell Culture:
-
Grow 3T3-L1 cells to confluence in a multi-well plate.
-
-
Induction of Differentiation:
-
Two days post-confluence, replace the medium with a differentiation medium containing the inducing cocktail and varying concentrations of this compound.
-
After 2-3 days, replace the medium with a maintenance medium containing insulin and this compound.
-
Continue to culture for several more days, replacing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
After 7-10 days, visually inspect the cells for the accumulation of lipid droplets.
-
Fix the cells and stain with Oil Red O, which specifically stains neutral lipids.
-
Quantify the staining by extracting the dye and measuring its absorbance or by image analysis.
-
The expression of adipocyte-specific genes, such as aP2, can also be measured by RT-qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and the workflows of the described experiments.
Caption: Signaling pathway of this compound as a PPARγ partial agonist.
Caption: Experimental workflow for the Scintillation Proximity Assay (SPA).
Caption: Experimental workflow for the PPARγ Transactivation Assay.
Conclusion
This compound represents a significant pharmacological tool for studying the biology of PPARγ. Its unique properties as a potent, selective, and covalent partial agonist provide a valuable profile for investigating the nuances of PPARγ signaling and its role in metabolic diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and the broader field of PPARγ modulation. The distinct mechanism of action of this compound may offer therapeutic advantages, and further in-depth studies are warranted to fully elucidate its potential.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 5. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 6. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
L-764406 as a Chemical Probe for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of L-764406, a potent and selective, non-thiazolidinedione partial agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of PPARγ. This document details its binding characteristics, selectivity profile, and functional activity, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes the PPARγ signaling pathway and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases and beyond.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is a master regulator of adipogenesis, and also plays crucial roles in glucose homeostasis, lipid metabolism, and inflammation.[2] Synthetic PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), have been utilized as insulin (B600854) sensitizers in the treatment of type 2 diabetes.
This compound is a novel, non-TZD compound that has been identified as a potent PPARγ ligand.[3] A key feature of this compound is its unique mechanism of action; it acts as a partial agonist and binds covalently to a specific cysteine residue (Cys313) within the ligand-binding domain (LBD) of human PPARγ.[3][4] This covalent interaction and partial agonism make this compound a highly specific and useful tool for studying the nuanced biological functions of PPARγ, distinct from full agonists.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in comparison to the well-characterized full PPARγ agonist, rosiglitazone (B1679542).
Table 1: Binding Affinity of Ligands for PPARγ
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human PPARγ | Scintillation Proximity Assay | IC₅₀ | 70 | [3][4][5] |
| Rosiglitazone | Human PPARγ | Reporter Assay | EC₅₀ | 60 | [6] |
Table 2: Selectivity Profile of this compound
| Compound | Target | Activity | Observation | Reference |
| This compound | PPARα | No activity | Did not exhibit activity in cells transfected with chimeric receptors containing PPARα LBD. | [3] |
| This compound | PPARδ | No activity | Did not exhibit activity in cells transfected with chimeric receptors containing PPARδ LBD. | [3] |
Table 3: Functional Activity of this compound
| Compound | Assay | Cell Line | Effect | Observation | Reference |
| This compound | Reporter Gene Assay | COS-1 | Partial Agonist | Exhibited partial agonist activity in cells expressing a chimeric receptor with the PPARγ LBD. | [3] |
| This compound | Adipocyte Differentiation | 3T3-L1 | Induction of aP2 expression | Induced the expression of the adipocyte-specific gene aP2. | [3] |
| Rosiglitazone | Adipocyte Differentiation | 3T3-L1 | Full Agonist | Potently induces adipocyte differentiation. | [7][8][9] |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The activation of PPARγ by a ligand such as this compound initiates a cascade of molecular events that lead to the regulation of target gene expression. Upon binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[1] This complex then heterodimerizes with the Retinoid X Receptor (RXR).[10] The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This signaling pathway is integral to processes such as adipogenesis, glucose uptake, and inflammatory responses.[6][11]
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for PPARγ Ligand Characterization
The characterization of a novel PPARγ ligand like this compound typically follows a multi-step experimental workflow. This begins with an initial binding assay to determine the affinity of the compound for the receptor. Subsequently, the functional activity is assessed using a reporter gene assay to classify the compound as an agonist, antagonist, or partial agonist. Finally, cell-based assays, such as adipocyte differentiation, are employed to evaluate the compound's effect on a biologically relevant process.
Caption: General workflow for characterizing a PPARγ ligand.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for PPARγ Binding
This protocol is adapted from methodologies used to characterize the binding of ligands to PPARγ.[3][4]
Objective: To determine the binding affinity (IC₅₀) of this compound for human PPARγ.
Materials:
-
Recombinant human GST-hPPARγ fusion protein
-
Protein A-yttrium silicate (B1173343) SPA beads
-
Goat anti-GST antibody
-
³H-labeled TZD (e.g., ³H-rosiglitazone) as the radioligand
-
This compound and other test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Bead Preparation:
-
In a microcentrifuge tube, incubate the GST-hPPARγ fusion protein with the goat anti-GST antibody in assay buffer for 1 hour at 4°C with gentle mixing.
-
Add the Protein A-yttrium silicate SPA beads to the antibody-receptor mixture and incubate for another hour at 4°C with gentle mixing.
-
Wash the beads twice with assay buffer by centrifugation and resuspend in fresh assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of ³H-labeled TZD (typically at or below its Kd).
-
Varying concentrations of this compound or other unlabeled competitor compounds. For total binding, add vehicle (e.g., DMSO). For non-specific binding, add a high concentration of a known unlabeled PPARγ ligand.
-
-
Initiate the binding reaction by adding the prepared PPARγ-coated SPA beads to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for at least 4 hours to reach equilibrium. For covalent binders like this compound, pre-incubation of the receptor with the compound before adding the radioligand may be necessary.[3]
-
-
Measurement:
-
Measure the light emission from each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
GAL4-PPARγ LBD Reporter Gene Assay
This protocol is based on the description of reporter assays used to assess the functional activity of PPARγ ligands.[3]
Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist of PPARγ.
Materials:
-
COS-1 cells (or other suitable host cell line)
-
Expression vector for a chimeric protein consisting of the GAL4 DNA-binding domain fused to the human PPARγ ligand-binding domain (GAL4-hPPARγ-LBD).
-
Reporter vector containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, a known full agonist (e.g., rosiglitazone), and a known antagonist.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-1 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the GAL4-hPPARγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
A control transfection with a vector expressing a constitutively active reporter (e.g., CMV-β-galactosidase) can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, the full agonist, or vehicle control.
-
To test for antagonist activity, cells are co-treated with a fixed concentration of a full agonist and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.
-
If a control reporter was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity (if applicable) or to the total protein concentration.
-
Plot the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) for agonists.
-
Compare the maximal activation achieved by this compound to that of the full agonist to classify it as a full or partial agonist.
-
3T3-L1 Adipocyte Differentiation Assay
This protocol is a standard method to assess the adipogenic potential of PPARγ agonists.[7]
Objective: To evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line.
-
Growth medium: DMEM with 10% fetal bovine serum (FBS).
-
Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound and a positive control (e.g., rosiglitazone).
-
Oil Red O staining solution.
-
Formalin (10%) and isopropanol (B130326) (60%).
Procedure:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Maintain the cells at confluence for an additional 2 days (post-confluent).
-
-
Induction of Differentiation (Day 0):
-
Replace the growth medium with differentiation medium (MDI) containing either vehicle, this compound, or the positive control.
-
-
Maintenance (Day 2 onwards):
-
After 2 days, replace the differentiation medium with insulin medium containing the respective compounds.
-
Replenish the insulin medium every 2 days.
-
-
Maturation (Day 4-8):
-
Continue to culture the cells in insulin medium. Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible.
-
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
For quantification, the stain can be eluted with isopropanol and the absorbance measured.
-
-
Gene Expression Analysis:
-
Isolate RNA from the cells at different time points during differentiation.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipocyte-specific marker genes, such as aP2 (FABP4) and adiponectin.
-
-
Conclusion
This compound is a well-characterized chemical probe for PPARγ, distinguished by its potency, selectivity, and unique covalent binding mechanism as a partial agonist. The data and protocols presented in this guide provide a robust framework for utilizing this compound in studies aimed at dissecting the multifaceted roles of PPARγ in health and disease. Its properties make it an invaluable tool for researchers seeking to understand the consequences of partial versus full PPARγ activation, which is of significant interest for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. m.youtube.com [m.youtube.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. cusabio.com [cusabio.com]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Peroxisome proliferator-activated receptor gamma as a therapeutic target for hepatocellular carcinoma: Experimental and clinical scenarios - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-764406 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-764406 is a novel, non-thiazolidinedione (non-TZD) compound that functions as a selective, partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[3] As a partial agonist, this compound offers the potential for therapeutic benefits associated with PPARγ activation, such as improved insulin (B600854) sensitivity, while potentially mitigating the adverse effects linked to full agonists.[4] A unique characteristic of this compound is its mechanism of action, which involves covalent binding to the cysteine 313 (Cys313) residue within the ligand-binding domain (LBD) of PPARγ.[2]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture-based assays to characterize its activity and downstream effects.
Mechanism of Action
This compound exerts its effects by directly binding to and partially activating PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. The partial agonism of this compound is attributed to a distinct conformational change it induces in the PPARγ LBD, which leads to differential recruitment of coactivators and corepressors compared to full agonists.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in various in vitro assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Apparent Binding IC50 | 70 nM | Scintillation Proximity Assay | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Recommended Concentration Range | Incubation Time | Cell Line Example |
| 3T3-L1 Adipocyte Differentiation | 1 µM - 10 µM | 8-10 days | 3T3-L1 |
| PPARγ Reporter Gene Assay | 10 nM - 10 µM | 24 - 48 hours | HEK293T, CV-1 |
| Co-activator Recruitment Assay | 100 nM - 10 µM | 1 - 4 hours | N/A (Cell-free) |
| Protease Protection Assay | 1 µM - 10 µM | 30 min - 1 hour | N/A (In vitro translated protein) |
| Glucose Uptake Assay | 100 nM - 10 µM | 24 - 48 hours | Differentiated 3T3-L1 adipocytes |
| Gene Expression Analysis (qPCR) | 1 µM - 10 µM | 24 - 72 hours | 3T3-L1, HepG2 |
Experimental Protocols
3T3-L1 Preadipocyte Differentiation
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes to study the effect of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence in 2-3 days. Culture in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) containing 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin. Add this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO).
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound or vehicle.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS and this compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Microscopy: Observe the accumulation of lipid droplets within the cells.
-
Oil Red O Staining: Wash cells with PBS, fix with 10% formalin for 1 hour, wash with water, and stain with Oil Red O solution for 1 hour. Wash with water and visualize the stained lipid droplets. For quantification, elute the stain with isopropanol (B130326) and measure the absorbance at 510 nm.
-
Gene Expression: Harvest cells for RNA extraction and analyze the expression of adipogenic marker genes such as aP2 (FABP4) and adiponectin by qPCR.
-
PPARγ Reporter Gene Assay
This assay measures the ability of this compound to activate a PPARγ-driven reporter gene.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPRE driving a luciferase gene (e.g., pPPRE-Luc)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Plate HEK293T cells in a white, clear-bottom 96-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a known PPARγ agonist (positive control) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vitro Co-activator Recruitment Assay
This cell-free assay assesses the ability of this compound to promote the interaction between PPARγ and a specific coactivator.
Materials:
-
Purified recombinant PPARγ LBD (e.g., GST-tagged)
-
Purified recombinant coactivator protein or peptide containing an LXXLL motif (e.g., SRC-1, PGC-1α)
-
Assay buffer
-
This compound (stock solution in DMSO)
-
Detection system (e.g., AlphaScreen, FRET, or ELISA-based)
Procedure (Example using AlphaScreen):
-
Incubate GST-tagged PPARγ LBD with glutathione (B108866) donor beads.
-
Add biotinylated coactivator peptide and streptavidin acceptor beads.
-
Add this compound at various concentrations.
-
Incubate in the dark at room temperature for 1-4 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the log concentration of this compound to determine the EC50 for co-activator recruitment.
Protease Protection Assay
This assay determines the conformational changes in PPARγ upon ligand binding by assessing its resistance to proteolytic cleavage.
Materials:
-
In vitro transcribed/translated ³⁵S-labeled PPARγ
-
Trypsin or other suitable protease
-
This compound (stock solution in DMSO)
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Synthesize ³⁵S-labeled PPARγ using an in vitro transcription/translation system.
-
Incubate the labeled PPARγ with this compound (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes at room temperature.[1]
-
Add varying concentrations of trypsin and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the protein fragments by SDS-PAGE.
-
Visualize the protected fragments by autoradiography. An increase in the intensity of a protease-resistant fragment in the presence of this compound indicates a ligand-induced conformational change.[1]
Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (see Protocol 1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose
-
Insulin
-
This compound (stock solution in DMSO)
-
Scintillation counter and fluid
Procedure:
-
Treat differentiated 3T3-L1 adipocytes with this compound or vehicle for 24-48 hours.
-
Wash the cells with KRH buffer and incubate in serum-free medium for 2-4 hours.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of each sample.
-
Data Analysis: Compare the glucose uptake in this compound-treated cells to vehicle-treated cells in both basal and insulin-stimulated conditions.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-764406 in Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes develop into mature, lipid-laden adipocytes. This process is orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as the master regulator.[1] Activation of PPARγ is both necessary and sufficient to drive the adipogenic program, which involves cell cycle arrest, clonal expansion, and the expression of a suite of genes responsible for lipid metabolism and insulin (B600854) sensitivity.
L-764406 is a potent, non-thiazolidinedione (TZD) ligand for PPARγ.[2] It is characterized as a partial agonist, exhibiting an apparent binding IC50 of 70 nM.[2] A unique feature of this compound is its mechanism of action; it forms a covalent bond with cysteine 313 (Cys313) in the ligand-binding domain of human PPARγ2.[2] Despite this covalent interaction, the receptor adopts a conformation typical of an agonist-bound state, enabling the recruitment of co-activators and subsequent transactivation of target genes, such as the adipocyte-specific gene aP2 (also known as FABP4), in 3T3-L1 cells.[2]
These application notes provide detailed protocols for utilizing this compound to induce and evaluate adipocyte differentiation in vitro, primarily using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.
Data Presentation
The following tables summarize representative quantitative data from adipocyte differentiation assays comparing the effects of a vehicle control, the partial PPARγ agonist this compound, and a full PPARγ agonist (e.g., Rosiglitazone).
Table 1: Lipid Accumulation Assessed by Oil Red O Staining
| Treatment Group | Concentration | Absorbance at 510 nm (Normalized to Vehicle) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 1.00 ± 0.15 | 1.0 |
| This compound | 1 µM | 2.50 ± 0.30 | 2.5 |
| Full Agonist (Rosiglitazone) | 1 µM | 4.50 ± 0.45 | 4.5 |
Data are represented as mean ± standard deviation and are illustrative of the expected outcomes.
Table 2: Relative mRNA Expression of Adipogenic Marker Genes (Day 8)
| Gene | Vehicle (Fold Change) | This compound (1 µM, Fold Change) | Full Agonist (1 µM, Fold Change) |
| PPARγ | 1.0 ± 0.2 | 3.5 ± 0.5 | 6.0 ± 0.8 |
| C/EBPα | 1.0 ± 0.3 | 4.0 ± 0.6 | 7.5 ± 1.0 |
| aP2 (FABP4) | 1.0 ± 0.2 | 8.0 ± 1.2 | 15.0 ± 2.0 |
| Adiponectin | 1.0 ± 0.4 | 6.0 ± 0.9 | 12.0 ± 1.5 |
Gene expression is normalized to a housekeeping gene and presented as fold change relative to the vehicle control. Data are illustrative.
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Differentiation Induced by this compound
This protocol describes the induction of adipogenesis in 3T3-L1 cells using a standard differentiation cocktail supplemented with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2 until cells reach 100% confluence.
-
Contact Inhibition: Maintain the confluent cells for an additional 48 hours to ensure growth arrest. This is Day 0.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Treatment with this compound: To the Differentiation Medium I, add this compound (dissolved in DMSO) to the desired final concentration (e.g., 1 µM). For the vehicle control, add an equivalent volume of DMSO. For a positive control, a full agonist like Rosiglitazone (e.g., 1 µM) can be used.
-
Maturation (Day 2): After 48 hours, replace the medium with Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the respective treatments (Vehicle, this compound, or full agonist).
-
Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with fresh Differentiation Medium II containing the treatments.
-
Analysis: Mature adipocytes are typically observed between Day 8 and Day 12, characterized by the accumulation of lipid droplets. Proceed with analysis as described in Protocols 2 and 3.
Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining
This protocol allows for the visualization and quantification of intracellular lipid droplets in differentiated adipocytes.[2][3]
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O working solution (0.21% Oil Red O in 60% isopropanol)
-
100% Isopropanol
-
Spectrophotometer
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the wells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: At this stage, images of the stained lipid droplets can be captured using a microscope.
-
Elution: After imaging, remove all water and add 100% isopropanol to each well to elute the stain. Incubate for 10 minutes on a shaker.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.
Protocol 3: Analysis of Adipogenic Gene Expression by qPCR
This protocol details the quantification of key adipogenic marker gene expression.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., PPARγ, C/EBPα, aP2, Adiponectin) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: On Day 8 of differentiation, wash cells with PBS and lyse them directly in the culture plate using the lysis buffer from an RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and forward and reverse primers for each target and housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control group.
Visualizations
Signaling Pathway of this compound in Adipocyte Differentiation
Caption: this compound covalently binds to PPARγ, inducing a conformational change that promotes co-activator recruitment and transcription of adipogenic genes.
Experimental Workflow for Adipocyte Differentiation Assay
Caption: Workflow for this compound-induced 3T3-L1 adipocyte differentiation and subsequent analysis.
References
Application Notes and Protocols for L-764406 Treatment of 3T3-L1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-764406 is a potent, non-thiazolidinedione (TZD) partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes.[2][3] As a partial agonist, this compound binds to and activates PPARγ, but to a lesser extent than full agonists. This modulation of PPARγ activity makes this compound a valuable tool for studying the nuanced roles of PPARγ in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. These application notes provide detailed protocols for the treatment of 3T3-L1 preadipocytes with this compound to induce adipogenesis, along with methods for assessing the cellular response.
Principle of Action
This compound acts as a ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of a transcriptional program that drives the expression of genes involved in adipocyte differentiation and lipid metabolism.[1] A key target gene upregulated by PPARγ activation is Fabp4 (fatty acid-binding protein 4), also known as aP2, which is considered a marker of adipocyte differentiation.[1]
Diagram of this compound Signaling Pathway in 3T3-L1 Adipogenesis
Caption: this compound signaling pathway in 3T3-L1 cells.
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound on 3T3-L1 cell differentiation. The data is compiled based on the known mechanism of action of this compound as a PPARγ partial agonist and typical outcomes observed in adipogenesis assays.
Table 1: Effect of this compound Concentration on Lipid Accumulation
| This compound Concentration | Oil Red O Staining (Relative Absorbance) |
| Vehicle (DMSO) | 1.00 ± 0.12 |
| 10 nM | 1.35 ± 0.15 |
| 100 nM | 2.10 ± 0.22 |
| 1 µM | 3.50 ± 0.31 |
| 10 µM | 4.25 ± 0.45 |
| Rosiglitazone (B1679542) (1 µM) | 5.50 ± 0.50 |
Data are represented as mean ± standard deviation relative to the vehicle control.
Table 2: Effect of this compound Concentration on Adipogenic Marker Gene Expression
| This compound Concentration | aP2 mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |
| Vehicle (DMSO) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 10 nM | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 100 nM | 5.8 ± 0.7 | 3.2 ± 0.5 |
| 1 µM | 12.5 ± 1.5 | 6.7 ± 0.8 |
| 10 µM | 18.0 ± 2.1 | 9.5 ± 1.2 |
| Rosiglitazone (1 µM) | 25.0 ± 3.0 | 15.0 ± 2.0 |
Data are represented as mean ± standard deviation of the fold change relative to the vehicle control.
Experimental Protocols
Materials
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Oil Red O staining kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for aP2, C/EBPα, and a housekeeping gene (e.g., GAPDH)
Protocol 1: 3T3-L1 Cell Culture and Differentiation with this compound
This protocol outlines the steps for inducing adipogenesis in 3T3-L1 cells using this compound as the primary inducing agent.
-
Cell Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.
-
-
Growth to Confluence:
-
Allow the cells to grow to 100% confluence. This is designated as Day -2.
-
Maintain the confluent culture for an additional 48 hours to ensure growth arrest (Day 0).
-
-
Initiation of Differentiation (Day 0):
-
Prepare a differentiation medium consisting of DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Prepare stock solutions of this compound in DMSO. Dilute the stock to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in the differentiation medium. Include a vehicle control (DMSO only).
-
Replace the culture medium with the this compound-containing differentiation medium.
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), replace the medium with fresh differentiation medium containing the respective concentrations of this compound.
-
Continue to replace the medium every 2 days.
-
-
Assessment of Differentiation:
-
Differentiation is typically assessed between Day 8 and Day 12.
-
Protocol 2: Co-treatment with a Standard Differentiation Cocktail
This compound can also be used in conjunction with a standard MDI cocktail (IBMX, dexamethasone, insulin) to study its modulatory effects.
-
Follow steps 1 and 2 from Protocol 1.
-
Initiation of Differentiation (Day 0):
-
Prepare the MDI differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Add the desired concentrations of this compound to the MDI medium.
-
Replace the culture medium with the this compound and MDI-containing medium.
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), switch to a maintenance medium consisting of DMEM with 10% FBS and 10 µg/mL insulin, containing the respective concentrations of this compound.
-
Replace the medium every 2 days.
-
-
Assessment of Differentiation:
-
Assess differentiation between Day 8 and Day 12.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for 3T3-L1 cell treatment.
Protocol 3: Assessment of Adipogenesis
-
Wash the differentiated cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared and filtered Oil Red O solution for 20-30 minutes.
-
Wash the cells with water until the excess stain is removed.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for adipogenic marker genes (e.g., Fabp4/aP2, Cebpa) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Troubleshooting
-
Low Differentiation Efficiency: Ensure cells are fully confluent and growth-arrested before inducing differentiation. Check the passage number of the 3T3-L1 cells, as high passage numbers can lead to reduced differentiation potential. Verify the activity of this compound.
-
Cell Detachment: Handle the cells gently during medium changes. Ensure the osmolality and pH of the differentiation and maintenance media are within the appropriate range.
-
High Variability in Results: Maintain consistent cell seeding densities and treatment times. Ensure homogenous mixing of this compound in the culture medium.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of PPARγ in adipogenesis. The protocols outlined in these application notes provide a framework for utilizing this compound to induce and modulate the differentiation of 3T3-L1 preadipocytes. By quantifying lipid accumulation and adipogenic gene expression, researchers can effectively characterize the dose-dependent effects of this PPARγ partial agonist and further elucidate the molecular mechanisms governing adipocyte biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of peroxisome proliferator-activated receptor-gamma in maintenance of the characteristics of mature 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
Application Notes and Protocols: Protease Protection Assay for Assessing Ligand-Induced Conformational Changes in PPARγ using L-764406
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a protease protection assay to investigate the conformational changes in Peroxisome Proliferator-Activated Receptor gamma (PPARγ) upon binding of the partial agonist L-764406. This in vitro assay is a powerful tool to study ligand-receptor interactions and the resulting structural alterations that influence receptor function. The protocol covers the in vitro synthesis of PPARγ, incubation with this compound, controlled proteolytic digestion, and analysis of the resulting protein fragments by SDS-PAGE and Western blotting.
Introduction
The protease protection assay is a technique used to determine protein localization, topology, and conformational changes.[1] The principle of the assay is based on the differential accessibility of a protein to proteases. Regions of a protein that are shielded, for instance by being embedded within a membrane or by undergoing a conformational change, will be protected from proteolytic cleavage.[1][2][3]
This compound is a potent, non-thiazolidinedione partial agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[4][5][6] this compound binds covalently to the Cys313 residue within the ligand-binding domain of PPARγ, inducing a conformational change that stabilizes the receptor.[1][4][5] This ligand-induced conformational shift can be detected by a protease protection assay, where the stabilized receptor becomes more resistant to digestion by proteases like trypsin.[4] This application note provides a detailed methodology to perform this assay.
Signaling Pathway
The binding of this compound to PPARγ induces a specific conformational change that allows for the recruitment of co-activators, leading to the transcription of target genes. This signaling cascade is crucial for the therapeutic effects of PPARγ agonists.
Figure 1: Signaling pathway of PPARγ activation by this compound.
Experimental Workflow
The experimental workflow for the protease protection assay involves several key steps, from the generation of the target protein to the final analysis of its protection from proteolysis.
Figure 2: Workflow of the protease protection assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in a PPARγ protease protection assay.
| Parameter | Value | Reference |
| This compound Apparent Binding IC50 | 70 nM | [1][4][5] |
| This compound Incubation Concentration | 10 µM | [4] |
| Trypsin Concentration Range | 0.1 - 10 µg/mL | [4] |
| Protected PPARγ Fragment Size | ~27 kDa | [4] |
Detailed Experimental Protocol
This protocol is designed for an in vitro protease protection assay using this compound and trypsin.
Materials and Reagents
-
PPARγ expression plasmid
-
In vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin, sequencing grade
-
Protease inhibitor cocktail
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-PPARγ antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Tris-buffered saline with Tween-20 (TBST)
-
Phosphate-buffered saline (PBS)
Procedure
Part 1: In Vitro Synthesis of PPARγ
-
Synthesize ³⁵S-labeled or unlabeled PPARγ protein from the expression plasmid using an in vitro coupled transcription/translation system according to the manufacturer's instructions.
-
Following synthesis, place the reaction mixture on ice.
Part 2: Ligand Incubation
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Aliquot the in vitro translated PPARγ into microcentrifuge tubes.
-
To the treatment tubes, add this compound to a final concentration of 10 µM.
-
To the control tubes, add an equivalent volume of DMSO.
-
Incubate the tubes at room temperature for 30 minutes to allow for ligand binding.
Part 3: Protease Digestion
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add increasing concentrations of trypsin (e.g., 0, 0.1, 1, 10 µg/mL) to both the this compound-treated and control tubes.
-
Incubate the reactions at room temperature for 15-30 minutes. The optimal digestion time may need to be determined empirically.
-
Stop the digestion by adding 2X Laemmli sample buffer and immediately boiling the samples at 95-100°C for 5 minutes. The sample buffer contains SDS, which will denature and inactivate the trypsin.
Part 4: SDS-PAGE and Western Blotting
-
Load the boiled samples onto an SDS-PAGE gel.
-
Run the gel to separate the protein fragments by size.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PPARγ overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Data Analysis
-
Untreated control (no trypsin): This lane should show a band corresponding to full-length PPARγ.
-
Vehicle control + trypsin: These lanes should show degradation of PPARγ, with the intensity of the full-length band decreasing with increasing trypsin concentration.
-
This compound + trypsin: In these lanes, a protease-resistant fragment of PPARγ (approximately 27 kDa) should be visible.[4] The intensity of this protected fragment should be greater than in the corresponding vehicle control lanes, indicating that this compound binding has protected a portion of the receptor from digestion.
Troubleshooting
-
No full-length PPARγ band in the untreated control: Check the efficiency of the in vitro transcription/translation reaction.
-
Complete degradation of PPARγ in all trypsin-treated lanes: Reduce the trypsin concentration or the digestion time.
-
No protection observed with this compound: Ensure the this compound is active and used at the correct concentration. Verify the incubation time is sufficient for binding.
-
High background on Western blot: Optimize blocking conditions and antibody concentrations. Increase the number and duration of wash steps.[7]
Conclusion
The protease protection assay using this compound is a robust method to demonstrate the ligand-induced conformational stabilization of PPARγ. This protocol provides a framework for researchers to investigate the biophysical consequences of ligand binding to nuclear receptors and other proteins. The results of this assay can provide valuable insights into the mechanism of action of novel compounds targeting PPARγ and aid in the development of new therapeutics.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Protease Digestion to Evaluate Membrane Protein Cell Surface Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols: L-764406 In Vivo Administration in Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-764406 is a non-thiazolidinedione (non-TZD) partial agonist of the human peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity[2][3]. Full agonists of PPARγ, such as thiazolidinediones, are effective insulin-sensitizing agents used in the treatment of type 2 diabetes[4][5]. However, their use can be associated with side effects. Partial agonists like this compound are of interest as they may offer a more favorable therapeutic window, potentially retaining the beneficial effects on insulin sensitivity with a reduced side effect profile. These application notes provide a framework for the in vivo administration of this compound in common mouse models of diabetes to investigate its potential therapeutic effects.
Mouse Models of Diabetes
The selection of an appropriate mouse model is critical for studying the effects of this compound on diabetes. Two widely used models are the streptozotocin (B1681764) (STZ)-induced model of type 1 diabetes and the genetically diabetic db/db mouse model of type 2 diabetes.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical toxic to pancreatic β-cells, and its administration induces a state of insulin-deficient hyperglycemia that mimics type 1 diabetes[6][7]. A multiple low-dose STZ protocol is often used to create a model that resembles the chronic inflammation and insulitis seen in human type 1 diabetes[7].
-
db/db Mouse Model: These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, hyperinsulinemia, and subsequent insulin resistance and β-cell failure, which closely mimics the progression of human type 2 diabetes[8][9][10].
Experimental Protocols
The following protocols provide a detailed methodology for administering this compound to mouse models of diabetes.
Protocol 1: Induction of Diabetes using Streptozotocin (Low-Dose Method)
-
Animals: Use male C57BL/6J mice, 8-10 weeks of age.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
STZ Preparation: Prepare a fresh solution of STZ in sterile 0.1 M sodium citrate (B86180) buffer (pH 4.5) immediately before injection.
-
Induction:
-
Fast the mice for 4-6 hours[11].
-
Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for five consecutive days[12][13].
-
Provide 10% sucrose (B13894) water to prevent sudden hypoglycemia following injections if necessary[7].
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from tail vein blood 7-10 days after the final STZ injection.
-
Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be used for the study.
-
Protocol 2: Administration of this compound by Oral Gavage
-
Preparation of Dosing Solution:
-
As this compound is a small molecule, a common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) or a suspension in corn oil. The exact vehicle should be determined based on the compound's solubility and stability.
-
Calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the mice.
-
Prepare the dosing solution fresh daily. Ensure a homogenous suspension.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer (typically 5-10 mL/kg)[14][15].
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle[15].
-
Use an appropriate size gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)[14].
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth[14].
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution[16].
-
Monitor the animal for any signs of distress after the procedure[14].
-
-
Dosing Regimen:
-
Administer this compound or vehicle control once daily for the duration of the study (e.g., 4-8 weeks).
-
Data Presentation
The following tables present hypothetical quantitative data that could be expected from a study investigating the effects of this compound in a db/db mouse model of type 2 diabetes.
Table 1: Metabolic Parameters in db/db Mice Treated with this compound for 4 Weeks
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Non-Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle Control | 0 | 45.2 ± 2.1 | 52.5 ± 2.8 | 480 ± 35 | 5.2 ± 0.8 |
| This compound | 1 | 44.8 ± 2.3 | 50.1 ± 2.5 | 350 ± 28 | 4.1 ± 0.6 |
| This compound | 3 | 45.5 ± 1.9 | 48.7 ± 2.2 | 280 ± 25 | 3.5 ± 0.5 |
| This compound | 10 | 45.1 ± 2.0 | 47.5 ± 2.4 | 210 ± 20 | 2.8 ± 0.4 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Table 2: Oral Glucose Tolerance Test (OGTT) in db/db Mice after 4 Weeks of this compound Treatment
| Treatment Group | Dose (mg/kg) | AUC Glucose (mg/dL*min) |
| Vehicle Control | 0 | 65000 ± 4500 |
| This compound | 1 | 52000 ± 3800 |
| This compound | 3 | 43000 ± 3200 |
| This compound | 10 | 35000 ± 2800 |
AUC: Area Under the Curve. Data are presented as mean ± SEM and are for illustrative purposes only.
Signaling Pathways and Visualizations
PPARγ Signaling Pathway
This compound, as a partial PPARγ agonist, is expected to modulate the expression of genes involved in glucose and lipid metabolism.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of diabetes.
Caption: In vivo experimental workflow for this compound.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR gamma and the treatment of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor (PPAR) in metabolic syndrome and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. The role of peroxisome proliferator-activated receptor γ in pancreatic β cell function and survival: therapeutic implications for the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. diacomp.org [diacomp.org]
- 12. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 13. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. benchchem.com [benchchem.com]
Application of L-764406 in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-764406 is a potent and selective non-thiazolidinedione (non-TZD) partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily, is a key regulator of adipogenesis, lipid metabolism, and inflammation.[4][5] Emerging evidence highlights the role of PPARγ in cancer biology, where its activation can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[6][7][8] this compound activates PPARγ by covalently binding to the cysteine residue Cys313 within the ligand-binding domain, inducing a conformational change that facilitates the recruitment of co-activators and subsequent modulation of target gene transcription.[1][2][3]
These application notes provide a summary of the known characteristics of this compound and detail standardized protocols for investigating its potential anti-cancer effects in cell line studies. While specific data on this compound in a wide range of cancer cell lines is limited in publicly available literature, the provided protocols are based on established methodologies for evaluating PPARγ agonists in cancer research.
Data Presentation
This compound: Known Quantitative Data
| Compound | Target | Assay Type | Apparent Binding IC50 | Reference |
| This compound | Human PPARγ | Scintillation Proximity Assay | 70 nM | [2][3] |
Effects of Other PPARγ Agonists on Cancer Cell Lines (For Context)
To provide a framework for the expected effects of a PPARγ agonist like this compound, the following table summarizes the observed effects of other well-studied PPARγ agonists on various cancer cell lines. These effects can serve as a benchmark for designing experiments with this compound.
| PPARγ Agonist | Cancer Cell Line | Effect | Quantitative Data Example | Reference |
| Troglitazone | Human Liver Cancer | Induction of apoptosis | - | [6] |
| Ciglitazone | Human Gastric Cancer | G1 cell cycle arrest, apoptosis | - | [6] |
| Rosiglitazone | Thyroid Cancer Cells | Decreased cell proliferation, activation of apoptosis | - | [2] |
| 15d-PGJ2 | Oral Squamous Cell Carcinoma | Induction of apoptosis | - | [2] |
Signaling Pathways and Experimental Workflow
PPARγ Signaling Pathway Leading to Anti-Cancer Effects
The following diagram illustrates the general signaling cascade initiated by the activation of PPARγ by a ligand such as this compound, leading to the inhibition of cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. The Role of PPARs in Breast Cancer | MDPI [mdpi.com]
- 6. The Role of PPARs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Use of PPARγ Ligands in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammatory Pathways Using L-764406
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), play a central role in initiating and propagating neuroinflammatory responses. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that has emerged as a key regulator of inflammation. Agonists of PPARγ have demonstrated potent anti-inflammatory and neuroprotective effects, making them valuable tools for studying neuroinflammatory pathways and for the development of novel therapeutics.
L-764406 is a potent and selective, non-thiazolidinedione (TZD) partial agonist of human PPARγ.[1] It binds covalently to the cysteine residue Cys313 within the ligand-binding domain of PPARγ, inducing a conformational change that leads to partial activation of the receptor.[1] this compound does not activate PPARα or PPARδ, highlighting its specificity for PPARγ.[1] These characteristics make this compound a valuable research tool for dissecting the specific role of PPARγ activation in modulating neuroinflammatory processes.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on glial cell activation and neuronal health in in vitro models of neuroinflammation.
Key Applications
-
Investigation of the anti-inflammatory effects of this compound on microglia and astrocytes.
-
Elucidation of the PPARγ-mediated signaling pathways involved in the resolution of neuroinflammation.
-
Assessment of the neuroprotective potential of this compound in co-culture models of neurotoxicity.
-
Screening for novel therapeutic agents targeting PPARγ for the treatment of neuroinflammatory diseases.
Data Presentation
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated Microglia
| Parameter | This compound Concentration | LPS (100 ng/mL) | LPS + this compound (0.1 µM) | LPS + this compound (1 µM) | LPS + this compound (10 µM) |
| TNF-α Release (% of LPS control) | 100% | 85% | 62% | 45% | |
| IL-6 Release (% of LPS control) | 100% | 88% | 65% | 50% | |
| IL-1β Release (% of LPS control) | 100% | 90% | 70% | 58% | |
| iNOS Expression (fold change) | 15.0 | 10.2 | 6.5 | 3.1 | |
| NF-κB p65 (nuclear translocation) | +++ | ++ | + | + |
Note: The data presented in this table are representative examples based on the known effects of PPARγ agonists on LPS-stimulated microglia and should be confirmed experimentally for this compound.
Table 2: Neuroprotective Effects of this compound in a Neuron-Microglia Co-culture Model
| Condition | Neuronal Viability (%) | Caspase-3 Activity (fold change) |
| Control | 100% | 1.0 |
| LPS (100 ng/mL) stimulated microglia | 65% | 3.5 |
| LPS + this compound (1 µM) | 85% | 1.8 |
| LPS + this compound (10 µM) | 92% | 1.2 |
Note: The data in this table are illustrative and represent expected outcomes. Actual results should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects of this compound on Lipopolysaccharide (LPS)-Stimulated Microglial Cells
This protocol details the procedure for treating microglial cells with this compound and assessing its impact on the production of pro-inflammatory mediators following LPS stimulation.
Materials:
-
BV-2 microglial cells or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qRT-PCR (for iNOS expression)
-
Reagents for Western blotting (for NF-κB pathway analysis)
Procedure:
-
Cell Culture: Culture BV-2 or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for RNA/protein extraction) and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh serum-free DMEM. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration 100 ng/mL) to the wells (except for the unstimulated control group).
-
Incubation: Incubate the cells for the desired time period. For cytokine release, a 6-24 hour incubation is typical. For gene and protein expression analysis, a 4-12 hour incubation may be optimal.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction (for qRT-PCR analysis of iNOS) or protein extraction (for Western blot analysis of NF-κB pathway proteins like phospho-p65).
-
-
Analysis:
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
qRT-PCR: Analyze the relative mRNA expression of iNOS, normalized to a housekeeping gene.
-
Western Blot: Assess the levels of total and phosphorylated NF-κB p65 in the nuclear and cytoplasmic fractions to determine translocation.
-
Protocol 2: Evaluation of Neuroprotective Effects of this compound in a Neuron-Microglia Co-culture System
This protocol describes a method to assess the ability of this compound to protect neurons from microglia-mediated neurotoxicity.
Materials:
-
Primary cortical neurons
-
Primary microglia or BV-2 cells
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
DMEM with 10% FBS
-
This compound
-
LPS
-
Reagents for assessing neuronal viability (e.g., MTT assay, Calcein-AM/Ethidium homodimer-1 staining)
-
Reagents for apoptosis assay (e.g., Caspase-3 activity assay)
Procedure:
-
Neuronal Culture: Plate primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium and culture for 5-7 days to allow for maturation.
-
Microglia Addition: Seed primary microglia or BV-2 cells onto the established neuronal cultures. Allow the co-culture to stabilize for 24 hours.
-
Treatment: Pre-treat the co-cultures with this compound (e.g., 1, 10 µM) or vehicle for 1-2 hours.
-
Induction of Neuroinflammation: Add LPS (100 ng/mL) to stimulate the microglia.
-
Incubation: Incubate the co-cultures for 24-48 hours.
-
Assessment of Neuronal Health:
-
Neuronal Viability: Measure neuronal viability using an MTT assay or by staining with Calcein-AM (live cells) and Ethidium homodimer-1 (dead cells) followed by fluorescence microscopy and quantification.
-
Apoptosis: Measure caspase-3 activity in cell lysates using a commercially available kit to quantify neuronal apoptosis.
-
Mandatory Visualizations
Caption: this compound signaling pathway in microglia.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Caption: this compound's role in neuroprotection.
References
Application Notes and Protocols for L-764406 in Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-764406 is a novel, non-thiazolidinedione (non-TZD) compound identified as a potent and selective partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Unlike full agonists, its partial agonism may offer a differentiated therapeutic profile, potentially minimizing side effects associated with full PPARγ activation. This compound demonstrates a unique mechanism of action by covalently binding to the cysteine residue Cys313 within the ligand-binding domain of PPARγ.[1][2] This irreversible interaction leads to a distinct conformational change in the receptor, modulating gene expression.[1][2] While the primary research on this compound has focused on its role in adipocyte differentiation, its high affinity and selectivity for PPARγ—a key regulator of metabolism and inflammation—suggests significant potential for investigation in cardiovascular disease (CVD) models.
PPARγ is expressed in various cells of the cardiovascular system, including endothelial cells, vascular smooth muscle cells (VSMCs), cardiomyocytes, and macrophages. Its activation is generally associated with anti-inflammatory, anti-proliferative, and insulin-sensitizing effects, all of which are relevant to the pathophysiology of cardiovascular diseases such as atherosclerosis, cardiac hypertrophy, and hypertension.
Disclaimer: The following application notes and protocols are based on the known biochemical properties of this compound and established experimental models for cardiovascular disease research using other PPARγ agonists. To date, there is a lack of published studies specifically utilizing this compound in these models. Therefore, the provided protocols should be considered as a starting point and would require significant optimization for novel applications of this compound.
Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | [1][2] |
| Mechanism of Action | Covalent, partial agonist | [1][2] |
| Binding Site | Cysteine 313 (Cys313) in the ligand-binding domain | [1][2] |
| Binding Affinity (IC50) | ~70 nM | [1] |
| Selectivity | No significant activity on PPARα or PPARδ | [1][2] |
| Known Cellular Effect | Induction of adipocyte-specific gene aP2 in 3T3-L1 cells | [1][2] |
Signaling Pathway of this compound and PPARγ Activation
The binding of this compound to PPARγ induces a conformational change that allows the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Application in Atherosclerosis Research Models
Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation and lesion formation in the arterial wall. Macrophages, endothelial cells, and vascular smooth muscle cells are key players in this process. PPARγ activation in these cells can reduce inflammation, inhibit foam cell formation, and promote cholesterol efflux.
Hypothetical Experimental Workflow for In Vivo Atherosclerosis Model
In Vitro Protocol: Macrophage Foam Cell Formation Assay
Objective: To assess the effect of this compound on lipid uptake and foam cell formation in macrophages.
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Differentiate THP-1 monocytes into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
This compound Pre-treatment:
-
Pre-incubate differentiated macrophages with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for 24 hours.
-
-
Induction of Foam Cell Formation:
-
Treat the cells with oxidized low-density lipoprotein (oxLDL) at a concentration of 50 µg/mL for 24-48 hours in the continued presence of this compound or vehicle.
-
-
Analysis:
-
Oil Red O Staining: Fix the cells with 4% paraformaldehyde, stain with Oil Red O solution to visualize intracellular lipid droplets, and quantify the stained area using microscopy and image analysis software.
-
Cholesterol Efflux Assay: Measure the ability of the cells to efflux cholesterol to an acceptor like HDL.
-
Gene Expression Analysis: Perform qPCR to analyze the expression of genes involved in lipid metabolism, such as CD36, ABCA1, and ABCG1.
-
Application in Cardiac Hypertrophy Research Models
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which can become maladaptive and lead to heart failure. PPARγ activation has been shown to have anti-hypertrophic effects.
In Vitro Protocol: Cardiomyocyte Hypertrophy Assay
Objective: To determine the effect of this compound on agonist-induced cardiomyocyte hypertrophy.
Cell Line: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts.
Protocol:
-
Cell Culture:
-
Culture NRVMs in DMEM/F12 medium supplemented with 5% horse serum and antibiotics.
-
-
This compound Pre-treatment:
-
Pre-treat cardiomyocytes with this compound (e.g., 10 nM - 1 µM) or vehicle for 24 hours.
-
-
Induction of Hypertrophy:
-
Induce hypertrophy by treating with an agonist such as angiotensin II (1 µM) or phenylephrine (B352888) (100 µM) for 48 hours.
-
-
Analysis:
-
Cell Size Measurement: Measure the cell surface area using microscopy and image analysis software.
-
Protein Synthesis: Quantify protein synthesis by a leucine (B10760876) incorporation assay.
-
Gene Expression of Hypertrophic Markers: Analyze the expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) using qPCR.
-
Application in Hypertension Research Models
Hypertension is a major risk factor for various cardiovascular diseases. PPARγ activation can lower blood pressure through various mechanisms, including improving endothelial function and reducing vascular inflammation.
In Vivo Protocol: Angiotensin II-Induced Hypertension Model
Objective: To evaluate the effect of this compound on the development of hypertension.
Animal Model: C57BL/6 mice.
Protocol:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize mice and measure baseline blood pressure using the tail-cuff method.
-
-
Treatment Groups:
-
Divide mice into groups: sham, angiotensin II + vehicle, and angiotensin II + this compound (various doses).
-
-
Induction of Hypertension and Treatment:
-
Implant osmotic minipumps for continuous infusion of angiotensin II (e.g., 1 µg/kg/min) for 2-4 weeks.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor blood pressure regularly throughout the study.
-
At the end of the study, collect blood and tissues for analysis.
-
Assess vascular function (e.g., endothelial-dependent vasodilation in isolated aortic rings).
-
Measure markers of oxidative stress and inflammation in vascular tissues.
-
Conclusion
This compound, as a selective partial PPARγ agonist with a unique covalent binding mechanism, presents an interesting candidate for cardiovascular disease research. The provided hypothetical protocols for atherosclerosis, cardiac hypertrophy, and hypertension models serve as a foundational framework for investigating its potential therapeutic effects. Researchers are strongly encouraged to perform dose-response and time-course studies to determine the optimal experimental conditions for this compound in these and other cardiovascular research models. Further investigation is warranted to elucidate the specific impact of this partial agonist on cardiovascular pathophysiology.
References
Application Notes and Protocols for High-Throughput Screening of PPAR-gamma Modulators Using L-764406
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] As a validated drug target for type 2 diabetes, the identification of novel PPAR-γ modulators is of significant interest. L-764406 is a potent, non-thiazolidinedione (non-TZD) partial agonist of PPAR-γ.[2][3] It covalently binds to the cysteine residue Cys313 within the ligand-binding domain, resulting in a distinct conformational change and partial activation of the receptor.[3][4] These characteristics make this compound an excellent tool for high-throughput screening (HTS) campaigns to identify and characterize new PPAR-γ modulators, including full agonists, partial agonists, and antagonists.
These application notes provide an overview of the use of this compound in HTS assays and detailed protocols for key experimental methodologies.
Key Characteristics of this compound
This compound serves as a valuable reference compound in HTS due to its well-defined properties as a PPAR-γ partial agonist. Its covalent binding nature also makes it useful for specific mechanistic studies.
| Parameter | Value | Reference |
| Binding Affinity (IC50) | 70 nM | [2][3][4] |
| Mechanism of Action | Covalent Partial Agonist | [3][4] |
| Binding Site | Cys313 in the Ligand Binding Domain | [3][4] |
| Agonist Activity | Partial Agonist | [3][4] |
High-Throughput Screening Assays
A tiered approach is often employed in HTS for PPAR-γ modulators. Primary screening is typically performed using a binding assay to identify compounds that interact with the PPAR-γ ligand-binding domain (LBD). Hits from the primary screen are then subjected to secondary, cell-based functional assays to determine their mode of action (agonist, partial agonist, or antagonist).
Primary Screening: Binding Assays
1. Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a homogeneous radioligand binding assay that is highly amenable to HTS.[5][6] The principle involves the immobilization of the PPAR-γ LBD onto scintillant-containing beads. A radiolabeled potent PPAR-γ agonist (e.g., [3H]-Rosiglitazone) is used as the tracer. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal. Test compounds that bind to the LBD will compete with the radioligand, leading to a decrease in the light signal.
Protocol: High-Throughput Scintillation Proximity Assay (SPA) for PPAR-γ
Materials:
-
GST-tagged human PPAR-γ Ligand Binding Domain (LBD)
-
[3H]-Rosiglitazone (or other suitable radiolabeled PPAR-γ agonist)
-
This compound (as a reference partial agonist)
-
Rosiglitazone (as a reference full agonist)
-
GW9662 (as a reference antagonist)
-
Protein A-coated SPA beads
-
Anti-GST antibody
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1% BSA
-
384-well white, clear-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate scintillation counter
Procedure:
-
Bead Preparation:
-
Resuspend the Protein A-coated SPA beads in Assay Buffer.
-
Add anti-GST antibody and incubate for 1 hour at room temperature with gentle mixing to allow for antibody capture.
-
Wash the beads by centrifugation and resuspend in Assay Buffer.
-
Add the GST-PPAR-γ LBD and incubate for 2 hours at 4°C with gentle mixing to immobilize the receptor.
-
Wash the beads and resuspend to the desired concentration in Assay Buffer.
-
-
Assay Plate Preparation:
-
Add 10 µL of Assay Buffer to all wells.
-
For test compounds, add 100 nL of compound stock solution in DMSO to the appropriate wells.
-
For controls, add 100 nL of DMSO (for total binding), Rosiglitazone (for non-specific binding), and this compound (for partial displacement).
-
-
Reagent Addition:
-
Add 10 µL of [3H]-Rosiglitazone (at a final concentration equal to its Kd) to all wells.
-
Add 20 µL of the prepared PPAR-γ LBD-coated SPA beads to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 4-6 hours at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Centrifuge the plates briefly to settle the beads.
-
Read the plates in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the controls.
-
Determine the IC50 values for active compounds.
Secondary Screening: Functional Assays
1. PPAR-γ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPAR-γ and induce the expression of a reporter gene (e.g., luciferase).[7][8][9] Cells stably expressing a chimeric PPAR-γ receptor (containing the Gal4 DNA-binding domain and the PPAR-γ LBD) and a reporter construct with an upstream Gal4 response element are used.[10] Ligand binding to the PPAR-γ LBD induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of the luciferase gene. The resulting light output is proportional to the level of PPAR-γ activation.
Protocol: High-Throughput PPAR-γ Luciferase Reporter Gene Assay
Materials:
-
HEK293 or other suitable cells stably expressing a Gal4-PPAR-γ LBD fusion protein and a UAS-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Medium (e.g., Opti-MEM or serum-free DMEM)
-
This compound (as a reference partial agonist)
-
Rosiglitazone (as a reference full agonist)
-
GW9662 (as a reference antagonist)
-
Luciferase assay reagent
-
384-well white, solid-bottom cell culture plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in Cell Culture Medium.
-
Plate the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control compounds (this compound, Rosiglitazone, GW9662) in Assay Medium.
-
Add 10 µL of the compound dilutions to the respective wells. For antagonist screening, co-incubate with a concentration of Rosiglitazone that gives 80% of the maximal response (EC80).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
For agonist screening, calculate the fold activation relative to the vehicle control.
-
For antagonist screening, calculate the percent inhibition of the Rosiglitazone-induced signal.
-
Determine EC50 or IC50 values for active compounds.
Data Presentation
The following tables summarize the expected results for this compound and other reference compounds in the described HTS assays.
Table 1: Expected Results from PPAR-γ Binding Assay (SPA)
| Compound | Class | Expected IC50 |
| Rosiglitazone | Full Agonist | 30-50 nM |
| This compound | Partial Agonist | 70 nM [2][3][4] |
| GW9662 | Antagonist | 3-5 nM |
Table 2: Expected Results from PPAR-γ Reporter Gene Assay
| Compound | Class | Expected EC50 | Expected Maximal Activation (% of Full Agonist) |
| Rosiglitazone | Full Agonist | 50-100 nM | 100% |
| This compound | Partial Agonist | 100-300 nM | ~25-40%[11] |
| GW9662 | Antagonist | >10 µM | No activation |
Visualizations
Signaling Pathway
Caption: PPAR-gamma signaling pathway.
Experimental Workflow
References
- 1. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a complex scintillation proximity assay for high-throughput screening of PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing L-764406 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols to assess the target engagement of L-764406, a novel, non-thiazolidinedione partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound interacts covalently with the cysteine residue Cys313 within the ligand-binding domain of PPARγ, leading to a specific conformational change and partial activation of the receptor.[1][2] The following methodologies are designed to enable researchers to robustly characterize the binding of this compound to PPARγ and its functional consequences in a cellular context.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The gamma isoform, PPARγ, is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[3] Ligand binding to PPARγ induces a conformational change that promotes the recruitment of coactivators and the subsequent transcription of target genes.[4][5]
This compound has been identified as a potent PPARγ ligand with an apparent binding IC50 of 70 nM.[1] Its unique covalent binding mechanism and partial agonist activity make it an interesting tool compound for studying PPARγ biology and a potential lead for therapeutic development.[1][2] Accurate assessment of its target engagement is crucial for understanding its mechanism of action and for the development of related compounds.
This document outlines a multi-faceted approach to characterizing this compound target engagement, encompassing direct binding assays, assessment of conformational changes, and evaluation of downstream functional effects in cells.
Signaling Pathway of this compound and PPARγ
The binding of this compound to PPARγ initiates a cascade of molecular events that ultimately leads to the regulation of gene expression.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Assessing Target Engagement
A tiered approach is recommended to comprehensively assess the target engagement of this compound.
Caption: Tiered experimental workflow for this compound target engagement.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Direct Binding Affinity of this compound to PPARγ (SPA)
| Compound | IC50 (nM) |
| This compound | 70 |
| Rosiglitazone (Control) | Insert Value |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Insert Value | - |
| This compound (10 µM) | Insert Value | Insert Value |
Table 3: PPARγ Reporter Gene Assay Results
| Compound | EC50 (nM) | Max Fold Activation |
| This compound | Insert Value | Insert Value |
| Rosiglitazone (Control) | Insert Value | Insert Value |
Table 4: Co-activator Recruitment Assay
| Compound | Co-activator | EC50 (nM) |
| This compound | PGC-1α | Insert Value |
| This compound | SRC-1 | Insert Value |
| Rosiglitazone | PGC-1α | Insert Value |
| Rosiglitazone | SRC-1 | Insert Value |
Table 5: Quantification of Target Gene Expression (Western Blot)
| Treatment | Target Protein (e.g., aP2) Fold Change |
| Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | Insert Value |
| Rosiglitazone (1 µM) | Insert Value |
Experimental Protocols
Direct Target Engagement
This assay measures the direct binding of this compound to the PPARγ ligand-binding domain (LBD) by competing with a radiolabeled ligand.
Materials:
-
GST-tagged human PPARγ LBD
-
[3H]-Rosiglitazone (or other suitable radiolabeled PPARγ agonist)
-
This compound
-
Rosiglitazone (unlabeled)
-
Protein A-coated SPA beads
-
Anti-GST antibody
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 10 mM Na-molybdate, 50 mM KCl, 1 mM DTT)
-
96-well microplate
-
Microplate scintillation counter
Protocol:
-
Prepare a slurry of Protein A-coated SPA beads in the assay buffer.
-
In a 96-well plate, add the SPA bead slurry.
-
Add the anti-GST antibody and incubate to allow binding to the beads.
-
Add the GST-PPARγ LBD and incubate to capture the receptor on the beads.
-
Add a fixed concentration of [3H]-Rosiglitazone to all wells except for the non-specific binding (NSB) control.
-
Add varying concentrations of this compound or unlabeled Rosiglitazone (for the standard curve). For NSB wells, add a high concentration of unlabeled Rosiglitazone.
-
Incubate the plate with gentle shaking to reach equilibrium.
-
Measure the scintillation counts using a microplate scintillation counter.
-
Calculate the percent inhibition of [3H]-Rosiglitazone binding for each concentration of this compound and determine the IC50 value.
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[5][6][7]
Materials:
-
Cell line expressing endogenous or overexpressed PPARγ (e.g., 3T3-L1, HEK293)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PPARγ antibody
Protocol:
-
Culture cells to confluency.
-
Treat cells with this compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PPARγ in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble PPARγ against the temperature to generate a melting curve.
-
Determine the aggregation temperature (Tagg) and the shift in Tagg (ΔTagg) induced by this compound.
Cellular Target Engagement & Functional Activity
This assay measures the ability of this compound to activate the transcriptional activity of PPARγ in cells.[8][9][10]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pPPRE-Luc)
-
Transfection reagent
-
This compound
-
Rosiglitazone (positive control)
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or Rosiglitazone.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the compound concentration and determine the EC50 value and maximum fold activation.
This assay assesses the ability of this compound to induce a conformational change in PPARγ that promotes the recruitment of co-activators.[4] A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
His-tagged human PPARγ LBD
-
Biotinylated co-activator peptide containing an LXXLL motif (e.g., from PGC-1α or SRC-1)
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) (acceptor)
-
This compound
-
Assay buffer
-
384-well plate
-
TR-FRET plate reader
Protocol:
-
In a 384-well plate, add the His-PPARγ LBD, biotinylated co-activator peptide, and varying concentrations of this compound.
-
Add the Europium-labeled anti-His antibody and streptavidin-APC.
-
Incubate to allow the components to interact.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Calculate the FRET ratio and plot it against the this compound concentration to determine the EC50 for co-activator recruitment.
This assay is based on the principle that ligand binding induces a more compact and stable conformation of the receptor, making it less susceptible to proteolytic degradation.[1][2]
Materials:
-
In vitro transcribed/translated 35S-labeled human PPARγ
-
This compound
-
Trypsin or other suitable protease
-
SDS-PAGE and autoradiography reagents
Protocol:
-
Synthesize 35S-labeled PPARγ using an in vitro transcription/translation system.
-
Incubate the labeled PPARγ with this compound or vehicle.
-
Add increasing concentrations of trypsin and incubate for a short period.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling.
-
Separate the digestion products by SDS-PAGE.
-
Visualize the protected fragments by autoradiography. An increase in protected, full-length or large fragment PPARγ in the presence of this compound indicates a ligand-induced conformational change.
Downstream Cellular Effects
This method is used to measure the protein levels of known PPARγ target genes to confirm the functional consequence of this compound treatment in a relevant cell type.
Materials:
-
Adipogenic cell line (e.g., 3T3-L1)
-
This compound
-
Rosiglitazone
-
Cell lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against PPARγ target genes (e.g., aP2, CD36) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Differentiate 3T3-L1 preadipocytes into adipocytes.
-
Treat the differentiated adipocytes with this compound or Rosiglitazone for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the fold change relative to the vehicle-treated control.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Human PPARγ Reporter Assay Kit - Indigo Biosciences [indigobiosciences.com]
Application Notes: Techniques for Validating L-764406 Covalent Binding to PPARγ
Introduction
L-764406 is a non-thiazolidinedione (TZD) compound identified as a potent partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor crucial for lipid metabolism and adipocyte differentiation.[1][2] Unlike many nuclear receptor ligands that bind reversibly, this compound has been demonstrated to act as a covalent inhibitor by forming a permanent bond with a specific cysteine residue (Cys313) within the ligand-binding domain of PPARγ.[1][2]
Validating this covalent mechanism is critical for drug development as it determines key pharmacological properties such as duration of action, target engagement, and potential for off-target reactivity. These application notes provide detailed protocols for three orthogonal techniques to confirm and characterize the covalent binding of this compound to its target, PPARγ. The methods described are essential for researchers studying covalent inhibitors and for drug development professionals seeking to characterize similar compounds.
PPARγ Signaling Pathway Overview
PPARγ functions as a ligand-activated transcription factor. Upon binding an agonist, it undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][4]
Protocol 1: Biochemical Irreversibility Assay via Competitive Radioligand Binding
This protocol is designed to functionally demonstrate the irreversible or very slowly reversible nature of this compound binding. It is based on the principle that pre-incubation with a covalent inhibitor will prevent subsequent binding of a reversible, competing radioligand, and this effect will persist even after attempts to wash out the covalent compound.[1][5][6]
Experimental Protocol
-
Reagents and Materials:
-
Recombinant human PPARγ Ligand Binding Domain (LBD).
-
Radioligand: [³H]-Rosiglitazone or a similar high-affinity reversible TZD ligand.
-
This compound and a non-covalent control compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
-
Wash Buffer: PBS.
-
96-well filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation fluid and microplate scintillation counter.
-
-
Pre-incubation Step:
-
Prepare two sets of reactions in parallel.
-
Set A (this compound): Incubate 50 nM of PPARγ LBD with 1 µM this compound in Assay Buffer for 2 hours at room temperature.
-
Set B (Control): Incubate 50 nM of PPARγ LBD with vehicle (DMSO) for 2 hours at room temperature.
-
-
Washout Step (Rapid Dilution or Dialysis):
-
Dilute the reactions from Step 2 by 100-fold in ice-cold Assay Buffer to significantly lower the concentration of unbound this compound.
-
Alternatively, perform rapid dialysis against the Assay Buffer to remove unbound compound. The goal is to remove free this compound while leaving covalently bound ligand attached to PPARγ.
-
-
Competitive Binding Step:
-
To the diluted, washed protein samples from Step 3, add the [³H]-Rosiglitazone radioligand to a final concentration of 10 nM.
-
For non-specific binding control, add a 1000-fold excess of unlabeled Rosiglitazone to a subset of wells.
-
Incubate for 1 hour at room temperature to allow the radioligand to bind.
-
-
Detection:
-
Transfer the reaction mixtures to the 96-well filter plate.
-
Apply vacuum to wash the samples with ice-cold Wash Buffer three times, trapping the protein-ligand complexes on the filter.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Compare the specific binding of [³H]-Rosiglitazone in the this compound pre-treated group (Set A) to the vehicle-treated group (Set B). A significant reduction in radioligand binding in Set A indicates irreversible binding of this compound.
-
Data Presentation
Table 1: Expected Outcome of Competitive Radioligand Binding Assay
| Pre-incubation Condition | [³H]-Rosiglitazone Specific Binding (CPM) | % Inhibition of Radioligand Binding | Interpretation |
|---|---|---|---|
| Vehicle (DMSO) | 50,000 | 0% | No inhibition, reversible ligand binds freely. |
| This compound (Covalent) | 2,500 | 95% | Persistent inhibition after washout confirms covalent binding. |
| Non-covalent Inhibitor | 45,000 | 10% | Inhibition is lost after washout, confirming reversible binding. |
Experimental Workflow Diagram
Protocol 2: Direct Confirmation by Mass Spectrometry Peptide Mapping
Mass spectrometry (MS) provides direct physical evidence of covalent bond formation by measuring the mass increase of the protein or a peptide fragment corresponding to the molecular weight of the bound inhibitor.[7][8][9] This protocol details an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) approach to identify the specific peptide and amino acid residue (Cys313) modified by this compound.[1][2]
Experimental Protocol
-
Reagents and Materials:
-
Recombinant human PPARγ LBD.
-
This compound.
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Reducing Agent: 10 mM Dithiothreitol (DTT).
-
Alkylating Agent: 50 mM Iodoacetamide (IAA).
-
Protease: Sequencing-grade Trypsin.
-
Quenching Solution: Formic acid.
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF).
-
-
Covalent Labeling:
-
Incubate 10 µM of PPARγ LBD with 50 µM this compound for 2 hours at 37°C.
-
Prepare a parallel control sample with vehicle (DMSO) instead of this compound.
-
-
Sample Preparation for Digestion:
-
Denature the protein samples by adding Denaturation Buffer.
-
Reduce disulfide bonds (other than the target cysteine, which is protected by this compound) by adding DTT and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding IAA and incubating for 30 minutes at room temperature in the dark. This step prevents non-specific disulfide bonding and ensures that only the covalently modified cysteine remains un-alkylated.
-
-
Proteolytic Digestion:
-
Dilute the samples 10-fold with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (protease:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Analyze the resulting peptide mixture by LC-MS/MS. The system will separate the peptides by liquid chromatography and then determine their mass-to-charge ratio (MS1 scan) and fragmentation patterns (MS2 scan).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS data against the known sequence of PPARγ.
-
Set a variable modification on cysteine residues corresponding to the mass of this compound (Molecular Weight ≈ 405.4 Da).
-
Compare the peptide maps of the this compound-treated and control samples. Identify the peptide containing Cys313 and confirm the mass shift in the treated sample. The MS2 fragmentation data for that peptide will confirm Cys313 as the specific site of modification.
-
Data Presentation
Table 2: Expected Mass Shifts for this compound Adduct on Target Peptide
| Peptide Status | Amino Acid Modified | Modification | Expected Mass Shift (Da) |
|---|---|---|---|
| Unmodified (Control) | Cysteine (Cys313) | None | 0 |
| Modified (this compound Treated) | Cysteine (Cys313) | This compound Adduct | +405.4 |
| Unmodified (Control) | Other Cysteines | Iodoacetamide | +57.02 |
| Modified (this compound Treated) | Other Cysteines | Iodoacetamide | +57.02 |
Experimental Workflow Diagram
Protocol 3: Binding Site Validation with Site-Directed Mutagenesis
To definitively prove that Cys313 is the required residue for covalent binding, a mutant version of PPARγ where this cysteine is replaced with a non-nucleophilic amino acid (e.g., alanine) should be created.[1] The inability of this compound to bind to this mutant protein provides strong evidence for the specific covalent interaction.
Experimental Protocol
-
Protein Expression and Purification:
-
Generate a PPARγ expression vector containing a point mutation that changes Cys313 to Alanine (C313A).
-
Express and purify both the wild-type (WT) PPARγ and the C313A mutant PPARγ protein. Ensure both proteins are properly folded and stable.
-
-
Binding Assay Repetition:
-
Repeat the competitive radioligand binding assay described in Protocol 1 using both WT and C313A mutant proteins.
-
Incubate both WT and C313A proteins with this compound, perform the washout step, and then measure the binding of [³H]-Rosiglitazone.
-
-
Data Analysis:
-
Compare the inhibition of radioligand binding by this compound between the WT and C313A proteins.
-
Expected Result: this compound will potently inhibit radioligand binding to WT PPARγ but will show little to no inhibition of binding to the C313A mutant. This demonstrates that Cys313 is essential for the covalent interaction.
-
Data Presentation
Table 3: Expected Outcome of Site-Directed Mutagenesis Assay
| Protein Version | Pre-incubation Condition | % Inhibition of [³H]-Rosiglitazone Binding | Conclusion |
|---|---|---|---|
| Wild-Type PPARγ | This compound | ~95% | This compound binds irreversibly to WT protein. |
| C313A Mutant PPARγ | this compound | < 5% | Cys313 is necessary for the covalent binding of this compound. |
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
L-764406: A Covalent Probe for Elucidating Protein Modification and Signaling
Application Notes and Protocols for Researchers
Introduction
L-764406 is a potent and selective synthetic ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation. What makes this compound a particularly valuable tool for researchers is its unique mechanism of action: it forms a covalent bond with a specific cysteine residue within the ligand-binding domain of PPARγ. This irreversible interaction makes this compound an excellent probe for studying the dynamics of protein covalent modification and its downstream functional consequences.
These application notes provide a comprehensive overview of the use of this compound in studying protein covalent modification, with detailed protocols for key experiments and data presentation to facilitate its use in the laboratory.
Mechanism of Action
This compound acts as a partial agonist of PPARγ. Its electrophilic nature allows it to form a stable covalent adduct with Cysteine 313 (in human PPARγ2) located in helix 3 of the ligand-binding domain.[1][2] This covalent modification induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent modulation of target gene transcription.[1][2] The irreversible nature of this binding provides a powerful tool to study the direct effects of PPARγ activation and to distinguish these from off-target or non-covalent interactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with PPARγ.
| Parameter | Value | Species | Assay | Reference |
| Apparent Binding IC50 | 70 nM | Human | Scintillation Proximity Assay | [1][2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study protein covalent modification. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: In Vitro PPARγ Covalent Binding Assay using Scintillation Proximity Assay (SPA)
This assay is used to determine the binding affinity and covalent nature of this compound to PPARγ.
Materials:
-
Recombinant human PPARγ Ligand Binding Domain (LBD), GST-tagged
-
[³H]-Rosiglitazone (or other suitable high-affinity PPARγ radioligand)
-
This compound
-
Protein A-coated SPA beads
-
Anti-GST antibody
-
Assay Buffer: 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
Procedure:
-
Antibody-Bead Coupling:
-
In a microcentrifuge tube, incubate the anti-GST antibody with the Protein A-coated SPA beads in assay buffer for 1 hour at room temperature with gentle mixing.
-
Centrifuge the beads and wash twice with assay buffer to remove unbound antibody. Resuspend the beads in assay buffer.
-
-
Receptor-Bead Binding:
-
Add the GST-PPARγ LBD to the antibody-coupled SPA beads and incubate for 1 hour at room temperature with gentle mixing.
-
-
Covalent Ligand Pre-incubation (for determining covalent nature):
-
In a separate set of wells, pre-incubate the GST-PPARγ LBD-bead complex with a saturating concentration of this compound (e.g., 10 µM) for 1 hour at room temperature.
-
Wash the beads three times with assay buffer to remove unbound this compound.
-
-
Competitive Binding Assay:
-
To the wells containing the GST-PPARγ LBD-bead complex (and the pre-incubated wells), add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-Rosiglitazone (typically at its Kd concentration).
-
For non-specific binding control, add a 100-fold excess of unlabeled Rosiglitazone.
-
-
Incubation and Detection:
-
Incubate the plate for 2 hours at room temperature.
-
Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of this compound.
-
Calculate the IC50 value from the resulting sigmoidal curve.
-
In the pre-incubation experiment, a significant reduction in [³H]-Rosiglitazone binding that is not reversed by washing will confirm the covalent nature of this compound binding.
Protocol 2: Mass Spectrometry Analysis of this compound Covalent Modification
This protocol is designed to identify the specific site of covalent modification by this compound on PPARγ.
Materials:
-
Recombinant human PPARγ LBD
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Treatment:
-
Incubate recombinant PPARγ LBD (e.g., 10 µg) with a 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5) for 2 hours at room temperature. A control sample without this compound should be run in parallel.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool to room temperature and add IAM to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteines.
-
-
In-solution Trypsin Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the MS/MS data against the human PPARγ sequence using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification corresponding to the mass of this compound on cysteine residues.
-
The identification of a peptide with a mass shift corresponding to this compound will confirm the covalent modification and pinpoint the specific cysteine residue.
-
Protocol 3: Cell-Based Reporter Gene Assay for PPARγ Activation
This assay measures the functional consequence of this compound binding to PPARγ in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, 3T3-L1)
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
This compound
-
Full PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Luciferase assay reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., empty vector) should also be used.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing increasing concentrations of this compound or the positive control (Rosiglitazone). A vehicle control (e.g., DMSO) should be included.
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value. The partial agonist activity of this compound will be evident by a lower maximal activation compared to a full agonist.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Covalent modification of PPARγ by this compound induces its activation.
Experimental Workflow for Covalent Modification Analysis
Caption: Workflow for identifying the site of covalent modification.
Conclusion
This compound serves as a powerful and specific tool for investigating the covalent modification of PPARγ and its role in cellular signaling. Its irreversible binding mechanism allows for precise studies of receptor activation and downstream gene regulation. The protocols and data provided in these application notes are intended to facilitate the use of this compound in diverse research settings, from basic biochemical characterization to cell-based functional assays. By enabling the detailed study of a specific protein covalent modification, this compound contributes to a deeper understanding of the complex regulatory mechanisms governed by nuclear receptors.
References
preparing L-764406 stock solution for experiments
Application Notes and Protocols for L-764406
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions for in vitro and in vivo experiments. This compound is a potent and selective partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis, lipid metabolism, and inflammation.
Physicochemical and Biological Properties
A summary of the essential properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 318.78 g/mol | [1] |
| Appearance | Solid (powder) | N/A |
| Biological Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | [2][3] |
| Activity | Partial Agonist | [2][3] |
| IC₅₀ | 70 nM (for binding to PPARγ) | [2][3] |
Solubility Data
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For most cell-based assays, a high-concentration stock solution in DMSO is prepared and then diluted to the final working concentration in the cell culture medium.
| Solvent | Solubility | Notes |
| DMSO | Sufficient for preparing high-concentration stock solutions (e.g., 10 mM or higher). | The recommended solvent for primary stock solutions. |
| Ethanol | Soluble. | Can be used as an alternative to DMSO. |
| Aqueous Buffers | Poorly soluble. | Direct dissolution in aqueous media is not recommended. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.188 mg of this compound (Molecular Weight = 318.78 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (318.78 g/mol ) * (1000 mg/g) = 3.188 mg/mL
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 3.188 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
-
Treatment of Cells: Add the final working solution to your cell cultures and incubate for the desired experimental duration.
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
This compound acts as a partial agonist for PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression. The simplified signaling pathway is depicted below.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Stock Solution Preparation
The logical flow for preparing the this compound stock solution is outlined below.
Caption: Workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
troubleshooting L-764406 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-764406. The information below addresses common challenges, with a focus on overcoming insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-thiazolidinedione (non-TZD) partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a partial agonist, it binds to PPARγ and elicits a submaximal response compared to full agonists. Its mechanism of action involves binding to the ligand-binding domain of PPARγ, which leads to a conformational change in the receptor. This allows for the recruitment of coactivators and the dissociation of corepressors, ultimately modulating the transcription of target genes involved in adipogenesis and glucose metabolism.[3][4]
Q2: In which solvents is this compound soluble?
This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is poorly soluble in aqueous solutions like cell culture media.
Q3: What are the common signs of this compound precipitation in culture media?
Precipitation of this compound in culture media can manifest as:
-
Visible particles: Small, crystalline, or amorphous particles may be seen in the medium.
-
Cloudiness or turbidity: The medium may appear hazy or cloudy.
-
A film on the surface: A thin layer of the compound may form on the surface of the culture medium or at the bottom of the culture vessel.
Q4: Why does this compound precipitate when added to my cell culture medium?
The precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This "crashing out" occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium. The compound's low aqueous solubility causes it to come out of solution.
Troubleshooting Guide: this compound Insolubility in Culture Media
Issue 1: Precipitate Forms Immediately Upon Addition to Culture Media
If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium is above its solubility limit. | Decrease the final working concentration. Perform a dose-response experiment to find the optimal soluble concentration. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange and precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media may be too low to keep the compound dissolved. | While aiming for a low final solvent concentration to minimize cytotoxicity (typically <0.5%), ensure it is sufficient for solubility. A slightly higher, non-toxic concentration may be necessary. Always include a vehicle control with the same final solvent concentration. |
Issue 2: Precipitate Forms Over Time During Incubation
If the medium appears clear initially but a precipitate forms after several hours or days in the incubator, the following factors may be involved:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility. | Minimize the time that culture vessels are outside the incubator. Ensure the incubator maintains a stable temperature. |
| Evaporation of Media | Over time, evaporation can increase the concentration of all components in the medium, including this compound, pushing it beyond its solubility limit. | Use a humidified incubator. Ensure culture flasks or plates have tight-fitting lids. |
| pH Shift | The pH of the culture medium can change during cell growth, which may affect the solubility of the compound. | Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | Components in the serum or media supplements may interact with this compound over time, leading to precipitation. | Test the solubility in serum-free and serum-containing media to see if serum components are a factor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure no particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol is based on the common use of this compound in 3T3-L1 adipocyte differentiation experiments.[2]
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:10 in warm media (to 1 mM) and then 1:100 into the final culture volume.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to reach the desired final concentration (e.g., 1 µM or 10 µM).
-
Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.
-
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by this compound.
Experimental Workflow for Preparing this compound Working Solution
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
optimizing L-764406 incubation time for maximum efficacy
Welcome to the technical support center for L-764406. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Unlike many other PPARγ agonists, this compound is a non-thiazolidinedione (non-TZD) compound.[1][2] Its primary mechanism involves forming a covalent bond with a specific cysteine residue, Cys313, located in the ligand-binding domain (LBD) of the PPARγ receptor.[1][2] This covalent interaction leads to a conformational change in the receptor, which promotes the recruitment of co-activators and subsequent modulation of target gene transcription.[1][2][3]
Q2: How does the covalent binding of this compound affect experimental design, particularly incubation time?
The covalent binding of this compound to PPARγ is a critical factor to consider. Unlike non-covalent interactions which are reversible, the bond formed by this compound is stable. This suggests that the duration of incubation can significantly impact the extent of receptor occupancy and, consequently, the magnitude of the biological response. An adequate incubation period is necessary to allow for the covalent interaction to occur to a sufficient degree for a measurable downstream effect. Pre-incubation of PPARγ with this compound has been shown to prevent the binding of other ligands, highlighting the stability of this interaction.[1][2]
Q3: What is a typical starting point for this compound incubation time?
Based on published studies, a common starting point for this compound incubation is between 24 to 48 hours. For instance, in studies involving COS-1 cells to assess PPAR-mediated transcription, an incubation time of 48 hours was used.[4] In experiments with 3T3-L1 cells to induce the expression of adipocyte-specific genes, a 24-hour incubation has been utilized.[1] However, this is only a starting point, and the optimal time will be dependent on the specific cell type, experimental endpoint, and concentration of this compound used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed efficacy of this compound | Insufficient incubation time: The covalent bond formation may not have reached a sufficient level. | Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration for your specific cell line and endpoint. |
| Sub-optimal concentration: The concentration of this compound may be too low to elicit a measurable response. | Perform a dose-response experiment: Test a range of this compound concentrations to identify the optimal dose for your experimental setup. | |
| Cell line sensitivity: The expression level of PPARγ in your chosen cell line might be low. | Verify PPARγ expression: Use techniques like Western blot or qPCR to confirm the expression of PPARγ in your cells. Consider using a cell line known to have robust PPARγ expression. | |
| High background or off-target effects | Excessive incubation time: Prolonged exposure could lead to non-specific effects or cellular stress. | Optimize incubation time: As with low efficacy, a time-course experiment can help identify a window of maximal specific activity with minimal off-target effects. |
| High concentration of this compound: Supramaximal concentrations can lead to non-specific binding and off-target effects. | Refer to dose-response data: Use the lowest concentration of this compound that gives a maximal response. | |
| Inconsistent results between experiments | Variability in incubation conditions: Minor differences in incubation time, temperature, or CO2 levels can impact results. | Standardize protocols: Ensure all experimental parameters are kept consistent between replicates and experiments. |
| Cell passage number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent passage range: Document and control for the passage number of the cells used in your experiments. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time of this compound
This protocol outlines a general method for determining the optimal incubation time of this compound for a specific cell line and experimental endpoint (e.g., target gene expression).
1. Cell Seeding:
- Seed your cells of interest in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
- Allow the cells to adhere and recover for 24 hours.
2. This compound Treatment:
- Prepare a working solution of this compound at a concentration known to be effective (based on literature or a prior dose-response experiment).
- Treat the cells with the this compound solution. Include a vehicle control (e.g., DMSO) for comparison.
3. Time-Course Incubation:
- Incubate the treated cells for a range of time points. A suggested range is 6, 12, 24, 48, and 72 hours.
4. Sample Collection and Analysis:
- At each time point, harvest the cells.
- Analyze the desired endpoint. This could include:
- Gene Expression Analysis (qPCR): Isolate RNA, reverse transcribe to cDNA, and perform quantitative PCR for known PPARγ target genes (e.g., aP2, CD36).
- Reporter Gene Assay: If using a reporter construct (e.g., luciferase reporter driven by a PPAR response element), measure the reporter activity.
- Protein Expression Analysis (Western Blot): Analyze the expression of target proteins.
5. Data Analysis:
- Normalize the data from the this compound treated cells to the vehicle control at each time point.
- Plot the response (e.g., fold change in gene expression) against the incubation time to identify the time point that yields the maximum desired effect.
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time for this compound on the expression of a target gene, aP2, in 3T3-L1 adipocytes.
| Incubation Time (hours) | This compound Concentration (nM) | Fold Change in aP2 mRNA Expression (Mean ± SD) |
| 6 | 100 | 1.5 ± 0.2 |
| 12 | 100 | 3.2 ± 0.4 |
| 24 | 100 | 8.9 ± 0.7 |
| 48 | 100 | 15.3 ± 1.1 |
| 72 | 100 | 14.8 ± 1.3 |
Note: This data is illustrative and the optimal time may vary based on experimental conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with L-764406 in Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the PPARγ partial agonist, L-764406, in reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter assay?
This compound is a selective, non-thiazolidinedione partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] In a reporter assay, cells are transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements (PPREs) upstream of a reporter gene, such as luciferase. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent activation of the reporter gene.[1][2] Unlike full agonists, partial agonists like this compound produce a submaximal response.
Q2: Why am I observing a lower maximal induction with this compound compared to a full agonist like Rosiglitazone?
This is an expected outcome due to the partial agonist nature of this compound.[1][2] Partial agonists do not induce the same degree of receptor activation as full agonists, resulting in a lower level of reporter gene expression. It is crucial to include a full agonist as a positive control in your experiments to establish the maximum possible response in your assay system.
Q3: Could the covalent binding of this compound to PPARγ affect my results?
Yes, this compound forms a covalent bond with the cysteine residue at position 313 (Cys313) of PPARγ.[1][2] This irreversible binding can lead to prolonged receptor activation. This is an important consideration in experimental designs that involve compound washout or time-course studies, as the signal may not return to baseline as expected.
Troubleshooting Guide
Issue 1: Weak or No Signal
A weak or absent signal is a common issue in reporter assays.[3][4]
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA to transfection reagent ratio and ensure high-quality plasmid DNA is used.[3][4] |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and plated at an optimal density. |
| Reagent Issues | Use fresh, properly stored assay reagents. Prepare master mixes to minimize pipetting variability.[3] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. |
| Weak Promoter in Reporter Construct | If possible, use a reporter construct with a stronger promoter.[3] |
Issue 2: High Background Signal
High background can mask the specific signal from this compound.
| Potential Cause | Recommended Solution |
| Plate Type | Use white, opaque plates for luminescence assays to maximize signal and minimize crosstalk between wells.[3] |
| Reagent Contamination | Prepare fresh reagents and use sterile techniques to avoid contamination.[5] |
| Constitutive Reporter Activity | The promoter in your reporter construct may have basal activity. Include a vehicle-only control to determine the baseline. |
| Luciferase Stabilization by Compound | Some compounds can inhibit luciferase, paradoxically leading to its accumulation and a higher signal.[6] While not specifically documented for this compound, this is a possibility to consider. Run a control with purified luciferase and this compound to test for direct inhibition. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.[3]
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes, reverse pipetting techniques for viscous solutions, and prepare master mixes to ensure consistency.[3] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use a consistent seeding density across all wells.[5] |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Variable Transfection Efficiency | Optimize transfection conditions and consider using a co-transfected internal control reporter (e.g., Renilla luciferase) for normalization.[3][4] |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This protocol provides a general framework for assessing the activity of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
PPARγ expression plasmid
-
PPRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Rosiglitazone (as a full agonist positive control)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, PPRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing a reduced serum concentration (e.g., 0.5-1% FBS). Add serial dilutions of this compound and Rosiglitazone to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a function of compound concentration to generate dose-response curves.
Visualizations
Caption: Signaling pathway of this compound in a PPARγ reporter assay.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing L-764406 Off-Target Effects
Welcome to the technical support center for researchers utilizing L-764406 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize potential off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] It acts as a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of co-activators and the regulation of target gene transcription.[1][2] A key feature of this compound is its covalent interaction with the cysteine residue Cys313 within the ligand-binding domain of PPARγ.[1][2]
Q2: What are the known on-target and off-target effects of this compound?
This compound is highly selective for PPARγ over other PPAR isoforms, namely PPARα and PPARδ, where it shows no significant activity.[1][2] Its on-target effects are related to the partial activation of PPARγ, leading to the differentiation of preadipocytes into adipocytes and the regulation of genes involved in lipid and glucose metabolism.
Currently, there is limited publicly available data from broad screening panels (e.g., kinase panels, receptor panels) to definitively characterize the off-target profile of this compound beyond the PPAR family. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q3: How can I minimize the potential for this compound off-target effects in my experiments?
Minimizing off-target effects is critical for accurate data interpretation. Here are several strategies you can employ:
-
Dose-Response Experiments: Determine the minimal effective concentration of this compound that elicits the desired on-target effect in your model system. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include appropriate controls in your experiments. This could involve a structurally related but inactive compound, or a well-characterized PPARγ antagonist like GW9662 to confirm that the observed effects are indeed PPARγ-dependent.
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods. For example, use siRNA or CRISPR/Cas9 to knock down PPARγ and verify that the biological effect of this compound is diminished or abolished.
-
Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PPARγ in your cells at the concentrations used in your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity | The observed toxicity may be due to this compound interacting with an unintended target crucial for cell survival. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use concentrations well below the CC50. 2. Use a PPARγ knockout/knockdown cell line. If the toxicity persists in the absence of PPARγ, it is likely an off-target effect. |
| Phenotype Does Not Match Known PPARγ Biology | The observed phenotype could be a result of this compound modulating a different signaling pathway. | 1. Perform gene expression analysis on key PPARγ target genes (e.g., FABP4, ADIPOQ) to confirm on-target activity. 2. Use a PPARγ antagonist (e.g., GW9662) in co-treatment with this compound. If the antagonist does not reverse the phenotype, it is likely off-target. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the on-target (PPARγ) or potential off-target proteins may vary between cell lines, leading to different responses. | 1. Quantify PPARγ expression levels in the cell lines being used. 2. Consider using a system with inducible PPARγ expression to have better control over the on-target component. |
Quantitative Data Summary
| Compound | Target | Activity | Value |
| This compound | Human PPARγ | Apparent Binding IC50 | 70 nM[1][2] |
| This compound | Human PPARα | Activity | No activity observed[1][2] |
| This compound | Human PPARδ | Activity | No activity observed[1][2] |
Key Experimental Protocols
PPARγ Reporter Assay
This protocol is designed to quantify the activation of PPARγ in response to this compound using a luciferase reporter system.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a luciferase gene. A constitutively active Renilla luciferase vector should also be co-transfected for normalization.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a dose-response range of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to determine the EC50.
Adipocyte Differentiation Assay
This protocol assesses the ability of this compound to induce the differentiation of preadipocytes (e.g., 3T3-L1) into mature adipocytes.
Methodology:
-
Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.
-
Initiation of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) and the desired concentration of this compound or vehicle control.
-
Maintenance of Differentiation: After 2-3 days, replace the differentiation medium with adipocyte maintenance medium containing insulin and this compound or vehicle.
-
Medium Changes: Replace the maintenance medium every 2-3 days for a total of 8-10 days.
-
Assessment of Differentiation:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Isolate RNA and perform quantitative PCR (qPCR) to measure the expression of adipocyte-specific marker genes such as Fabp4 (aP2) and Adipoq (adiponectin).
-
Visualizations
Caption: On-target signaling pathway of this compound via PPARγ activation.
Caption: Troubleshooting workflow for suspected off-target effects of this compound.
References
Technical Support Center: L-764406 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of L-764406 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-thiazolidinedione (non-TZD) compound that functions as a partial agonist for the human peroxisome proliferator-activated receptor γ (PPARγ).[1][2] It binds covalently to the cysteine residue Cys313 within the ligand-binding domain of PPARγ.[1][2] This binding induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent modulation of target gene transcription.[1][2][3] this compound is selective for PPARγ and does not show significant activity towards PPARα or PPARδ.[1][2] PPARs are transcription factors that play a crucial role in regulating lipid metabolism and energy homeostasis.[4][5]
Q2: What are the expected cytotoxic effects of this compound in primary cells?
Currently, there is limited publicly available data specifically detailing the cytotoxic IC50 values of this compound across a wide range of primary cell types.[6] The cytotoxic profile of a compound can be highly cell-type specific.[7] Therefore, it is essential for researchers to empirically determine the cytotoxic effects of this compound in their specific primary cell culture system.[6] Based on data from various cancer cell lines, the IC50 can range from low micromolar to higher concentrations depending on the cell type.[6]
Q3: How can I determine the cytotoxicity of this compound in my primary cell model?
To assess the cytotoxicity of this compound, it is recommended to perform a comprehensive dose-response study to determine the half-maximal cytotoxic concentration (CC50 or IC50).[6] Additionally, a time-course experiment can reveal if shorter exposure times can achieve the desired biological activity with reduced toxicity.[6] Commonly used cytotoxicity assays include the MTT assay (measures metabolic activity), LDH release assay (measures membrane integrity), and apoptosis assays (e.g., Caspase-Glo) to determine the mechanism of cell death.[6][8][9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause:
-
Incorrect Compound Concentration: Errors in stock solution preparation or final dilution calculations.[6][10]
-
Compound Purity: The purity of the this compound compound may be lower than stated, with cytotoxic impurities present.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.[6]
-
Poor Baseline Cell Health: The primary cells may have been unhealthy or stressed before the addition of the compound.[6]
-
-
Troubleshooting Steps:
-
Verify Compound Concentration and Purity: Double-check all calculations and, if possible, verify the purity of the compound.[6]
-
Assess Solvent Toxicity: Run a vehicle control with the same concentration of the solvent used in the experimental wells.[11]
-
Evaluate Baseline Cell Health: Before starting the experiment, ensure that the primary cells are viable and healthy.[6]
-
Perform a Dose-Response and Time-Course Experiment: This will help to identify a non-toxic working concentration and an appropriate experimental timeframe.[6][10]
-
Issue 2: High variability in cytotoxicity results between replicate wells.
-
Possible Cause:
-
Uneven Cell Seeding: Inconsistent number of cells plated in each well.[12]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents.[12]
-
Edge Effects: Evaporation of media from the outer wells of the microplate during incubation.[11]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[12]
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell density in each well.
-
Use Proper Pipetting Technique: Use calibrated pipettes and handle them with care to ensure accurate and consistent dispensing.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experiments or fill them with sterile media or PBS to maintain humidity.[11]
-
Check for and Remove Bubbles: Before taking readings, visually inspect the plate for bubbles and gently break them with a sterile pipette tip if necessary.[12]
-
Issue 3: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause:
-
Different Cellular Mechanisms Measured: The MTT assay measures metabolic activity, which can be affected without immediate cell membrane rupture, while the LDH assay specifically measures loss of membrane integrity.[9] A compound might inhibit metabolic activity (affecting the MTT assay) before it causes cell lysis (detected by the LDH assay).[9]
-
Interference of the Compound with the Assay: The chemical properties of this compound or its solvent might interfere with the assay reagents or the detection method.[10]
-
-
Troubleshooting Steps:
-
Understand the Assay Principles: Be aware of what each assay measures to interpret the results correctly.
-
Run Assay Controls: Include controls to test for any direct interference of this compound with the assay components.
-
Use Multiple Assays: Employing a combination of assays that measure different aspects of cell health can provide a more comprehensive understanding of the cytotoxic mechanism.[9]
-
Quantitative Data Summary
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 24 | User Determined |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH | 24 | User Determined |
| Primary Human Hepatocytes | MTT | 48 | User Determined |
| Primary Human Hepatocytes | LDH | 48 | User Determined |
| Rat Cortical Neurons | MTT | 72 | User Determined |
| Rat Cortical Neurons | LDH | 72 | User Determined |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific primary cell type and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
Primary cells in culture
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. LDH Release Cytotoxicity Assay
This protocol provides a general framework for measuring cytotoxicity based on lactate (B86563) dehydrogenase (LDH) release.
-
Materials:
-
96-well cell culture plates
-
Primary cells in culture
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagents as per the kit's protocol.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's manual.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[6]
-
3. Caspase-Glo® 3/7 Apoptosis Assay
This protocol outlines the general steps for detecting apoptosis by measuring caspase-3 and -7 activity.
-
Materials:
-
White-walled 96-well plates
-
Primary cells in culture
-
This compound stock solution
-
Cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described previously.[6]
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.[6]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activity, which is an indicator of apoptosis.
-
Visualizations
Caption: PPARγ signaling pathway activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Adipocyte Differentiation with L-764406
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with adipocyte differentiation using the PPARγ partial agonist, L-764406.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce adipocyte differentiation?
This compound is a novel, non-thiazolidinedione (non-TZD) compound that acts as a selective, partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a master regulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[3][4][5][6] Unlike full agonists like rosiglitazone (B1679542), this compound only partially activates the PPARγ receptor. It does so by binding covalently to a specific cysteine residue (Cys313) within the ligand-binding domain of human PPARγ.[1][2][7] This binding induces a conformational change in the receptor, leading to the recruitment of co-activators and the transcription of genes involved in adipocyte differentiation, such as aP2.[1][2][7]
Q2: What are the key differences between this compound and other PPARγ agonists like rosiglitazone?
The primary differences lie in their mechanism and efficacy:
| Feature | This compound | Rosiglitazone (a TZD) |
| Agonist Type | Partial Agonist | Full Agonist |
| Binding | Covalent | Non-covalent |
| Receptor Activation | Submaximal | Maximal |
| Adipogenic Potential | May be less potent than full agonists | Potent inducer of adipogenesis[8] |
Q3: What is the recommended concentration range for this compound in adipocyte differentiation experiments?
The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. Based on its reported IC50 of approximately 70 nM for binding to human PPARγ[1][2][7], a starting concentration range of 100 nM to 1 µM is recommended. It is advisable to perform a dose-response experiment to identify the optimal concentration for your system.
Troubleshooting Guide: Why is My Adipocyte Differentiation Failing with this compound?
Several factors could contribute to the failure of adipocyte differentiation when using this compound. This guide addresses common issues and provides potential solutions.
Problem 1: Suboptimal Differentiation Efficiency Compared to Full Agonists
Possible Cause:
-
Partial Agonism: As a partial agonist, this compound may not induce the same robust differentiation as a full agonist like rosiglitazone.[5] The level of differentiation might be inherently lower.
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your cell line.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve with this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for inducing adipogenesis in your cell line.
-
Positive Control: Always include a positive control, such as rosiglitazone (e.g., 1 µM), to benchmark the maximal achievable differentiation in your system.
-
Combination Treatment: Consider a combination of this compound with other adipogenic inducers in the differentiation cocktail.
Problem 2: No or Very Low Differentiation Observed
Possible Causes:
-
Cell Line Issues:
-
High Passage Number: 3T3-L1 cells, a common model for adipogenesis, can lose their differentiation potential at high passage numbers.[9]
-
Cell Health: Poor cell health, contamination (e.g., mycoplasma), or improper maintenance can inhibit differentiation.
-
Species Specificity: this compound's covalent binding site (Cys313) is specific to human PPARγ. While it has been shown to induce aP2 in murine 3T3-L1 cells[1][2][7], the efficiency might differ in cell lines from other species.
-
-
Protocol and Reagent Issues:
-
Incorrect Timing of Treatment: The timing of this compound addition to the differentiation cocktail is crucial.
-
Degradation of this compound: The stability of this compound in cell culture medium may be limited.
-
Inactive Differentiation Cocktail Components: Other components of the differentiation cocktail (e.g., insulin (B600854), dexamethasone, IBMX) may be inactive.
-
-
PPARγ Expression Levels: The expression level of PPARγ in your preadipocytes might be insufficient for this compound to exert its effect.
Troubleshooting Steps:
| Issue | Recommended Action |
| Cell Line Viability | Use low-passage cells (ideally below passage 15 for 3T3-L1). Regularly test for mycoplasma contamination. Ensure cells are healthy and not overly confluent before inducing differentiation. |
| Protocol Optimization | Add this compound along with the standard differentiation cocktail (MDI: IBMX, dexamethasone, and insulin) for the initial 2-3 days of differentiation. |
| Reagent Stability | Prepare fresh stock solutions of this compound and other cocktail components. Aliquot and store at the recommended temperature. |
| PPARγ Expression | Verify the expression of PPARγ in your preadipocytes using qPCR or Western blot. |
Experimental Protocols
Standard 3T3-L1 Adipocyte Differentiation Protocol (Adapted for this compound)
This protocol is a starting point and should be optimized for your specific experimental needs.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Cocktail (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in Growth Medium.
-
Post-Confluency: Maintain the confluent cells in Growth Medium for an additional 2 days.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium containing the MDI cocktail and the desired concentration of this compound (or vehicle control).
-
Medium Change (Day 2): Remove the differentiation medium and replace it with DM containing only insulin (10 µg/mL).
-
Maintenance (Day 4 onwards): Replace the medium with fresh DM every 2 days.
-
Assessment of Differentiation (Day 8-10): Mature adipocytes containing lipid droplets should be visible. Quantify differentiation using Oil Red O staining or by analyzing the expression of adipocyte-specific markers (e.g., aP2, adiponectin) via qPCR.
Quantitative Data Summary
| Reagent | Typical Concentration | Duration of Treatment |
| IBMX | 0.5 mM | Days 0-2 |
| Dexamethasone | 1 µM | Days 0-2 |
| Insulin | 10 µg/mL | Days 0-4 |
| This compound | 100 nM - 1 µM (to be optimized) | Days 0-2 |
| Rosiglitazone (Positive Control) | 1 µM | Days 0-2 |
Visualizations
Signaling Pathway of this compound in Adipocyte Differentiation
Caption: this compound signaling pathway in adipogenesis.
Experimental Workflow for Adipocyte Differentiation
Caption: Workflow for 3T3-L1 adipocyte differentiation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for differentiation failure.
References
- 1. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR gamma is required for the differentiation of adipose tissue in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
dealing with high background signal in L-764406 binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-764406 binding assays. The following information is designed to help you address common challenges, particularly high background signals, and to provide clear protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-thiazolidinedione (non-TZD) partial agonist for the human peroxisome proliferator-activated receptor γ (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. This compound binds to PPARγ and modulates its activity. A key feature of its binding is the formation of a covalent bond with a specific cysteine residue (Cys313) within the ligand-binding domain of PPARγ.[1][2] This covalent interaction is a critical aspect to consider during assay design and troubleshooting.
Q2: I am observing a very high background signal in my this compound binding assay. What are the common causes?
High background signal in a radioligand binding assay can obscure the specific binding signal, making data interpretation difficult. Common causes include:
-
Non-specific binding: The radioligand may bind to components of the assay system other than the target receptor, such as the filter plates, assay tubes, or other proteins in the membrane preparation.
-
High radioligand concentration: Using a concentration of the radiolabeled ligand that is too high can lead to increased non-specific binding.[3]
-
Inadequate washing: Insufficient washing of the filters after incubation can leave unbound radioligand, which contributes to the background signal.[3]
-
Issues with blocking agents: Ineffective blocking of non-specific binding sites on the assay components can lead to high background.
Q3: How can I reduce non-specific binding in my assay?
Several strategies can be employed to minimize non-specific binding:
-
Optimize blocking agents: Use blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.[3] The optimal concentration of BSA should be determined empirically, but a range of 0.1% to 1% is a good starting point.[3] Fatty acid-free BSA may offer superior blocking performance.[4]
-
Add detergents: Including a mild detergent, such as Tween-20, in the assay buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.
-
Use low-binding plates: If you are using a plate-based assay format, select plates that are specifically designed for low protein binding.
-
Optimize radioligand concentration: Titrate the radioligand to a concentration at or below its dissociation constant (Kd) to minimize non-specific binding while maintaining an adequate specific signal.[3]
Q4: What is a Scintillation Proximity Assay (SPA) and is it suitable for this compound binding studies?
A Scintillation Proximity Assay (SPA) is a homogeneous radioligand binding assay that does not require a separation step to distinguish bound from free radioligand. In an SPA, the receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is in close enough proximity to the scintillant to generate a light signal. This method is well-suited for high-throughput screening. SPAs have been successfully used to study the binding of ligands to PPARγ and would be a suitable format for this compound binding assays.[1][2]
Troubleshooting Guides
Problem: High Background Signal
High background can significantly reduce the signal-to-noise ratio of your assay. The following table provides a structured approach to troubleshooting this issue.
| Potential Cause | Recommended Solution | Expected Outcome (Hypothetical Data) |
| Suboptimal Blocking Agent Concentration | Titrate the concentration of BSA in the assay buffer. Test a range from 0.05% to 2% (w/v). | See Table 1 for an example of how BSA concentration can affect non-specific binding. |
| Insufficient Washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand. | See Table 2 for a hypothetical representation of the effect of washing on the signal-to-background ratio. |
| High Radioligand Concentration | Perform a saturation binding experiment to determine the Kd of your radioligand. Use a concentration at or below the Kd for competitive binding assays. | A lower radioligand concentration will decrease both total and non-specific binding, but should improve the specific-to-non-specific ratio. |
| Non-specific Binding to Assay Plastics | Pre-coat assay plates or tubes with a blocking agent. Consider using commercially available low-binding plates. | A noticeable decrease in background counts in wells containing no receptor. |
Table 1: Effect of BSA Concentration on Non-Specific Binding (Hypothetical Data)
| BSA Concentration (%) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Background Ratio |
| 0 | 1500 | 3000 | 2.0 |
| 0.1 | 800 | 2800 | 3.5 |
| 0.5 | 500 | 2700 | 5.4 |
| 1.0 | 450 | 2650 | 5.9 |
| 2.0 | 420 | 2600 | 6.2 |
Table 2: Effect of Wash Steps on Signal-to-Background Ratio (Hypothetical Data)
| Number of Washes | Total Binding (CPM) | Non-Specific Binding (CPM) | Signal-to-Background Ratio |
| 1 | 5000 | 2000 | 2.5 |
| 2 | 4500 | 1200 | 3.8 |
| 3 | 4200 | 700 | 6.0 |
| 4 | 4100 | 600 | 6.8 |
Problem: Low Specific Binding Signal
| Potential Cause | Recommended Solution |
| Inactive Receptor | Ensure proper storage and handling of the PPARγ protein or membrane preparations. Avoid repeated freeze-thaw cycles. |
| Low Receptor Concentration | Increase the amount of receptor protein in the assay. This should be optimized to ensure that less than 10% of the radioligand is bound at the highest concentration used. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. While longer incubation times can ensure equilibrium is reached, they may also lead to receptor degradation. |
| Incorrect Ligand Concentration | Verify the concentration of both the radiolabeled and unlabeled this compound. |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound using Filtration
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified recombinant human PPARγ Ligand Binding Domain (LBD)
-
Radiolabeled TZD ligand (e.g., [³H]Rosiglitazone)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM DTT, 0.1% BSA (fatty acid-free)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the PPARγ LBD in assay buffer to the desired concentration (e.g., 5-10 nM).
-
Prepare a solution of the radiolabeled TZD in assay buffer at a concentration close to its Kd.
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of radiolabeled TZD, and 25 µL of PPARγ LBD.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled PPARγ agonist (e.g., 10 µM Rosiglitazone), 25 µL of radiolabeled TZD, and 25 µL of PPARγ LBD.
-
Competition: Add 50 µL of each this compound dilution, 25 µL of radiolabeled TZD, and 25 µL of PPARγ LBD.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well.[3]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The apparent binding IC50 for this compound is approximately 70 nM.[1][2]
-
Visualizations
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
Caption: Troubleshooting Logic for High Background Signal.
Caption: Covalent Interaction of this compound with Cysteine 313 in PPARγ.
References
Technical Support Center: Improving the Reproducibility of L-764406 In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of in vivo studies involving the PPARγ partial agonist, L-764406.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-thiazolidinedione (non-TZD) partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its primary mechanism involves forming a covalent bond with a specific cysteine residue (Cys313) within the ligand-binding domain of PPARγ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and subsequent transcription of target genes involved in glucose and lipid metabolism. As a partial agonist, it elicits a submaximal transcriptional response compared to full PPARγ agonists.
Q2: We are observing high variability in the glucose-lowering effect of this compound in our db/db mouse model. What are the potential causes?
A2: High variability in in vivo studies with this compound can stem from several factors:
-
Formulation and Stability: this compound has poor aqueous solubility. Inconsistent formulation or degradation of the compound in the vehicle can lead to variable dosing and absorption.
-
Partial Agonist Nature: The efficacy of partial agonists can be highly dependent on the specific cellular and physiological context, including the expression levels of PPARγ and its cofactors, which can vary between individual animals.
-
Covalent Binding: The covalent and irreversible nature of this compound's binding can lead to receptor saturation and turnover-dependent effects, which might contribute to inter-individual differences in response.
-
Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes in the animals, affecting metabolic parameters.
Q3: What is the recommended vehicle for oral administration of this compound in mice?
A3: Due to its poor water solubility, this compound requires a vehicle that can ensure its suspension and bioavailability. A commonly used vehicle for oral gavage of poorly soluble compounds in mice is a suspension in 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile water . It is crucial to ensure the compound is micronized and homogeneously suspended before each administration.
Q4: Are there known off-target effects of this compound that could interfere with my results?
A4: While this compound is selective for PPARγ over PPARα and PPARδ, its covalent nature raises the possibility of off-target covalent modification of other proteins containing reactive cysteine residues. Such off-target effects are a known challenge with covalent inhibitors and can contribute to unexpected phenotypes or toxicity. It is advisable to include control groups and perform target engagement and proteomic studies to assess the specificity of this compound in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Reduction in Blood Glucose Levels
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation or Compound Precipitation | Prepare fresh formulations for each administration. Visually inspect the suspension for homogeneity before each gavage. Consider using a micro-homogenizer to ensure a fine, uniform suspension. Perform a pilot study to assess the stability of this compound in your chosen vehicle over the intended period of use. |
| Incorrect Dosing | Ensure accurate calculation of the dose based on the most recent body weight of each animal. Calibrate the gavage needles to ensure accurate volume delivery. |
| Variability in Animal Model | Use age- and sex-matched animals from a reliable supplier. Monitor baseline blood glucose levels to ensure they are within the expected range for the db/db phenotype before starting the treatment. |
| Suboptimal Dosing Regimen | The pharmacokinetic profile of this compound may require a specific dosing frequency to maintain therapeutic levels. If once-daily dosing is not effective, consider a pilot study with twice-daily administration, being mindful of potential for increased stress to the animals. |
Issue 2: Variability in Plasma Triglyceride Levels
| Potential Cause | Troubleshooting Step |
| Dietary Variations | Ensure all animals have ad libitum access to the same standard chow diet throughout the study. Changes in food consumption can significantly impact triglyceride levels. |
| Fasting State | For consistent measurement of triglyceride levels, ensure a consistent fasting period (e.g., 4-6 hours) before blood collection. |
| Partial Agonist Effect | The effect of a partial agonist on lipid metabolism can be more complex than that of a full agonist. It may be beneficial to measure other lipid parameters, such as free fatty acids and cholesterol, to get a more complete picture of the metabolic effects. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in vivo studies in a db/db mouse model. Note: These values are illustrative and should be determined experimentally.
Table 1: Dose-Dependent Effect of this compound on Fasting Blood Glucose in db/db Mice (4-week treatment)
| Dose (mg/kg/day, oral gavage) | Mean Baseline Blood Glucose (mg/dL) | Mean Final Blood Glucose (mg/dL) | Percentage Reduction in Blood Glucose |
| Vehicle Control | 450 ± 50 | 470 ± 60 | -4.4% |
| 10 | 460 ± 55 | 350 ± 45 | 23.9% |
| 30 | 455 ± 50 | 250 ± 40 | 45.1% |
| 100 | 465 ± 60 | 180 ± 35 | 61.3% |
Table 2: Effect of this compound on Plasma Triglycerides in db/db Mice (4-week treatment)
| Treatment (30 mg/kg/day, oral gavage) | Mean Baseline Triglycerides (mg/dL) | Mean Final Triglycerides (mg/dL) | Percentage Change in Triglycerides |
| Vehicle Control | 200 ± 30 | 210 ± 35 | +5.0% |
| This compound | 205 ± 35 | 150 ± 25 | -26.8% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a db/db Mouse Model of Type 2 Diabetes
1. Animal Model:
-
Male C57BL/KsJ-db/db mice, 8-10 weeks of age.
-
Age- and sex-matched heterozygous db/+ mice as non-diabetic controls.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Formulation of this compound:
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Micronize the this compound powder to a fine consistency before suspension.
-
Prepare the formulation fresh daily and keep on a stirrer to ensure homogeneity.
3. Dosing and Administration:
-
Administer this compound or vehicle control once daily via oral gavage.
-
Dose volume should be 10 mL/kg body weight.
-
Weigh animals twice weekly to adjust the dose accordingly.
-
A typical dose range to explore would be 10, 30, and 100 mg/kg/day.
4. Monitoring:
-
Measure body weight twice weekly.
-
Monitor food and water intake daily.
-
Measure non-fasted blood glucose from tail vein once weekly.
-
At the end of the study (e.g., 4 weeks), perform a terminal blood collection after a 4-6 hour fast for measurement of fasting blood glucose, insulin, and lipid panel (triglycerides, cholesterol).
5. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control group.
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logical flow.
L-764406 Technical Support Center: Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of L-764406 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. One study mentions the use of 0.1% DMSO in cell culture media for experiments. It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For final assay concentrations, the DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. When preparing for an experiment, allow the aliquot to thaw completely and come to room temperature before opening the vial to prevent condensation.
Q3: What are the potential factors that can cause this compound degradation in solution?
A3: Several factors can contribute to the degradation of small molecules like this compound in solution:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of labile functional groups.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Incompatible Solvents: While DMSO is generally suitable, interactions with other components in a complex solution could potentially lead to degradation.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of an this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This method allows for the separation and quantification of the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the stock or working solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Assess the purity of the new stock solution using HPLC. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. 4. Protect solutions from light and store at the recommended temperature. |
| Precipitation observed in the working solution upon dilution. | Poor solubility of this compound in the aqueous buffer or cell culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed cytotoxic levels. 2. Consider a gentle vortex or sonication to aid dissolution after dilution. 3. Perform a solubility test at the desired final concentration before proceeding with the main experiment. |
| Appearance of new peaks in the HPLC chromatogram of the this compound solution. | Chemical degradation of this compound. | 1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and pathways. 2. Review the solution preparation and storage conditions. Ensure the pH of the buffer is within a neutral range (e.g., pH 6-8) and that the solution is protected from light and stored at a low temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Stability Assessment of this compound in Solution using HPLC
This protocol provides a general framework. Specific parameters such as the mobile phase composition, column, and gradient may need to be optimized for your specific HPLC system.
-
Materials and Equipment:
-
This compound solution to be tested
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Dilute the this compound solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram, noting the retention time and peak area of the this compound peak.
-
-
Stability Study:
-
Store the this compound solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 24h, 48h, 1 week), take an aliquot of the solution and analyze it by HPLC as described above.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area. A decrease in peak area indicates degradation.
-
Calculate the percentage of this compound remaining at each time point.
-
Observe the appearance of any new peaks in the chromatogram, which may correspond to degradation products.
-
-
Visualizations
PPARγ Signaling Pathway
This compound is a partial agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activators and the regulation of target gene expression.
Caption: Simplified signaling pathway of this compound as a PPARγ partial agonist.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound in a given solution.
Caption: A general workflow for evaluating the stability of this compound in solution.
unexpected phenotypic effects of L-764406 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic effects during experiments with L-764406.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective partial agonist for the human Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] It is a non-thiazolidinedione (non-TZD) ligand that covalently binds to the cysteine residue Cys313 within the ligand-binding domain of PPARγ.[1][2] This binding induces a conformational change in the receptor, leading to the modulation of target gene expression.[1][2] Unlike full agonists, its partial agonism suggests it may have a more nuanced effect on gene regulation, potentially reducing the risk of side effects associated with full PPARγ activation.[1]
Q2: I'm observing significant cytotoxicity or a decrease in cell proliferation at high concentrations of this compound. Is this expected?
A2: While this compound is designed to be a selective PPARγ modulator, high concentrations of any compound can lead to off-target effects and cytotoxicity. This is not an uncommon observation in in vitro studies. It is crucial to determine a dose-response curve for your specific cell line to identify the optimal concentration range for PPARγ activation without inducing toxicity. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) to establish the cytotoxic threshold.
Q3: My results suggest that this compound is affecting genes not typically associated with PPARγ activation. How can I investigate this?
A3: This could be indicative of PPARγ-independent or off-target effects. To dissect this, consider the following:
-
PPARγ Knockdown/Knockout Models: The most definitive way to test for PPARγ-independent effects is to treat PPARγ null cells (either via CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown) with this compound. If the unexpected phenotype persists in the absence of PPARγ, it is likely an off-target effect.
-
Transcriptomic Analysis: Perform RNA sequencing or microarray analysis on cells treated with this compound versus a vehicle control. Gene set enrichment analysis (GSEA) can help identify unexpected signaling pathways that are being modulated.
Q4: Can this compound treatment lead to paradoxical effects in different cell lines?
A4: Yes, the cellular context is critical. The phenotypic outcome of this compound treatment can vary significantly between cell types due to differences in:
-
The expression levels of PPARγ and its heterodimeric partner, the Retinoid X Receptor (RXR).
-
The abundance of co-activators and co-repressors that modulate PPARγ transcriptional activity.
-
The baseline activity of other signaling pathways that may crosstalk with PPARγ signaling.
It is advisable to characterize the expression of key nuclear receptors and co-regulators in your experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Known PPARγ Target Genes (e.g., aP2/FABP4)
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound is properly stored (as per the manufacturer's instructions) and that stock solutions are fresh. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the EC50 for your specific cell line and assay. |
| Low PPARγ Expression | Verify the expression of PPARγ in your cell model using RT-qPCR or Western blot. |
| Cell Culture Conditions | Ensure consistent cell density, serum concentration, and passage number, as these can influence cellular responses. |
| Assay-Specific Issues | For reporter gene assays, verify the integrity of your plasmid constructs. For RT-qPCR, check primer efficiency and RNA quality. |
Issue 2: Unexpected Morphological Changes in Cells
| Potential Cause | Troubleshooting Step |
| Cytotoxicity | As mentioned in the FAQs, perform a cell viability assay to rule out toxicity at the concentration used. |
| Induction of Differentiation | PPARγ is a master regulator of adipogenesis.[3] In pre-adipocyte cell lines (e.g., 3T3-L1), this compound is expected to induce differentiation, characterized by lipid droplet accumulation.[1][2] Use Oil Red O staining to visualize lipid droplets. |
| Off-Target Effects on Cytoskeleton | At high concentrations, some compounds can interfere with cytoskeletal dynamics. Consider immunofluorescence staining for key cytoskeletal proteins like actin and tubulin. |
Quantitative Data Summary
The following tables present hypothetical data that may be generated during troubleshooting experiments.
Table 1: Dose-Response of this compound on Cell Viability and aP2 Gene Expression in 3T3-L1 Cells
| This compound Conc. (nM) | Cell Viability (%) | aP2 mRNA Fold Change |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.2 |
| 10 | 98 ± 4 | 3.5 ± 0.4 |
| 100 | 95 ± 6 | 15.2 ± 1.8 |
| 1000 | 92 ± 5 | 25.8 ± 2.5 |
| 10000 | 75 ± 8 | 28.1 ± 3.0 |
| 50000 | 40 ± 7 | Not Determined |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on a Known PPARγ Target and a Hypothetical Off-Target Gene in Wild-Type vs. PPARγ Knockdown (KD) Cells
| Cell Line | Treatment (1 µM this compound) | aP2 mRNA Fold Change | Hypothetical Off-Target Gene X mRNA Fold Change |
| Wild-Type | Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Wild-Type | This compound | 22.5 ± 2.1 | 4.3 ± 0.5 |
| PPARγ KD | Vehicle | 1.1 ± 0.2 | 0.9 ± 0.1 |
| PPARγ KD | This compound | 2.3 ± 0.4 | 4.1 ± 0.6 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Gene Expression Analysis by RT-qPCR
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle as required. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for your target genes (e.g., aP2, GAPDH as a housekeeping control).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Visualizations
Caption: Canonical PPARγ signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Covalent Binding of L-764406
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the covalent binding of L-764406 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent, non-thiazolidinedione (non-TZD) ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with a reported IC50 of 70 nM.[1][2] It functions as a partial agonist of human PPARγ.[1][2] Critically, published research has demonstrated that this compound binds covalently to PPARγ.[1][2]
Q2: To which specific amino acid does this compound covalently bind on PPARγ?
This compound has been shown to covalently attach to the cysteine residue at position 313 (Cys313) within helix 3 of the ligand-binding domain (LBD) of human PPARγ2.[1][2]
Q3: What initial evidence suggested that this compound binds covalently?
Initial evidence for the covalent binding of this compound came from competition binding assays. Pre-incubation of PPARγ with this compound was found to prevent the binding of a radiolabeled thiazolidinedione (TZD) ligand.[1][2] Furthermore, structurally similar analogs of this compound, which were predicted not to form a covalent bond, failed to displace the radiolabeled TZD.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No evidence of covalent binding in mass spectrometry. | Insufficient incubation time or concentration of this compound. | Optimize incubation time and concentration. Ensure the protein is correctly folded and active. |
| Degradation of this compound. | Check the stability of this compound in your experimental buffer. Prepare fresh solutions. | |
| Incorrect mass spectrometry parameters. | Consult with a mass spectrometry specialist to optimize instrument settings for detecting protein-ligand adducts. | |
| Biological effect of this compound is lost after washout. | The compound may not be forming a stable covalent bond under your cellular conditions. | Verify covalent binding using a direct biochemical method like mass spectrometry. |
| Rapid protein turnover in the cells. | Reduce the time between washout and measurement of the biological effect. | |
| Site-directed mutagenesis of Cys313 does not abolish this compound activity. | Off-target effects of this compound. | Use additional techniques like activity-based protein profiling (ABPP) to assess proteome-wide selectivity. |
| The mutation did not express properly or the protein is misfolded. | Confirm the expression and folding of the mutant protein. |
Experimental Protocols to Confirm Covalent Binding
A multi-faceted approach is recommended to definitively confirm the covalent binding of this compound to its target protein.
Mass Spectrometry for Adduct Confirmation
Mass spectrometry (MS) is a direct and powerful method to confirm covalent modification by detecting the mass increase of the target protein corresponding to the molecular weight of this compound.
Methodology:
-
Incubation: Incubate purified PPARγ protein with this compound at a suitable molar ratio (e.g., 1:1, 1:5, 1:10) for a defined period (e.g., 1, 4, 24 hours) at a controlled temperature (e.g., 4°C or room temperature). Include a vehicle control (e.g., DMSO).
-
Sample Preparation: Remove excess, unbound this compound using a desalting column or dialysis.
-
Intact Protein Analysis: Analyze the protein sample using LC-MS. A mass shift equal to the molecular weight of this compound will confirm covalent binding.
-
Peptide Mapping (for binding site identification):
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
-
Identify the peptide containing the Cys313 residue and look for a mass modification corresponding to the addition of this compound.
-
Quantitative Data Summary:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| PPARγ + Vehicle | X | X | 0 |
| PPARγ + this compound | X + [MW of this compound] | Y | Y - X |
Cellular Washout Assay
This assay assesses the irreversibility of this compound's effect in a cellular context, which is a strong indicator of covalent binding.
Methodology:
-
Cell Treatment: Treat cells expressing PPARγ with this compound for a sufficient duration to observe a biological response (e.g., target gene expression). Include a vehicle control and a non-covalent PPARγ agonist as a comparator.
-
Washout:
-
No Washout Group: Leave the compound on the cells for the entire duration of the experiment.
-
Washout Group: After the initial treatment, remove the media, wash the cells extensively with fresh, compound-free media (e.g., 3-5 times). Then, add fresh compound-free media.
-
-
Assay Readout: At various time points post-washout, measure the biological response (e.g., qPCR for target gene expression, reporter gene assay).
Expected Results:
| Treatment | No Washout | After Washout |
| Vehicle | Baseline | Baseline |
| Non-covalent Agonist | Effect Observed | Effect Diminishes/Disappears |
| This compound | Effect Observed | Effect Persists |
Site-Directed Mutagenesis
This experiment confirms the necessity of the target cysteine residue for the covalent interaction.
Methodology:
-
Mutagenesis: Generate a mutant version of PPARγ where Cysteine 313 is replaced with a non-nucleophilic amino acid, such as Alanine (C313A).
-
Protein Expression: Express and purify both the wild-type (WT) and C313A mutant PPARγ.
-
Binding Assay: Perform a binding assay (e.g., competition assay with a fluorescent ligand, or direct binding with radiolabeled this compound if available) with both WT and C313A PPARγ.
-
Functional Assay: Transfect cells with either WT or C313A PPARγ and measure the functional response to this compound.
Expected Results:
| PPARγ Version | Binding of this compound | Functional Response to this compound |
| Wild-Type | Yes | Yes |
| C313A Mutant | No / Significantly Reduced | No / Significantly Reduced |
Visualizing Experimental Workflows and Pathways
PPARγ Signaling Pathway
Caption: Covalent and non-covalent activation of the PPARγ signaling pathway.
Experimental Workflow for Covalent Binding Confirmation
Caption: A logical workflow for confirming the covalent binding of this compound.
References
Technical Support Center: Adjusting L-764406 Concentration for Different Cell Lines
Welcome to the technical support center for the use of L-764406. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound, a potent and selective partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, non-thiazolidinedione (TZD) compound that acts as a potent and selective partial agonist for human PPARγ.[1][2] It exhibits an apparent binding IC50 of 70 nM.[1][2] A key feature of its mechanism is the covalent binding to a specific cysteine residue (Cys313 in human PPARγ2) within the ligand-binding domain.[1][2] This covalent interaction leads to a conformational change in the receptor, recruiting co-activators and initiating the transcription of target genes.[1][2] this compound is highly selective for PPARγ and does not exhibit activity with PPARα or PPARδ.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment over a broad concentration range to determine the optimal effective concentration (EC50) for PPARγ activation and to assess cytotoxicity. A suggested starting range is from 1 nM to 100 µM. Based on literature, concentrations of 1 µM and 10 µM have been used for in vitro studies with 3T3-L1 cells.[2]
Q3: How does the covalent binding nature of this compound affect experimental design?
A3: The covalent binding of this compound to PPARγ results in prolonged and potentially irreversible receptor activation. This has several implications for experimental design:
-
Time-dependent effects: The inhibitory or activating effects of this compound may increase with longer incubation times. Time-course experiments are recommended to determine the optimal treatment duration.
-
Washout experiments: To confirm irreversible binding, washout experiments can be performed. After treating cells with this compound, the compound is removed, and cells are incubated in fresh media. Sustained downstream effects after washout would suggest irreversible binding.
-
Dose-response analysis: The apparent potency (IC50 or EC50) may shift with different pre-incubation times. It is important to standardize the incubation time across experiments.
Q4: How can I assess the activity of this compound in my cell line?
A4: The activity of this compound can be assessed by measuring the expression of known PPARγ target genes or by using a reporter gene assay.
-
Target Gene Expression: Quantitative PCR (qPCR) can be used to measure the mRNA levels of PPARγ target genes such as FABP4 (aP2), CD36, and ADIPOQ (adiponectin).[3][4]
-
Reporter Gene Assay: A luciferase reporter assay is a common method to directly measure the transcriptional activity of PPARγ. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). An increase in luciferase activity upon treatment with this compound indicates PPARγ activation.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cell line.
| Possible Cause | Troubleshooting Step |
| Low PPARγ expression in the cell line. | Confirm PPARγ expression levels in your cell line of interest using Western blot or qPCR. Select a cell line known to express functional PPARγ if necessary. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to identify the effective concentration for your specific cell line and endpoint. |
| Insufficient incubation time. | As this compound is a covalent agonist, its effects can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Degradation of the compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. |
Issue 2: High cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to the compound or solvent. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your specific cell line. Ensure the final solvent (e.g., DMSO) concentration is below the toxic level for your cells (typically <0.5%). |
| "Off-target" effects of the compound. | While this compound is selective for PPARγ, high concentrations may lead to off-target effects. Use the lowest effective concentration that elicits the desired biological response. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient depletion can increase sensitivity to cytotoxic agents. |
Data Presentation
Table 1: Representative Effective Concentrations of PPARγ Agonists in Various Cell Lines
Note: As specific data for this compound across a wide range of cell lines is limited, this table provides representative data for other well-characterized PPARγ agonists to guide initial experimental design.
| Cell Line | Agonist | Effective Concentration (EC50 or effective dose) | Endpoint Measured |
| HT-29 (Colon Cancer) | Rosiglitazone | 20 µM | Increased proliferation[5] |
| SW403 (Colon Cancer) | Pioglitazone | 80 µM | Increased proliferation[5] |
| Renal Proximal Tubule (OK, LLC-PK1, MCT) | Ciglitazone | 8.6 - 14.8 µM (LC50) | Cell death[6] |
| Colorectal Adenocarcinoma (CACO-2) | Rosiglitazone | 10 µM | Decreased PPARγ mRNA expression[7] |
| Human Fibroblasts (BJ) | Rosiglitazone | 10 µM | Decreased PPARγ mRNA expression[7] |
Table 2: Representative Cytotoxicity Data (IC50) of PPARγ Agonists in Different Cell Lines
Note: This table provides representative cytotoxicity data for other PPARγ agonists to highlight the variability in sensitivity between cell lines.
| Cell Line | Agonist | IC50 (µM) | Assay |
| HT-29 (Colon Cancer) | 5-Fluorouracil (B62378) (with Rosiglitazone) | 5.3 | Cell Viability[5] |
| SW403 (Colon Cancer) | 5-Fluorouracil (with Pioglitazone) | 3.8 | Cell Viability[5] |
| Renal Proximal Tubule (OK) | WY14643 (PPARα agonist) | 92 | LDH Assay[6] |
| Renal Proximal Tubule (LLC-PK1) | Ciglitazone | 14.8 | LDH Assay[6] |
| Chronic Myeloid Leukemia (KU812) | Imatinib (with GW9662 - PPARγ antagonist) | 2.5 | Cell Viability[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cytotoxicity Assay (MTT)
Objective: To determine the effective concentration range and the cytotoxic concentration of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 (concentration that causes 50% inhibition of cell viability) and EC50 (concentration that produces 50% of the maximal effect on a desired biological endpoint, if measured).
-
Protocol 2: Assessing PPARγ Activation using a Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of PPARγ in response to this compound treatment.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human PPARγ
-
Luciferase reporter plasmid containing a PPRE
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Mandatory Visualization
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARG activation promotes the proliferation of colorectal cancer cell lines and enhances the antiproliferative effect of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of peroxisome proliferator-activated receptor alpha and gamma agonists in renal proximal tubular cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro [mdpi.com]
- 8. researchgate.net [researchgate.net]
common pitfalls when working with covalent PPAR-gamma ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent results with covalent antagonists like GW9662.
Question: I'm using GW9662 as a covalent antagonist to block PPAR-γ activity, but I'm still observing effects from my test compound. Is my test compound acting through an off-target mechanism?
Answer: Not necessarily. A common pitfall is assuming that covalent antagonists like GW9662 and T0070907 completely and irreversibly block the orthosteric ligand-binding pocket of PPAR-γ.[1][2][3] Research has shown that even after covalent modification of Cys285 in the ligand-binding domain (LBD), other non-covalent ligands can still bind to PPAR-γ.[1][2][3][4][5] This phenomenon, known as co-binding, can occur through various mechanisms, including the non-covalent ligand binding to an alternate or allosteric site, or even accommodating itself within the orthosteric pocket by inducing a conformational change in the bound covalent antagonist.[1][2][3]
Troubleshooting Steps:
-
Confirm Covalent Modification: First, ensure that the covalent antagonist has had sufficient time and is at an adequate concentration to modify PPAR-γ. This can be verified using techniques like mass spectrometry to detect the adducted protein.
-
Utilize Biophysical Assays: Employ biophysical methods to investigate the binding of your test compound in the presence of the covalent antagonist. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can reveal if your compound still binds to the PPAR-γ LBD when it's pre-incubated with a covalent inhibitor.[1][2]
-
Perform Coregulator Interaction Assays: Use assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess the recruitment of coactivator and corepressor peptides to the PPAR-γ LBD.[1][2][4] The binding of your test compound, even in the presence of a covalent antagonist, may alter the coregulator interaction profile, providing evidence for on-target activity.
-
Consider a Dual-Site Inhibitor: For more stringent blockade, consider using a dual-site covalent inhibitor like SR16832, which was designed to inhibit both orthosteric and allosteric ligand binding.[5]
Issue 2: My covalent ligand shows variable activity (antagonist vs. inverse agonist).
Question: Why does my covalent PPAR-γ ligand sometimes behave as a neutral antagonist and other times as an inverse agonist?
Answer: The pharmacological activity of a covalent PPAR-γ ligand is not merely about blocking the binding of other ligands. It is also about how the covalent modification influences the conformational state of the PPAR-γ LBD and its interaction with coregulatory proteins.[1][4] Covalent ligands can stabilize different conformations of the receptor. For instance, GW9662 is generally considered a neutral antagonist, meaning it blocks agonist-induced activation but does not significantly affect basal activity.[1][2][3] In contrast, T0070907 acts as a partial inverse agonist by stabilizing a repressive conformation of the LBD, which enhances the recruitment of corepressors.[1][2][3][4] More potent inverse agonists have also been developed.[6] The observed activity can be influenced by the specific cellular context and the expression levels of coactivators and corepressors.
Troubleshooting Steps:
-
Profile Coregulator Interactions: The most direct way to characterize the functional impact of your covalent ligand is to perform TR-FRET coregulator interaction assays. This will allow you to quantify the ligand's effect on both coactivator (e.g., MED1/TRAP220) and corepressor (e.g., NCoR1) recruitment.[1][2][4][6]
-
Cell-Based Reporter Assays: Use a cell-based reporter gene assay (e.g., a luciferase reporter downstream of a PPRE) to measure the transcriptional activity of PPAR-γ in the presence of your ligand. This will provide a functional readout of its agonist, antagonist, or inverse agonist properties.[6][7]
-
Gene Expression Analysis: Analyze the expression of known PPAR-γ target genes (e.g., FABP4) in a relevant cell line after treatment with your covalent ligand.[6] This will confirm its functional effects on endogenous gene regulation.
Issue 3: Poor in vivo efficacy despite good in vitro potency.
Question: My covalent PPAR-γ ligand is very potent in my in vitro assays, but it shows poor activity in animal models. What could be the reason?
Answer: This is a common challenge in the development of covalent drugs. Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy:
-
Poor Physicochemical Properties: Covalent ligands, particularly those with reactive electrophiles, can suffer from poor solubility and low permeability, hindering their absorption and distribution in vivo.[6]
-
Rapid Metabolism and Clearance: Covalent compounds can be rapidly cleared from the body. A common metabolic pathway is conjugation with glutathione (B108866) (GSH), leading to the formation of GSH adducts and rapid excretion.[6]
-
Off-Target Reactivity: The reactive nature of covalent ligands can lead to non-specific binding to other proteins and biomolecules, reducing the concentration of the drug available to engage with PPAR-γ and potentially causing toxicity.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Experimentally determine the solubility and permeability (e.g., using a PAMPA assay) of your compound.
-
In Vitro Metabolic Stability Assays: Conduct in vitro metabolic stability studies using liver microsomes or hepatocytes to assess the rate of clearance and identify major metabolites. Specifically, look for the formation of GSH adducts.
-
Pharmacokinetic (PK) Studies: Perform PK studies in an animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will provide crucial information on its bioavailability and half-life.
-
Structure-Activity Relationship (SAR) Studies: If metabolic instability is an issue, consider synthesizing analogs with modified reactive groups or flanking regions to improve stability while retaining on-target potency.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coregulator Interaction Assay
This assay measures the ability of a ligand to modulate the interaction between the PPAR-γ Ligand Binding Domain (LBD) and a peptide derived from a coactivator (e.g., TRAP220/MED1) or a corepressor (e.g., NCoR1).
Materials:
-
His-tagged PPAR-γ LBD protein
-
Europium-labeled anti-His antibody
-
FITC-labeled coactivator or corepressor peptide
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds (covalent and non-covalent ligands)
-
384-well low-volume microplates
Methodology:
-
Pre-incubation with Covalent Ligand (for co-binding studies):
-
Incubate the PPAR-γ LBD with the covalent ligand (or vehicle control) at a concentration sufficient for complete modification. The incubation time and temperature should be optimized (e.g., 1 hour at room temperature).
-
-
Assay Plate Preparation:
-
Add 2 µL of your test compound at various concentrations to the wells of the 384-well plate.
-
-
Reagent Addition:
-
Prepare a master mix containing the (pre-incubated) PPAR-γ LBD, the Europium-labeled anti-His antibody, and the FITC-labeled coregulator peptide in the assay buffer.
-
Dispense 8 µL of the master mix into each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (FITC) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists/coactivator recruitment) or IC50 (for antagonists/inverse agonists displacing corepressors) values.[1][2][4][6]
-
Quantitative Data Summary
Table 1: Representative IC50/EC50 Values from TR-FRET Coregulator Interaction Assays
| Compound | Assay Type | Coregulator Peptide | Pre-incubation | IC50/EC50 (nM) | Reference |
| MRL-24 | Coactivator Recruitment | TRAP220/MED1 | None | ~13 | [8] |
| nTZDpa | Corepressor Displacement | NCoR1 | None | ~10 | [4] |
| MRL-24 | Corepressor Displacement | NCoR1 | GW9662 | >10,000 | [4] |
| nTZDpa | Corepressor Displacement | NCoR1 | GW9662 | ~300 | [4] |
| MRL-24 | Corepressor Displacement | NCoR1 | T0070907 | >10,000 | [4] |
| nTZDpa | Corepressor Displacement | NCoR1 | T0070907 | ~1,000 | [4] |
Table 2: Binding Affinities (Ki) of Non-covalent Ligands to PPAR-γ LBD
| Ligand | Ki (nM) | Reference |
| BVT-13 | 250 | [1] |
| MRL24 | 1.3 | [1] |
| nTZDpa | 7.9 | [1] |
| SR1664 | 220 | [1] |
Visualizations
Caption: PPAR-γ signaling pathway with covalent ligand modulation.
References
- 1. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy [elifesciences.org]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting L-764406 Gene Expression Analysis
Welcome to the technical support center for researchers utilizing L-764406 in gene expression studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly when expected effects on gene expression are not observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It is a non-thiazolidinedione ligand that binds covalently to the cysteine residue Cys313 within the ligand-binding domain of PPARγ.[1] Upon binding, this compound induces a conformational change in the receptor, leading to the recruitment of co-activators and subsequent modulation of target gene transcription.[1]
Q2: Which genes are known to be regulated by this compound?
This compound has been shown to induce the expression of the adipocyte-specific gene aP2 (also known as FABP4) in 3T3-L1 cells.[1] As a PPARγ agonist, it is expected to influence the expression of other known PPARγ target genes involved in adipogenesis and lipid metabolism, such as CD36.
Q3: In which cell lines has this compound been shown to be effective?
The primary cell line in which this compound has been documented to induce gene expression is the mouse 3T3-L1 preadipocyte cell line.[1] The responsiveness of other cell lines will depend on their expression of functional PPARγ and the necessary co-factors.
Q4: What is the recommended concentration and incubation time for this compound treatment?
The reported IC50 value for this compound binding to PPARγ is 70 nM.[1] For cell-based assays, a concentration range of 100 nM to 1 µM is a reasonable starting point for observing effects on target gene expression. Incubation times can vary, but a 24- to 48-hour treatment period is often sufficient to detect changes in mRNA levels. Optimization of both concentration and incubation time for your specific cell type and experimental conditions is recommended.
Q5: How should I prepare and store this compound stock solutions?
This compound should be dissolved in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is crucial to use high-purity, anhydrous DMSO to avoid compound precipitation. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: this compound Showing No Effect on Gene Expression
If you are not observing the expected changes in gene expression after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Experimental Workflow for Gene Expression Analysis
Caption: A standard workflow for analyzing gene expression changes induced by this compound.
Problem Area 1: Compound and Treatment Conditions
| Potential Issue | Possible Cause | Troubleshooting Steps |
| No or weak response to this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time: The treatment duration may be too short to allow for transcriptional changes. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. | |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Incorrect Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the experiment. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Include a vehicle-only (DMSO) control in your experiment to assess the effect of the solvent. |
Problem Area 2: Cell-Related Issues
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Lack of cellular response | Low PPARγ Expression: The cell line used may not express sufficient levels of PPARγ. | Verify the expression of PPARγ in your cell line using qPCR or Western blot. Select a cell line known to express functional PPARγ, such as 3T3-L1 preadipocytes. |
| Cell-Type Specificity: The transcriptional machinery required for this compound-mediated gene regulation may be absent in your cell type. The effects of PPARγ agonists can be highly cell-type specific. | Consider using a different cell model, such as 3T3-L1 cells, which have a well-characterized response to PPARγ agonists. | |
| Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli. | Ensure cells are healthy, have a normal morphology, and are at the optimal confluency for treatment. For 3T3-L1 cells, differentiation is typically initiated two days post-confluency. | |
| Cell Culture Contamination: Bacterial, fungal, or mycoplasma contamination can alter cellular physiology and experimental outcomes. | Regularly inspect cell cultures for signs of contamination (e.g., turbidity, pH changes, visible microorganisms).[2][3] Perform mycoplasma testing on your cell stocks. |
Troubleshooting Logic for Cell-Related Issues
Caption: A decision-making flowchart for troubleshooting cell-related issues.
Problem Area 3: Gene Expression Analysis (qPCR)
| Potential Issue | Possible Cause | Troubleshooting Steps |
| No or low qPCR signal | Poor RNA Quality: Degraded or impure RNA can inhibit reverse transcription and qPCR. | Assess RNA integrity using gel electrophoresis (look for distinct ribosomal RNA bands) and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). |
| Inefficient Reverse Transcription: Issues with the reverse transcriptase enzyme or reaction setup can lead to low cDNA yield. | Use a high-quality reverse transcriptase and ensure optimal reaction conditions. Include a no-RT control to check for genomic DNA contamination. | |
| Suboptimal qPCR Primers: Poorly designed primers can result in no or inefficient amplification. | Design and validate qPCR primers for your target and reference genes. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA. | |
| High variability between replicates | Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Use calibrated pipettes and prepare a master mix for your qPCR reactions to ensure consistency across wells. |
| Poor Sample Quality: Inconsistent RNA quality or quantity between samples. | Carefully quantify RNA concentration and use the same amount of RNA for each reverse transcription reaction. | |
| Unexpected results in controls | Amplification in No-Template Control (NTC): Indicates contamination of reagents or consumables. | Use fresh, nuclease-free water and reagents. Decontaminate work surfaces and pipettes. |
| No amplification in positive control: Suggests a problem with the qPCR reaction setup, reagents, or primers. | Double-check the qPCR protocol, reagent concentrations, and primer sequences. Use a known positive control template to verify the assay. |
Signaling Pathway of this compound
References
Validation & Comparative
A Comparative Guide to L-764406 and Rosiglitazone in Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-764406 and rosiglitazone (B1679542), two critical tool compounds used in the study of adipogenesis. We will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for relevant assays.
Introduction to Adipogenesis and PPARγ
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes, is fundamental to adipose tissue development and function. This process is tightly regulated by a cascade of transcription factors, with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) acting as the master regulator.[1][2] Activation of PPARγ is both necessary and sufficient to drive the complete program of adipocyte differentiation.[3][4]
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity, full agonist for PPARγ.[5] It is widely used in research to potently induce adipogenesis in vitro.[6][7] In contrast, this compound is a novel, non-TZD compound identified as a selective, partial agonist of PPARγ.[8] This guide will compare these two compounds, highlighting their distinct molecular interactions and downstream effects on the adipogenic program.
Mechanism of Action: Full vs. Covalent Partial Agonism
While both compounds target PPARγ, their mode of interaction and subsequent activation differ significantly.
-
Rosiglitazone (Full Agonist): As a conventional TZD, rosiglitazone binds non-covalently to the ligand-binding pocket of PPARγ. This binding induces a significant conformational change in the receptor, promoting the recruitment of co-activator proteins.[1] This robust co-activator assembly leads to strong transcriptional activation of PPARγ target genes, driving the full spectrum of adipogenic differentiation.[9]
-
This compound (Partial Agonist): this compound represents a distinct class of PPARγ ligands. It binds covalently to a specific cysteine residue (Cys313) within helix 3 of the PPARγ ligand-binding domain.[8] This interaction also induces a conformational change necessary for receptor activation, but the resulting conformation leads to a less robust recruitment of co-activators compared to full agonists like rosiglitazone.[10] This results in a partial, or more modulated, transcriptional output. This compound is highly selective, showing no activity towards PPARα or PPARδ.[8]
Signaling Pathway Visualization
Caption: Comparative signaling pathways of Rosiglitazone and this compound.
Comparative Performance in Adipogenesis
Experimental data reveals both similarities and key distinctions in the adipogenic potential of these two compounds. Rosiglitazone is established as a powerful inducer, while this compound demonstrates a more nuanced effect consistent with its partial agonism.
| Molecular Characteristics | Rosiglitazone | This compound |
| Chemical Class | Thiazolidinedione (TZD) | Non-Thiazolidinedione |
| Target Receptor | PPARγ[11] | PPARγ (selective over α and δ)[8] |
| Binding Mechanism | Non-covalent | Covalent (to Cys313)[8] |
| Agonist Activity | Full Agonist[5] | Partial Agonist[8][10] |
| Comparative Effects on Adipogenic Gene Expression | Rosiglitazone | This compound |
| PPARγ | Upregulates expression during differentiation[7][12] | Data not extensively available, but acts as a ligand |
| C/EBPα | Strongly upregulates as a key downstream target[12] | Data not extensively available |
| FABP4 (aP2) | Strong induction[11] | Induces expression in 3T3-L1 cells[8][10] |
| Leptin | Significantly increases expression[11] | Data not available |
| Adiponectin | Upregulates expression[13] | Data not available |
| Comparison of Cellular Effects in Adipogenesis | Rosiglitazone | This compound |
| 3T3-L1 Differentiation | Potently induces and enhances differentiation[6][14] | Induces differentiation[10] |
| Lipid Accumulation | Promotes significant lipid droplet formation and increased size[11][15] | Promotes adipogenesis, implying lipid accumulation[8] |
| Cell Viability | Less cytotoxic compared to IBMX-based protocols[11] | Data not available |
Experimental Protocols
Standardized protocols are crucial for accurately assessing and comparing the effects of compounds on adipogenesis.
Protocol 1: 3T3-L1 Adipocyte Differentiation
This protocol describes the chemical induction of 3T3-L1 preadipocytes into mature adipocytes, a model where rosiglitazone is frequently used.[16]
-
Cell Seeding: Seed 3T3-L1 cells in DMEM with 10% calf serum and grow to confluence. Maintain confluent cells for an additional 48 hours (Day 0).
-
Induction (Day 0): Change the medium to an induction medium containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. To test the compounds, rosiglitazone (typically 1-5 µM) or this compound would be added to this cocktail.[11][17]
-
Maturation (Day 2): Replace the induction medium with a maturation medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium with fresh DMEM containing 10% FBS every two days. Full differentiation, characterized by the appearance of lipid droplets, is typically achieved by Day 8-12.[16]
Protocol 2: Oil Red O Staining and Quantification
This method is used to visualize and quantify the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.[17]
-
Wash: Gently wash the differentiated cells with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 10% formalin in PBS for at least 15 minutes.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely and then add Oil Red O working solution to cover the cell monolayer for 20-30 minutes.
-
Wash: Remove the staining solution and wash the cells repeatedly with water until excess stain is removed.
-
Quantification: To quantify the lipid content, add 100% isopropanol to each well to elute the stain from the lipid droplets.[17] Measure the absorbance of the eluate at 490 nm using a spectrophotometer.
Experimental Workflow Visualization
Caption: A typical experimental workflow for comparing pro-adipogenic compounds.
Conclusion
Rosiglitazone and this compound are both valuable tools for probing the function of PPARγ in adipogenesis, but they serve different experimental purposes.
-
Rosiglitazone is the industry standard for inducing a potent, complete adipogenic response. Its action as a high-affinity full agonist makes it ideal for studies requiring robust differentiation, such as generating mature adipocytes for metabolic assays or screening for anti-adipogenic compounds.
-
This compound , with its unique covalent binding and partial agonist activity, offers a more nuanced tool. It is particularly useful for dissecting the molecular consequences of partial versus full PPARγ activation, studying the role of specific receptor conformations, and investigating the threshold of PPARγ activity required for initiating specific downstream gene programs.
The choice between these two compounds will ultimately depend on the specific research question being addressed. Understanding their distinct mechanisms of action is paramount for the accurate design and interpretation of experiments in the fields of metabolic disease, obesity, and drug development.
References
- 1. Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor-γ: Master Regulator of Adipogenesis and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PPAR gamma and the control of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rosiglitazone accentuates the adipogenesis of hemangioma-derived mesenchymal stem cells induced by adipogenic media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Guide to L-764406 and Pioglitazone: Mechanisms and Efficacy in Enhancing Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two peroxisome proliferator-activated receptor (PPAR) agonists, L-764406 and pioglitazone (B448), with a focus on their distinct mechanisms for improving insulin (B600854) sensitivity. While both compounds are potent insulin sensitizers, they achieve this effect through the activation of different PPAR isoforms—PPARδ (delta) and PPARγ (gamma), respectively—leading to varied physiological outcomes. This document synthesizes experimental data to elucidate their modes of action, comparative efficacy, and the methodologies used to evaluate them.
Mechanisms of Action: A Tale of Two Receptors
This compound and pioglitazone belong to a class of drugs that modulate the transcription of genes involved in glucose and lipid metabolism by activating PPARs.[1] However, their therapeutic effects and side-effect profiles are dictated by the specific PPAR isoform they target.
Pioglitazone: A PPARγ-Mediated Approach
Pioglitazone is a member of the thiazolidinedione (TZD) class and a high-affinity agonist for PPARγ.[2][3] PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis, lipid storage, and glucose homeostasis.[4]
The activation of PPARγ by pioglitazone improves insulin sensitivity through several key mechanisms:
-
Adipose Tissue Remodeling: Pioglitazone promotes the differentiation of preadipocytes into smaller, more insulin-sensitive mature fat cells. This leads to a redistribution of lipids from visceral to subcutaneous adipose tissue, which is associated with improved metabolic health.[5]
-
Enhanced Glucose Uptake: It increases the expression of glucose transporters, notably GLUT4, in adipose tissue, thereby enhancing glucose uptake from the bloodstream.[6]
-
Modulation of Adipokines: Pioglitazone alters the secretion of adipokines, leading to a decrease in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and an increase in the insulin-sensitizing hormone adiponectin.[4]
-
Reduction in Circulating Free Fatty Acids (FFAs): By promoting lipid storage in subcutaneous fat, pioglitazone reduces the levels of circulating FFAs, which can contribute to insulin resistance in muscle and liver.[1]
This compound: A PPARδ-Mediated Approach
This compound is a selective agonist for PPARδ, which is ubiquitously expressed but has particularly important functions in metabolically active tissues like skeletal muscle and liver.[7] Unlike PPARγ, PPARδ activation is not associated with adipogenesis.[8]
The activation of PPARδ by agonists like this compound enhances insulin sensitivity primarily by:
-
Promoting Fatty Acid Oxidation: PPARδ activation stimulates the expression of genes involved in fatty acid transport and β-oxidation, particularly in skeletal muscle. This increased fat burning reduces the accumulation of lipid species that can interfere with insulin signaling.
-
Suppressing Hepatic Glucose Production: Euglycemic-hyperinsulinemic clamp studies have demonstrated that PPARδ agonists can suppress glucose output from the liver, a key factor in maintaining glucose homeostasis.[9]
-
Increasing Glucose Disposal: These agonists also enhance the disposal of glucose into peripheral tissues.[9]
-
Enhancing Hepatic Glucose Flux: Some evidence suggests that PPARδ activation may ameliorate hyperglycemia by increasing glucose flux through the pentose (B10789219) phosphate (B84403) pathway in the liver.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone increases insulin sensitivity by activating insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. In Vivo Actions of Peroxisome Proliferator–Activated Receptors: Glycemic control, insulin sensitivity, and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response effect of pioglitazone on insulin sensitivity and insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone enhances splanchnic glucose uptake as well as peripheral glucose uptake in non-insulin-dependent diabetes mellitus. AD-4833 Clamp-OGL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Nuances of PPAR-gamma Activation: A Comparative Guide to L-764406 and Full Agonists
For researchers, scientists, and drug development professionals, understanding the distinct molecular consequences of activating the peroxisome proliferator-activated receptor-gamma (PPARγ) is paramount. This guide provides an objective comparison of the differential gene expression profiles induced by the partial agonist L-764406 and full PPARγ agonists, supported by experimental data and detailed methodologies.
The therapeutic landscape for metabolic diseases, particularly type 2 diabetes, has been significantly shaped by drugs targeting PPARγ, a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Full agonists, such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone, have demonstrated potent insulin-sensitizing effects. However, their clinical use has been tempered by concerns about adverse side effects. This has spurred the development of selective PPARγ modulators (SPPARγMs), including partial agonists like this compound, which aim to retain therapeutic efficacy while minimizing undesirable effects. The fundamental difference between these classes of compounds lies in their ability to induce distinct conformational changes in the PPARγ receptor, leading to differential recruitment of coactivators and corepressors and, consequently, a unique pattern of target gene expression.
Comparative Analysis of Gene Expression
Full PPARγ agonists like rosiglitazone are known to be potent inducers of adipogenesis, leading to significant upregulation of a broad range of genes involved in lipid metabolism and storage. In contrast, this compound, a non-thiazolidinedione partial agonist, exhibits a more nuanced profile. It covalently binds to cysteine 285 (Cys285) in the PPARγ ligand-binding domain, resulting in a distinct receptor conformation and partial activation.
Below is a summary of key genes involved in adipogenesis and lipid metabolism, with their expected differential regulation by a full agonist (e.g., Rosiglitazone) versus the partial agonist this compound. The fold changes are illustrative and based on the established roles of these compounds.
| Gene Symbol | Gene Name | Function in Adipogenesis/Lipid Metabolism | Expected Regulation by Full Agonist (e.g., Rosiglitazone) | Expected Regulation by this compound (Partial Agonist) |
| Adipoq | Adiponectin | Adipokine with insulin-sensitizing and anti-inflammatory effects. | Strong Upregulation | Moderate Upregulation |
| Fabp4 | Fatty acid binding protein 4 (aP2) | Intracellular fatty acid transport. | Strong Upregulation | Upregulation |
| Lpl | Lipoprotein lipase | Hydrolyzes triglycerides in lipoproteins. | Strong Upregulation | Upregulation |
| Slc2a4 | Solute carrier family 2 member 4 (GLUT4) | Insulin-regulated glucose transporter. | Strong Upregulation | Moderate Upregulation |
| Cebpa | CCAAT/enhancer-binding protein alpha | Transcription factor crucial for adipocyte differentiation. | Strong Upregulation | Moderate Upregulation |
| Plin1 | Perilipin 1 | Coats lipid droplets and regulates lipolysis. | Strong Upregulation | Upregulation |
| Angptl4 | Angiopoietin-like 4 | Inhibitor of lipoprotein lipase. | Upregulation | Attenuated Upregulation |
| Resistin | Resistin | Adipokine linked to insulin resistance. | Downregulation | Less pronounced Downregulation |
Experimental Protocols
To investigate the differential gene expression profiles of this compound and full PPARγ agonists, a typical experimental workflow would involve the following key steps:
Cell Culture and Adipocyte Differentiation
-
Cell Line: Mouse 3T3-L1 preadipocytes are a standard and appropriate model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction: To induce differentiation into mature adipocytes, post-confluent 3T3-L1 cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Agonist Treatment: Two days post-induction, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, supplemented with either the full agonist (e.g., 1 µM rosiglitazone), the partial agonist (e.g., 1 µM this compound), or vehicle control (e.g., DMSO). The cells are then maintained in this medium for a specified period (e.g., 48-72 hours) to allow for significant changes in gene expression.
RNA Isolation and Quality Control
-
Total RNA is extracted from the treated and control adipocytes using a suitable method, such as TRIzol reagent or a column-based RNA isolation kit.
-
The quality and quantity of the isolated RNA are assessed using spectrophotometry (to determine A260/A280 and A260/A230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure RNA integrity.
Gene Expression Analysis (Microarray or RNA-Sequencing)
-
Microarray Analysis: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip). The arrays are then washed, stained, and scanned to obtain raw intensity data.
-
RNA-Sequencing (RNA-Seq): Alternatively, RNA-seq can be performed. This involves library preparation (including cDNA synthesis, fragmentation, and adapter ligation) followed by high-throughput sequencing to generate millions of short reads.
Data Analysis
-
Microarray Data: The raw data is pre-processed, including background correction, normalization (e.g., RMA or GCRMA), and summarization to obtain gene-level expression values.
-
RNA-Seq Data: The raw sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis (e.g., using limma for microarrays or DESeq2/edgeR for RNA-seq) is performed to identify genes that are significantly differentially expressed between the agonist-treated groups and the control group. A fold-change cutoff (e.g., >1.5 or 2) and a p-value or false discovery rate (FDR) threshold (e.g., <0.05) are typically applied to define significance.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) are performed on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by each agonist.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for comparing the effects of this compound and a full PPARγ agonist.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The distinction between full and partial PPARγ agonists is not merely a matter of degree but reflects a fundamental difference in the molecular consequences of receptor activation. While full agonists potently drive the expression of a wide array of genes involved in adipogenesis and lipid metabolism, partial agonists like this compound are expected to elicit a more selective and potentially more favorable gene expression profile. This selectivity holds the promise of uncoupling the desired insulin-sensitizing effects from the adverse side effects associated with full PPARγ activation. Further direct comparative transcriptomic studies are warranted to fully elucidate the gene regulatory networks differentially modulated by these two classes of compounds, which will be instrumental in guiding the development of next-generation SPPARγMs with improved therapeutic indices.
L-764406 compared to GW9662 as a PPAR-gamma modulator
A Comparative Guide to PPAR-γ Modulators: L-764406 vs. GW9662
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[3][4] PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes to modulate their transcription.[3] Given its central role in metabolic processes, PPAR-γ is a significant therapeutic target for conditions like type 2 diabetes.[2][3] this compound and GW9662 are two widely used chemical tools in PPAR-γ research, notable for their distinct and opposing mechanisms of action. This guide provides a detailed comparison of these two modulators, supported by experimental data, to aid researchers in their selection and application.
Mechanism of Action: Partial Agonist vs. Irreversible Antagonist
The primary distinction between this compound and GW9662 lies in their interaction with and subsequent effect on PPAR-γ.
This compound: A Covalent Partial Agonist this compound is a novel, non-thiazolidinedione (non-TZD) compound that acts as a potent partial agonist of human PPAR-γ.[5][6] Its mechanism involves a covalent interaction with the receptor.[5][6] Mass spectrometric analysis has identified Cysteine 313 (Cys313), located in helix 3 of the PPAR-γ ligand-binding domain (LBD), as the specific site of covalent attachment.[5][6] Upon binding, this compound induces a conformational change in the receptor that is characteristic of an agonist, facilitating the recruitment of co-activators, though to a lesser extent than full agonists.[5][6] This results in a partial activation of PPAR-γ-mediated gene transcription.[5][6] this compound is selective for PPAR-γ and does not exhibit activity towards PPAR-α or PPAR-δ.[5][6]
GW9662: A Selective Irreversible Antagonist In contrast, GW9662 is a selective and irreversible antagonist of PPAR-γ.[7] It effectively blocks the receptor's activity by covalently binding to a different cysteine residue, Cys285, within the ligand-binding pocket.[8][9] This covalent modification prevents the binding of endogenous or synthetic agonists and locks the receptor in an inactive conformation, thereby inhibiting the transcriptional activation of PPAR-γ target genes.[1][7][9] Due to its potent and irreversible nature, GW9662 is frequently used in research to investigate whether the effects of a particular treatment are mediated through PPAR-γ activation.[1][7][10] However, it is important to note that some studies suggest GW9662 may exert off-target effects or PPAR-γ-independent actions, including potential activation of PPAR-δ.[11]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and GW9662, highlighting their distinct pharmacological profiles.
| Parameter | This compound | GW9662 | Reference |
| Compound Type | Covalent Partial Agonist | Covalent Irreversible Antagonist | [5][6], |
| Binding Site | Cys313 | Cys285 | [5],[8] |
| PPAR-γ IC50 | ~70 nM (apparent binding) | 3.3 nM | [5],[8] |
| PPAR-α IC50 | No activity | 32 nM | [5][6], |
| PPAR-δ IC50 | No activity | 2000 nM (2 µM) | [5][6], |
| Functional Activity | Partial activation (~25% of full agonist) | Blocks agonist-induced activation | [3],[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of PPAR-γ modulators. Below are representative protocols for key assays.
Competitive Radioligand Binding Assay (Scintillation Proximity Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the PPAR-γ LBD.
-
Objective: To determine the binding affinity (IC50) of this compound and GW9662 for PPAR-γ.
-
Materials:
-
Recombinant GST-tagged human PPAR-γ LBD fusion protein.
-
[3H]-labeled TZD full agonist (e.g., [3H]Rosiglitazone) as the radioligand.
-
Protein A-coated yttrium silicate (B1173343) Scintillation Proximity Assay (SPA) beads.
-
Goat anti-GST antibody.
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 mM NaCl, 5 mM CHAPS, 0.1 mg/mL BSA, and 10 mM DTT.[8]
-
Test compounds (this compound, GW9662) and a non-labeled TZD for non-specific binding control.
-
-
Procedure:
-
Couple the GST-hPPAR-γ LBD to the SPA beads via the anti-GST antibody. Incubate the receptor with the beads for at least 1 hour.[8]
-
In a microplate, add the receptor-coated beads, [3H]-labeled TZD ligand at a fixed concentration, and varying concentrations of the test compound (this compound or GW9662).
-
For GW9662 and this compound, a pre-incubation step (e.g., 16 hours) with the receptor before adding the radioligand may be necessary to allow for covalent binding.[10]
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the scintillation counts using a microplate scintillation counter. When the radioligand binds to the receptor on the bead, it is close enough to excite the scintillant, producing a signal.
-
Data Analysis: Plot the scintillation counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of gene transcription.
-
Objective: To determine if this compound acts as an agonist and if GW9662 acts as an antagonist of PPAR-γ.
-
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1).
-
An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the PPAR-γ LBD (pGAL4-PPARγ-LBD).[12]
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene like luciferase (pUAS-tk-Luc).[12]
-
A full PPAR-γ agonist (e.g., Rosiglitazone).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
-
Procedure:
-
Co-transfect the cells with the pGAL4-PPARγ-LBD and pUAS-tk-Luc plasmids. A co-transfected plasmid expressing β-galactosidase or Renilla luciferase can be used to normalize for transfection efficiency.
-
After transfection, plate the cells and allow them to recover.
-
For Agonist Mode (Testing this compound): Treat the cells with varying concentrations of this compound or a known full agonist.
-
For Antagonist Mode (Testing GW9662): Pre-treat the cells with varying concentrations of GW9662 for a defined period, then add a fixed concentration (e.g., the EC50) of a full agonist like Rosiglitazone.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter. For agonist mode, plot normalized activity vs. log[this compound] to determine the EC50 and maximal efficacy relative to the full agonist. For antagonist mode, plot activity vs. log[GW9662] to determine the IC50 for blocking the agonist's effect.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PPAR-γ signaling pathway modulated by a partial agonist (this compound) and an antagonist (GW9662).
Experimental Workflow Diagram
Caption: Workflow for comparing PPAR-γ modulator activity using a cell-based reporter assay.
Conclusion
This compound and GW9662 represent two distinct classes of PPAR-γ modulators, serving different but complementary roles in research. This compound, as a covalent partial agonist, is a valuable tool for studying the effects of sustained, moderate PPAR-γ activation and for exploring the functional role of the Cys313 residue.[5][6] In contrast, GW9662's utility lies in its potent, irreversible antagonism, making it the standard for creating a chemical knockout of PPAR-γ function to confirm the receptor's involvement in a biological process.[1][7] Researchers must, however, remain aware of potential off-target effects when interpreting results from studies using GW9662.[11] The choice between these compounds depends entirely on the experimental question: to partially and selectively activate PPAR-γ (this compound) or to completely and irreversibly block it (GW9662).
References
- 1. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the PPARγ Ligands: L-764406 (Partial Agonist) and T0070907 (Antagonist)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, L-764406, and the antagonist, T0070907. The information presented is based on available experimental data to assist researchers in understanding their distinct mechanisms of action and potential applications in studying PPARγ signaling.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Modulation of PPARγ activity by synthetic ligands has been a key strategy for the development of therapeutics for type 2 diabetes. These ligands can be broadly categorized as full agonists, partial agonists, and antagonists, each eliciting a unique conformational change in the receptor and leading to distinct downstream biological effects. This guide focuses on the comparative validation of a known partial agonist, this compound, and a potent antagonist, T0070907.
Comparative Data of this compound and T0070907
The following table summarizes the key characteristics and experimental data for this compound and T0070907 based on published studies.
| Feature | This compound | T0070907 |
| Compound Type | Partial Agonist | Antagonist |
| Target Receptor | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Binding Affinity (IC50) | ~70 nM for displacing [3H]-TZD binding to human PPARγ[1] | ~1 nM for inhibiting [3H]rosiglitazone binding[2] |
| Mechanism of Action | Covalently binds to cysteine 313 (Cys313) in helix 3 of the PPARγ ligand-binding domain (LBD).[1] This induces a conformation that allows for partial recruitment of co-activators.[1] | Covalently modifies cysteine 313 in helix 3 of the human PPARγ2 LBD.[2] It affects the conformation of helix 12, blocking agonist-induced co-activator recruitment and promoting co-repressor (NCoR) recruitment.[2] |
| Functional Activity | Exhibits partial agonist activity in cell-based reporter gene assays and induces the expression of adipocyte-specific genes like aP2 in 3T3-L1 cells.[1] | Blocks PPARγ function in cell-based reporter gene and adipocyte differentiation assays.[2] It inhibits agonist-induced transcriptional activity.[2][3] |
| Selectivity | Does not show activity for PPARα or PPARδ.[1] | Over 800-fold selectivity for PPARγ over PPARα and PPARδ.[3] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and T0070907 on PPARγ signaling can be attributed to their distinct interactions with the receptor's ligand-binding domain, leading to different downstream events.
Experimental Protocols
Validation of the partial agonism of this compound and its antagonism by T0070907 can be achieved through various in vitro assays. Below are representative protocols for a PPARγ reporter gene assay and a co-activator recruitment assay.
PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: HEK293T or a similar cell line is cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: After 24 hours, the medium is replaced with a medium containing the test compounds. To validate the antagonism, cells are treated with a dose-response of this compound in the presence and absence of a fixed concentration of T0070907.
-
Incubation: Cells are incubated for an additional 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., β-galactosidase expression or total protein). The partial agonism of this compound would be observed as a submaximal activation compared to a full agonist, and the antagonistic effect of T0070907 would be demonstrated by a rightward shift and a decrease in the maximal response of the this compound dose-response curve.
Co-activator Recruitment Assay
This assay directly measures the ligand-dependent interaction between PPARγ and a specific co-activator peptide.
Methodology:
-
Assay Principle: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves a GST-tagged PPARγ ligand-binding domain (LBD) and a biotinylated co-activator peptide (e.g., from SRC-1 or PGC-1α).
-
Reagents:
-
GST-PPARγ-LBD
-
Biotinylated co-activator peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (APC) (acceptor fluorophore)
-
Test compounds (this compound and T0070907)
-
-
Procedure:
-
The assay components are incubated together in a microplate.
-
This compound, as a partial agonist, is expected to induce the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal.
-
T0070907, as an antagonist, would inhibit the this compound-induced recruitment, leading to a decrease in the FRET signal.
-
-
Data Analysis: The TR-FRET signal is measured, and the data is used to generate dose-response curves for this compound in the presence and absence of T0070907 to quantify the antagonistic potency.
Conclusion
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
A Head-to-Head Battle: Covalent vs. Non-Covalent PPAR-γ Agonists in Drug Discovery
A comprehensive comparative guide for researchers, scientists, and drug development professionals on the performance of covalent and non-covalent PPAR-γ agonists, supported by experimental data.
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity, making it a prime therapeutic target for type 2 diabetes and other metabolic disorders. Agonists of PPAR-γ can be broadly classified into two categories based on their binding mechanism: non-covalent and covalent. This guide provides an objective, data-driven comparison of these two classes of agonists to aid researchers in the selection and development of next-generation PPAR-γ modulators.
Executive Summary
Non-covalent agonists, such as the thiazolidinedione (TZD) class of drugs including rosiglitazone (B1679542) and pioglitazone, have been the cornerstone of PPAR-γ-targeted therapies. They reversibly bind to the ligand-binding pocket (LBP) of the receptor, initiating a conformational change that leads to the recruitment of coactivators and subsequent gene transcription. In contrast, covalent agonists form a permanent chemical bond with a specific amino acid residue within the LBP, typically Cysteine 285. This irreversible interaction can lead to sustained receptor activation and potentially different downstream signaling outcomes. This guide delves into a comparative analysis of these two modalities, presenting quantitative data on their binding affinities, transcriptional activities, and effects on gene expression and in vivo efficacy.
At a Glance: Covalent vs. Non-Covalent PPAR-γ Agonists
| Feature | Non-Covalent Agonists (e.g., Rosiglitazone) | Covalent Agonists (e.g., MRL-24) |
| Binding Mechanism | Reversible, non-covalent interactions (hydrogen bonds, hydrophobic interactions) | Irreversible, covalent bond formation with Cys285 in the ligand-binding pocket |
| Binding Affinity (Ki) | High affinity (nanomolar range) | High affinity (nanomolar range) |
| Transcriptional Activation | Potent, full agonists | Can be partial or full agonists, with sustained activation potential |
| Clinical Experience | Extensive (e.g., Rosiglitazone, Pioglitazone) | Primarily preclinical and experimental |
| Potential Advantages | Well-understood pharmacology and clinical effects | Potential for prolonged duration of action, unique signaling profiles, and improved therapeutic index |
| Potential Disadvantages | Associated with side effects such as weight gain, fluid retention, and cardiovascular risks | Potential for off-target reactivity and immunogenicity due to covalent nature |
Performance Deep Dive: A Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of representative non-covalent and covalent PPAR-γ agonists.
Table 1: Comparative Binding Affinity and Transcriptional Activity
| Compound | Class | Binding Affinity (Ki, nM) | Transcriptional Activation (EC50, nM) | Maximal Activation (% of Rosiglitazone) | Reference |
| Rosiglitazone | Non-covalent | 43 | 60 | 100% | [1] |
| MRL-24 | Covalent | 2 | 62 | ~20% (partial agonist) | [1] |
Table 2: Comparative In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes
| Compound | Class | Dose | Effect on Blood Glucose | Effect on Insulin Sensitivity | Reference |
| Rosiglitazone | Non-covalent | 10 mg/kg/day | Normalized hyperglycemia | Significantly improved | [2][3] |
| MRL-24 | Covalent | Data not available | Data not available | Data not available |
Unraveling the Mechanisms: Signaling Pathways
The activation of PPAR-γ by both covalent and non-covalent agonists ultimately leads to the regulation of target gene expression. However, the nature of their interaction with the receptor can influence the dynamics of this process.
Experimental Corner: Key Methodologies
The characterization and comparison of PPAR-γ agonists rely on a suite of robust in vitro and in vivo assays. Below are detailed protocols for key experiments.
Experimental Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound to the PPAR-γ ligand-binding domain (LBD).
Principle: The assay measures the displacement of a fluorescently labeled tracer from the PPAR-γ LBD by a competitive test compound. This displacement results in a decrease in the FRET signal between a terbium-labeled anti-GST antibody bound to the GST-tagged PPAR-γ LBD and the fluorescent tracer.
Materials:
-
GST-tagged human PPAR-γ LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPAR-γ tracer (e.g., Fluormone™ Pan-PPAR Green)
-
Test compounds (e.g., Rosiglitazone, MRL-24)
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a mixture of the fluorescent tracer and the GST-PPAR-γ LBD.
-
Add the tracer/LBD mixture to each well.
-
Prepare a solution of the terbium-labeled anti-GST antibody.
-
Add the antibody solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).
-
Calculate the 520/495 nm emission ratio.
-
Plot the emission ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPAR-γ-mediated gene transcription.
Principle: Cells are co-transfected with an expression vector for PPAR-γ and a reporter plasmid containing a luciferase gene under the control of a PPAR-γ response element (PPRE). Agonist binding to PPAR-γ leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression vector for human PPAR-γ
-
Luciferase reporter plasmid with a PPRE promoter (e.g., pGL4.24[luc2/PPRE/Hygro])
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPAR-γ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal activation.[4][5]
Experimental Protocol 3: 3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPAR-γ activation.
Principle: 3T3-L1 preadipocytes are treated with a differentiation cocktail containing the test compound. The extent of differentiation is then quantified by staining the accumulated lipid droplets with Oil Red O.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation medium (DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Test compounds
-
Oil Red O staining solution
-
Formalin solution (10%)
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in 6-well plates.
-
Two days post-confluence, initiate differentiation by replacing the medium with differentiation medium containing the test compound or vehicle control.
-
After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin and the test compound.
-
After another 2 days, switch to DMEM with 10% FBS and continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
On day 8-10, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for at least 20 minutes.[6]
-
Wash the cells with water to remove excess stain.
-
Visually assess the extent of lipid droplet formation under a microscope.
-
For quantification, elute the Oil Red O from the cells with 100% isopropanol and measure the absorbance at 510 nm.[7]
The Road Ahead: Future Perspectives
The development of PPAR-γ agonists has been a journey of both triumph and challenge. While non-covalent agonists have proven clinical efficacy, their side-effect profiles have prompted the search for novel modulators with improved therapeutic windows. Covalent agonists represent a promising avenue of research, offering the potential for sustained target engagement and unique pharmacological profiles. However, careful consideration of their potential for off-target reactivity and immunogenicity is paramount. Further head-to-head comparative studies, particularly in in vivo models and ultimately in clinical trials, will be crucial to fully elucidate the therapeutic potential of covalent PPAR-γ agonists and their place in the armamentarium against metabolic diseases.
References
- 1. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone treatment of type 2 diabetic db/db mice attenuates urinary albumin and angiotensin converting enzyme 2 excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion | PLOS One [journals.plos.org]
- 4. assaygenie.com [assaygenie.com]
- 5. med.emory.edu [med.emory.edu]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-764406 and Other Selective PPAR-gamma Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents targeting Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is continually evolving. Beyond full agonists, a class of compounds known as selective PPARγ modulators (SPPARMs) has emerged, offering the potential for targeted efficacy with an improved safety profile. This guide provides a comparative overview of L-764406 and other notable SPPARMs, focusing on their performance based on available experimental data.
It is important to note that direct head-to-head studies comparing all the modulators presented here are limited. The following data has been compiled from various independent studies, and while efforts have been made to present comparable metrics, variations in experimental conditions should be considered.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound alongside other well-characterized PPARγ modulators.
Table 1: Comparative Binding Affinities of PPARγ Modulators
| Compound | Binding Affinity (IC50/Ki) | Notes |
| This compound | IC50: 70 nM[1][2] | A non-thiazolidinedione (TZD) compound. |
| Rosiglitazone | Kd: 40 nM[3] | A full agonist of the TZD class. |
| Pioglitazone | - | A full agonist of the TZD class. |
| Telmisartan (B1682998) | - | An angiotensin II receptor blocker with SPPARM activity. |
| INT131 | Ki: ~10 nM[4][5] | A non-TZD SPPARM with high binding affinity. |
Table 2: Comparative Functional Activities of PPARγ Modulators
| Compound | Functional Activity (EC50) | % Maximal Activation (vs. Full Agonist) | Classification |
| This compound | - | ~25%[6] | Partial Agonist |
| Rosiglitazone | 60 nM | 100% (Reference Full Agonist) | Full Agonist |
| Pioglitazone | 280 nM[7] | ~100% | Full Agonist |
| Telmisartan | 4.5 µM[8] | 25-30%[8][9][10] | Partial Agonist |
| INT131 | 4 nM[11] | ~10% (of rosiglitazone)[4] | Partial Agonist |
Experimental Protocols
The following are representative methodologies for key experiments used to characterize PPARγ modulators.
PPARγ Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ ligand-binding domain (LBD).
-
Materials:
-
Recombinant PPARγ LBD (e.g., GST-fusion protein)
-
Radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone)
-
SPA beads (e.g., Protein A-coated)
-
Anti-GST antibody
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
The GST-tagged PPARγ LBD is incubated with an anti-GST antibody.
-
Protein A-coated SPA beads are added to the mixture, allowing the antibody-receptor complex to bind to the beads.
-
A known concentration of the radiolabeled ligand is added.
-
The test compound is added at various concentrations.
-
The plate is incubated to allow for competitive binding.
-
The radioactivity is measured using a scintillation counter. A decrease in signal indicates displacement of the radiolabeled ligand by the test compound.
-
The IC50 value is calculated from the dose-response curve.
-
PPARγ Transactivation Assay (Reporter Gene Assay)
This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T)
-
An expression vector for a PPARγ fusion protein (e.g., Gal4-PPARγ LBD)
-
A reporter vector containing a promoter with response elements for the fusion protein (e.g., UAS-luciferase)
-
A transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
-
Procedure:
-
Cells are co-transfected with the PPARγ fusion protein expression vector and the reporter vector.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.
-
Following treatment, the cells are lysed.
-
The luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer. An increase in luminescence indicates activation of PPARγ transcriptional activity.
-
The EC50 value and the percentage of maximal activation relative to a full agonist are determined from the dose-response curve.
-
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
-
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Differentiation medium (containing insulin (B600854), dexamethasone, and IBMX)
-
Cell culture medium
-
Test compounds
-
Oil Red O stain
-
-
Procedure:
-
Preadipocytes are cultured to confluence.
-
Two days post-confluence, the culture medium is replaced with differentiation medium containing the test compound at various concentrations.
-
After a few days, the medium is switched to a maintenance medium containing insulin and the test compound, and this is replenished every two days.
-
After a total differentiation period (typically 8-12 days), the cells are fixed.
-
The accumulation of lipid droplets, a marker of mature adipocytes, is visualized by staining with Oil Red O.
-
The stain can be extracted and quantified spectrophotometrically to measure the extent of differentiation.
-
Visualizations
Signaling Pathway of PPARγ Modulation
Caption: PPARγ signaling pathway activated by a selective modulator.
Experimental Workflow for PPARγ Modulator Characterization
Caption: Workflow for identifying and characterizing PPARγ modulators.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioglitazone hydrochloride, PPAR-gamma agonist (CAS 112529-15-4) | Abcam [abcam.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
A Comparative Analysis of L-764406 and Endogenous Ligands for PPAR-gamma
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic and endogenous ligands with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is critical for advancing therapeutic strategies in metabolic diseases and beyond. This guide provides a detailed comparison of the activity of the synthetic ligand L-764406 against key endogenous PPAR-γ ligands, supported by quantitative data and experimental methodologies.
Peroxisome Proliferator-Activated Receptor-gamma is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Its activation by various ligands initiates a cascade of gene expression changes. While synthetic agonists like the thiazolidinediones (TZDs) have been clinical mainstays, research into novel synthetic ligands and the body's own regulatory molecules continues to uncover more complex and potentially safer therapeutic avenues.
Quantitative Comparison of Ligand Activity
The following table summarizes the binding affinity and functional potency of this compound and prominent endogenous PPAR-γ ligands. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can influence direct comparability.
| Ligand | Type | Binding Affinity (IC50/Ki) | Functional Potency (EC50) | Key Characteristics |
| This compound | Synthetic | IC50: 70 nM[1] | Partial Agonist | Non-TZD, covalent binding to Cys313. Selective for PPAR-γ over PPAR-α and PPAR-δ.[1] |
| Nitrolinoleic Acid (LNO2) | Endogenous | Ki: ~133 nM[2][3] | - | Potent endogenous ligand.[2][3] |
| 12-NO2-Linoleic Acid | Endogenous | - | EC50: 0.045 µM | A potent regioisomer of LNO2. |
| 9/10-NO2-Linoleic Acid | Endogenous | - | EC50: 0.41 µM | Weaker regioisomer of LNO2. |
| 13-NO2-Linoleic Acid | Endogenous | - | EC50: 0.62 µM | Weaker regioisomer of LNO2. |
| 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) | Endogenous | IC50: ~1 µM (for inhibiting synthetic ligand binding)[4] | Partial Agonist | Covalently binds to Cys285.[4] |
| Fatty Acids (e.g., linoleic, oleic) | Endogenous | Low Affinity (µM range) | Weak Agonists | Considered low-potency, natural ligands. |
In-Depth Look at Ligand Characteristics
This compound: This synthetic, non-thiazolidinedione ligand demonstrates high-affinity binding to PPAR-γ with an IC50 value of 70 nM.[1] A distinguishing feature of this compound is its mechanism of action; it forms a covalent bond with the cysteine 313 residue within the ligand-binding domain of PPAR-γ.[1] Functionally, it acts as a partial agonist, meaning it does not elicit the maximal transcriptional response achievable with full agonists. Its selectivity for PPAR-γ over the other PPAR isoforms (α and δ) makes it a valuable tool for specifically probing PPAR-γ function.[1]
Endogenous Ligands: The body produces a variety of molecules that can activate PPAR-γ. These include:
-
Nitrolinoleic Acid (LNO2): This nitrated fatty acid is a potent endogenous ligand with a binding affinity (Ki) of approximately 133 nM, which is comparable to that of this compound.[2][3] Different regioisomers of LNO2 exhibit varying functional potencies, with the 12-NO2 isomer being a particularly strong activator.
-
15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2): A metabolite of prostaglandin (B15479496) D2, 15d-PGJ2 is a well-characterized endogenous PPAR-γ ligand. It has a lower binding affinity compared to this compound, with an IC50 of around 1 µM for inhibiting the binding of a synthetic ligand.[4] Similar to this compound, it can act as a covalent ligand, but it targets a different cysteine residue (Cys285).[4]
-
Fatty Acids: Various dietary fatty acids and their metabolites can bind to and activate PPAR-γ. However, they are generally considered to be low-affinity ligands, typically binding in the micromolar range, and act as weak agonists.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrolinoleic acid: An endogenous peroxisome proliferator-activated receptor γ ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of L-764406 and Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the selective PPARγ partial agonist, L-764406, and the class of full PPARγ agonists, thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and troglitazone (B1681588). While extensive experimental data are available for TZDs, demonstrating their potent anti-inflammatory effects, there is a notable lack of direct experimental evidence for the anti-inflammatory actions of this compound. This comparison, therefore, juxtaposes the established profile of TZDs with the theoretical anti-inflammatory potential of this compound, based on its partial agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ).
Introduction to this compound and Thiazolidinediones (TZDs)
This compound is a potent and selective, non-TZD partial agonist of PPARγ.[1][2] Its partial agonism suggests that it may elicit a submaximal response compared to full agonists, a characteristic that could translate to a different therapeutic and side-effect profile. Thiazolidinediones (TZDs) are a class of drugs that are full agonists of PPARγ and have been widely studied for their insulin-sensitizing and anti-inflammatory effects.
Mechanistic Overview: PPARγ-Mediated Anti-Inflammatory Signaling
Both this compound and TZDs exert their effects primarily through the activation of PPARγ, a nuclear receptor that plays a critical role in regulating inflammation. Upon activation, PPARγ can modulate the expression of a wide range of genes involved in inflammatory pathways. The primary anti-inflammatory mechanisms include:
-
Transrepression of Pro-inflammatory Transcription Factors: Activated PPARγ can physically interact with and inhibit the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STATs). This interaction prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Induction of Anti-inflammatory Genes: PPARγ activation can also lead to the increased expression of anti-inflammatory proteins.
-
Polarization of Macrophages: PPARγ activation promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of PPARγ agonists.
Caption: PPARγ signaling pathway activated by this compound and TZDs.
Comparative Experimental Data
The following tables summarize quantitative data from studies on the anti-inflammatory effects of TZDs. No direct experimental data on the anti-inflammatory effects of this compound were found in the reviewed literature.
Table 1: In Vitro Effects of TZDs on Inflammatory Markers
| TZD | Cell Type | Stimulus | Marker | Concentration | % Inhibition / Change | Reference |
| Rosiglitazone | RAW264.7 macrophages | LPS | TNF-α | 10 µM | ~50% reduction | [3] |
| Rosiglitazone | RAW264.7 macrophages | LPS | IL-6 | 10 µM | ~60% reduction | [3] |
| Rosiglitazone | RAW264.7 macrophages | LPS | NO | 10 µM | ~70% reduction | [3] |
| Troglitazone | Human Airway Smooth Muscle | IL-1β | IL-6 | 10 µM | Significant reduction | |
| Troglitazone | Human Airway Smooth Muscle | TNF-α | Eotaxin | 10 µM | Significant reduction |
Table 2: In Vivo Effects of TZDs on Inflammatory Markers
| TZD | Model | Marker | Dose | Outcome | Reference |
| Rosiglitazone | Rat carotid injury | NF-κB expression | 10 mg/kg/day | Significant reduction | |
| Rosiglitazone | Rat carotid injury | COX-2 expression | 10 mg/kg/day | Significant reduction | |
| Rosiglitazone | Obese diabetic subjects | Plasma CRP | 4 mg/day | Significant reduction | |
| Troglitazone | Obese type 2 diabetics | MNC NF-κB activity | 400 mg/day | Significant inhibition | |
| Troglitazone | Obese type 2 diabetics | Plasma CRP | 400 mg/day | Significant reduction |
Discussion
The extensive body of research on TZDs provides robust evidence for their significant anti-inflammatory properties, mediated primarily through the activation of PPARγ. These effects are observed across various in vitro and in vivo models and translate to reductions in key inflammatory mediators.
In contrast, the anti-inflammatory profile of this compound remains largely uncharacterized. As a partial agonist, it is plausible that this compound would engage the same PPARγ-mediated anti-inflammatory pathways as TZDs. However, the magnitude of its effect is likely to be less pronounced than that of full agonists. This could potentially lead to a more nuanced immunomodulatory effect with a different therapeutic window and side-effect profile. The lack of direct experimental data for this compound's anti-inflammatory effects is a significant knowledge gap that warrants further investigation. Future studies should aim to directly compare the anti-inflammatory efficacy of this compound and TZDs in relevant cellular and animal models of inflammation.
Experimental Protocols
Rosiglitazone Treatment in a Rat Model of Vascular Injury
-
Animal Model: Male Wistar rats were used.
-
Treatment: Rosiglitazone was administered by gavage at a dose of 10 mg/kg/day for 7 days prior to and up to 21 days after carotid artery injury. The control group received a 0.9% w/v NaCl solution.
-
Inflammatory Marker Analysis: The expression of inflammatory markers such as p38 mitogen-activated protein kinase, cyclooxygenase 2, and nuclear factor-kappaB in the injured carotid artery was measured at various time points post-injury using methods like Western blotting or immunohistochemistry.
-
Histological Analysis: Neointima formation and inflammatory cell infiltration were assessed by histological staining of carotid artery sections.
Troglitazone Treatment in Obese Patients with Type 2 Diabetes
-
Study Design: Seven obese patients with type 2 diabetes were treated with troglitazone at a dose of 400 mg/day for 4 weeks.
-
Sample Collection: Blood samples were collected at weekly intervals.
-
NF-κB Activity Assay: Nuclear factor-kappaB (NF-κB) binding activity was measured in nuclear extracts from mononuclear cells (MNCs) using an electrophoretic mobility shift assay (EMSA).
-
IκB Protein Level Measurement: The protein levels of the NF-κB inhibitory protein, IκB, in MNCs were determined by Western blotting.
-
Plasma Inflammatory Marker Analysis: Plasma concentrations of C-reactive protein (CRP), soluble intracellular adhesion molecule-1 (sICAM-1), and monocyte chemoattractant protein-1 (MCP-1) were measured using enzyme-linked immunosorbent assays (ELISAs).
Conclusion
Thiazolidinediones have well-documented, potent anti-inflammatory effects mediated by full agonism of PPARγ. This compound, as a partial PPARγ agonist, is predicted to share these anti-inflammatory mechanisms but likely with a reduced efficacy. The absence of direct experimental data for this compound's anti-inflammatory properties underscores the need for further research to fully understand its therapeutic potential and to enable a direct, evidence-based comparison with TZDs. This information will be crucial for the rational design and development of next-generation PPARγ modulators with optimized efficacy and safety profiles for the treatment of inflammatory diseases.
References
- 1. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
L-764406: A Potential Alternative in Thiazolidinedione-Resistant Settings? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-764406, a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor-gamma (PPARγ) ligand, in the context of potential applications for thiazolidinedione (TZD)-resistant models. While direct experimental data on the efficacy of this compound in validated TZD-resistant models remains limited in publicly available literature, this document synthesizes the existing knowledge on its unique mechanism of action and compares its known biochemical and cellular effects to conventional TZDs. This guide also presents detailed experimental protocols relevant to the study of PPARγ ligands.
Introduction to this compound
This compound is a novel, non-TZD compound that has been identified as a potent and selective partial agonist of PPARγ.[1] Its distinct chemical structure and mechanism of binding to PPARγ suggest that it may offer a differentiated profile compared to the full agonist TZD class of drugs, particularly in scenarios where the efficacy of TZDs is compromised.
Mechanism of Action: A Divergence from TZDs
The primary distinction between this compound and TZDs lies in their interaction with the PPARγ receptor. While TZDs bind non-covalently to the ligand-binding pocket, this compound forms a covalent bond with a specific cysteine residue, Cys313, located in helix 3 of the PPARγ ligand-binding domain.[1] This covalent interaction is a key feature that may underlie its potential to act in TZD-resistant conditions.
Key Mechanistic Differences:
| Feature | Thiazolidinediones (TZDs) | This compound |
| Binding Nature | Non-covalent | Covalent (to Cys313)[1] |
| Agonist Activity | Full Agonist | Partial Agonist[1] |
| Receptor Interaction | Binds to the main ligand-binding pocket | Binds to a distinct site involving Cys313, preventing TZD binding[1] |
Signaling Pathway and Experimental Workflow
The canonical PPARγ signaling pathway involves the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Both TZDs and this compound activate this pathway, leading to the regulation of genes involved in adipogenesis, glucose metabolism, and inflammation.
Below are diagrams illustrating the PPARγ signaling pathway and a general experimental workflow for evaluating PPARγ agonists.
References
L-764406: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-764406's interaction with various nuclear receptors. The information is compiled from published experimental data to assist researchers in evaluating its potential for target-specific studies and drug development.
This compound is a novel, non-thiazolidinedione (TZD) compound identified as a potent and selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] Its unique mode of action and selectivity profile make it a valuable tool for investigating PPARγ signaling and its role in metabolic diseases.
Quantitative Data Summary
The following table summarizes the known binding affinity and activation data for this compound against various nuclear receptors. It is important to note that while data for PPAR subtypes is available, comprehensive screening against a broader panel of nuclear receptors has not been published.
| Nuclear Receptor | Ligand | Assay Type | Species | IC50 / EC50 (nM) | Efficacy | Reference |
| PPARγ | This compound | Competitive Binding (SPA) | Human | 70 | N/A | [1][2] |
| Reporter Gene Assay | - | - | Partial Agonist | [1][2] | ||
| PPARα | This compound | Reporter Gene Assay | - | No Activity | N/A | [1][2][3] |
| PPARδ | This compound | Reporter Gene Assay | - | No Activity | N/A | [1][2] |
| RARs | This compound | No Data Available | - | - | - | |
| RXRs | This compound | No Data Available | - | - | - | |
| LXR | This compound | No Data Available | - | - | - | |
| FXR | This compound | No Data Available | - | - | - | |
| PXR | This compound | No Data Available | - | - | - |
Note: The absence of data for RARs, RXRs, LXR, FXR, and PXR indicates that the cross-reactivity of this compound with these receptors has not been reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Scintillation Proximity Assay (SPA) for Competitive Binding
This assay was utilized to determine the binding affinity of this compound to the human PPARγ ligand-binding domain (LBD).
-
Principle: SPA is a homogeneous radioactive assay that measures the binding of a radiolabeled ligand to a target protein immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor on the bead, it comes into close proximity to the scintillant, leading to light emission that is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the scintillant.
-
Protocol:
-
Receptor Immobilization: A fusion protein of Glutathione S-transferase (GST) and the human PPARγ LBD is attached to Protein A-coated yttrium silicate (B1173343) SPA beads via a goat anti-GST antibody.
-
Reaction Mixture: The SPA beads with the immobilized receptor are incubated in a suitable assay buffer with a constant concentration of a ³H-radiolabeled TZD (a known high-affinity PPARγ ligand).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the reaction mixture.
-
Incubation: The mixture is incubated at room temperature to allow the binding to reach equilibrium.
-
Detection: The plate is read in a microplate scintillation counter. The amount of light emitted is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated from the competition curve.
-
Luciferase Reporter Gene Assay for Transcriptional Activation
This cell-based assay was used to assess the functional activity of this compound as a PPARγ agonist.
-
Principle: This assay measures the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene (luciferase). The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation.
-
Protocol:
-
Plasmids: Two plasmids are used: an expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the ligand-binding domain of the nuclear receptor of interest (e.g., GAL4-PPARγ LBD), and a reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and co-transfected with both the expression and reporter plasmids.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added to the cell lysate.
-
Detection: The luminescence is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined from the dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of PPARγ and other relevant nuclear receptors.
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: Common Heterodimerization Partner (RXR) of Various Nuclear Receptors.
Caption: Experimental Workflow for Scintillation Proximity Assay.
References
A Comparative Guide: Proteomic Effects of the PPARγ Partial Agonist L-764406 versus Full PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular effects of the peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, L-764406, and full agonists of PPAR alpha (PPARα). Due to a lack of direct comparative proteomic studies involving this compound, this document synthesizes available data on the individual mechanisms and known effects of these compounds. We present proteomic data for the full PPARα agonist, fenofibrate (B1672516), as a representative example to facilitate an indirect comparison.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating gene expression. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, play crucial roles in lipid metabolism, inflammation, and energy homeostasis.[1] Full agonists bind to and fully activate PPARs, leading to a robust biological response. Partial agonists, in contrast, bind to the receptor but elicit a weaker, submaximal response.[2]
This compound is a novel, non-thiazolidinedione (TZD) compound identified as a potent and selective partial agonist for human PPARγ.[3] It exhibits a unique mechanism of action, forming a covalent bond with a specific cysteine residue (Cys313) in the ligand-binding domain of PPARγ.[3][4] This interaction induces a conformational change in the receptor, allowing for the recruitment of co-activators and subsequent modulation of target gene expression.[3][4] Notably, this compound shows no activity towards PPARα or PPARδ.[3][4]
Full PPARα agonists , such as fenofibrate and GW7647, are primarily used to treat dyslipidemia. They robustly activate PPARα, which is highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.[5]
Comparative Proteomics: An Inferred Analysis
As of this review, no studies have been published detailing the proteomic profile of cells treated with this compound. However, to provide a basis for comparison, the following table summarizes quantitative proteomic data from studies on cells treated with the full PPARα agonist, fenofibrate.
Table 1: Summary of Quantitative Proteomic Data for Fenofibrate (Full PPARα Agonist)
| Protein | Cellular Function | Fold Change (Fenofibrate vs. Control) | Reference |
| Fatty acid synthase (FASN) | Fatty acid synthesis | Decreased | [6] |
| Acyl-CoA thioesterase 8 (ACOT8) | Fatty acid metabolism | Decreased | [6] |
| Palmitoyl-protein thioesterase 1 (PPT1) | Fatty acid metabolism | Decreased | [6] |
| Fatty acid-binding protein 1 (FABP1) | Fatty acid uptake and transport | Decreased | [6] |
| Low-density lipoprotein receptor (LDLR) | Cholesterol uptake | Increased (~3.7-fold) | [7] |
| PPARα | Nuclear receptor | Increased (~1.46-fold) | [7] |
| PPARγ | Nuclear receptor | Increased (~2.1-fold) | [7] |
| Sterol regulatory element-binding protein 1c (SREBP-1c) | Lipogenesis | Increased (~1.9-fold) | [7] |
Note: The data presented is a synthesis from multiple studies and experimental systems. Direct comparison of fold changes should be made with caution.
Signaling Pathways
The signaling pathways of PPARγ partial agonists and PPARα full agonists, while both involving nuclear receptor activation, diverge in their primary targets and downstream effects.
This compound (PPARγ Partial Agonist) Signaling
This compound specifically targets PPARγ. As a partial agonist, it is thought to induce a distinct conformational change in the receptor compared to full agonists. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in a unique gene expression profile. The downstream effects are primarily related to adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization.[8][9]
Full PPARα Agonist Signaling
Full PPARα agonists, like fenofibrate, primarily act in the liver and muscle to regulate lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter region of target genes. This leads to a significant upregulation of genes involved in fatty acid oxidation and a decrease in genes related to lipogenesis.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet [frontiersin.org]
- 8. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking L-764406: A Comparative Guide to Next-Generation PPAR-γ Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation peroxisome proliferator-activated receptor-gamma (PPAR-γ) partial agonist, L-764406, against a range of next-generation PPAR-γ modulators. The development of selective PPAR-γ modulators (SPPARγMs) has been driven by the need to retain the therapeutic benefits of full agonists, such as the thiazolidinedione (TZD) class, while mitigating undesirable side effects. This document summarizes key performance data, details the experimental protocols used for these comparisons, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to PPAR-γ Modulation
PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Full agonists of PPAR-γ, like rosiglitazone (B1679542) and pioglitazone, have been effective in treating type 2 diabetes by improving insulin sensitivity.[2] However, their use has been associated with side effects such as weight gain, fluid retention, and cardiovascular concerns.[3] This has spurred the development of next-generation modulators, including partial agonists and dual agonists, which aim for a more favorable balance of efficacy and safety.
This compound was one of the first identified non-TZD partial agonists for PPAR-γ.[4] It exhibits a unique mechanism of action, forming a covalent bond with a specific cysteine residue (Cys313) in the ligand-binding domain of PPAR-γ.[4] This guide will compare the biochemical and cellular activity of this compound with that of more recently developed PPAR-γ modulators.
Comparative Data of PPAR-γ Modulators
The following tables summarize the binding affinities and functional potencies of this compound and a selection of next-generation PPAR-γ modulators.
Table 1: PPAR-γ Binding Affinity
| Compound | Type | Binding Assay Method | Radioligand/Tracer | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | Covalent Partial Agonist | Scintillation Proximity Assay (SPA) | [3H]TZD | 70[4][5] | - | Selective for PPAR-γ over PPAR-α and PPAR-δ.[4][5] |
| INT131 | Non-TZD SPPARγM | Radioligand Displacement | Rosiglitazone | - | ~10[4][5] | >1000-fold selective for PPAR-γ over PPAR-α and PPAR-δ.[4] |
| Halofenic Acid (HA) | SPPARγM | Competitive Binding Assay | Fluorescent PPAR-γ ligand | ~32,000[6] | - | Selective modulator of PPAR-γ.[6] |
| MCC-555 | TZD Dual PPAR-α/γ Agonist | Not specified | Not specified | - | - | Relatively weak binding affinity for PPAR-γ compared to other TZDs.[4][7] |
| Metaglidasen | Fibrate-like SPPARγM | Not specified | Not specified | - | - | Partial agonist activity on PPAR-γ.[8] |
Table 2: PPAR-γ Functional Activity
| Compound | Assay Type | Cell Line | EC50 | Efficacy (vs. Full Agonist) |
| This compound | Cell-based transactivation | Not specified | - | Partial agonist activity reported.[4][5] |
| INT131 | Cell-based reporter assay | Not specified | - | ~10% of rosiglitazone.[5] |
| Balaglitazone (DRF-2593) | Cell-based transactivation | Not specified | 1351 nM[9] | Partial agonist.[9] |
| Halofenic Acid (HA) | GAL4 hybrid assay | HEK-293T | - | Partial agonist, antagonizes rosiglitazone.[6] |
| Saroglitazar | PPAR transactivation assay | HepG2 | 3 nM[8][10] | Dual PPAR-α/γ agonist.[8][10] |
| Aleglitazar | Cell-based transactivation | Not specified | 9 nM[3] | Potent and balanced dual PPAR-α/γ agonist.[3] |
| MCC-555 | Cell-based transactivation | HCT-116 | - | Stronger activation than vehicle, but less than rosiglitazone.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Scintillation Proximity Assay (SPA) for PPAR-γ Binding
This assay is used to determine the binding affinity of a test compound to the PPAR-γ receptor by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
GST-hPPARγ fusion protein
-
Protein A-yttrium silicate (B1173343) SPA beads
-
Goat anti-GST antibodies
-
[3H]-labeled TZD (e.g., BRL49653) as the radioligand
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation counter
-
-
Procedure:
-
The GST-hPPARγ fusion protein is attached to the protein A-yttrium silicate SPA beads via goat anti-GST antibodies.
-
The beads are incubated with a fixed concentration of the [3H]-labeled TZD radioligand.
-
Varying concentrations of the test compound are added to the mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The plate is read in a scintillation counter. When the radioligand is bound to the receptor on the bead, the emitted beta particles excite the scintillant in the bead, producing light. Unbound radioligand in solution is too far away to cause excitation.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by analyzing the dose-response curve.
-
Cell-Based Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate PPAR-γ and induce the transcription of a reporter gene.
-
Materials:
-
Mammalian cell line (e.g., HEK-293T, COS-7, or HepG2).[6][10]
-
Expression plasmid for a chimeric receptor containing the GAL4 DNA-binding domain fused to the human PPAR-γ ligand-binding domain (LBD).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compounds and a full agonist control (e.g., rosiglitazone).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are co-transfected with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid. A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
-
After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound or a control agonist.
-
The cells are incubated for a further period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase assay reagent is added.
-
The luminescence is measured using a luminometer.
-
The data is analyzed to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy relative to the full agonist.
-
Coactivator Recruitment Assay
This assay assesses the ability of a ligand to promote the interaction between PPAR-γ and its coactivators, which is a crucial step in transcriptional activation.
-
Materials:
-
Purified PPAR-γ LBD (e.g., GST-tagged).
-
Purified coactivator protein or a peptide containing the LXXLL motif (e.g., from SRC1 or TRAP220).
-
Fluorescently labeled antibody against the coactivator or a tag on the coactivator.
-
Test compounds.
-
Assay buffer.
-
Plate reader capable of detecting fluorescence resonance energy transfer (FRET) or other interaction signals.
-
-
Procedure (Example using TR-FRET):
-
The GST-PPARγ-LBD is incubated with a fluorescently labeled (e.g., terbium chelate) anti-GST antibody.
-
A biotinylated coactivator peptide is incubated with a fluorescent acceptor (e.g., streptavidin-allophycocyanin).
-
The PPAR-γ complex, the coactivator complex, and the test compound are mixed in a microplate well.
-
Upon ligand binding, PPAR-γ undergoes a conformational change that promotes its interaction with the coactivator peptide.
-
This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur when the donor is excited.
-
The FRET signal is measured, and the dose-dependent increase in the signal is used to determine the potency of the compound in promoting coactivator recruitment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PPAR-γ signaling pathway and a typical experimental workflow for screening PPAR-γ modulators.
Caption: PPAR-γ Signaling Pathway.
Caption: Experimental Workflow for PPAR-γ Modulator Screening.
Conclusion
This compound represents an early example of a non-TZD PPAR-γ partial agonist with a distinct covalent binding mechanism. The landscape of PPAR-γ modulators has since evolved significantly, with the development of SPPARγMs and dual agonists that exhibit more nuanced pharmacological profiles. Next-generation modulators like INT131 demonstrate high binding affinity and partial agonism, aiming to dissociate the therapeutic insulin-sensitizing effects from the adverse effects associated with full PPAR-γ activation. Dual agonists such as Saroglitazar and Aleglitazar offer the potential to address both dyslipidemia and hyperglycemia through their combined activity on PPAR-α and PPAR-γ.
The comparative data and experimental protocols presented in this guide offer a framework for the continued evaluation and development of novel PPAR-γ modulators. The ultimate goal is to identify compounds with an optimized therapeutic window, providing maximal clinical benefit with minimal side effects for the treatment of metabolic diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A peroxisome proliferator-activated receptor ligand MCC-555 imparts anti-proliferative response in pancreatic cancer cells by PPARgamma-independent up-regulation of KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PPAR Ligand MCC-555 Suppresses Intestinal Polyps in APCMin+ Mice via ERK and PPAR Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metaglidasen - Wikipedia [en.wikipedia.org]
- 9. MCC-555 (Mitsubishi-Tokyo Pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming L-764406-Mediated Effects are PPAR-gamma Dependent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm that the biological effects of L-764406 are mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma). It includes comparisons with a full PPAR-gamma agonist (Rosiglitazone) and a PPAR-gamma antagonist (GW9662), supported by experimental data and detailed protocols.
Introduction to this compound and PPAR-gamma
This compound is a novel, non-thiazolidinedione (non-TZD) compound identified as a potent and selective partial agonist for human PPAR-gamma.[1][2] PPAR-gamma is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[3] Ligand activation of PPAR-gamma leads to the recruitment of co-activators and subsequent regulation of target gene transcription.[3] this compound is unique in that it binds covalently to a specific cysteine residue (Cys313) within the ligand-binding domain (LBD) of PPAR-gamma, inducing a conformational change that results in partial activation of the receptor.[1][2]
Comparative Analysis of PPAR-gamma Ligands
To elucidate the PPAR-gamma-dependent effects of this compound, it is essential to compare its activity with well-characterized PPAR-gamma modulators.
-
Rosiglitazone: A member of the thiazolidinedione (TZD) class, Rosiglitazone is a potent, full agonist of PPAR-gamma. It is widely used as a positive control in PPAR-gamma activation studies.
-
GW9662: A selective and irreversible antagonist of PPAR-gamma. It is used to block PPAR-gamma activation and confirm that the effects of an agonist are indeed mediated through this receptor.[4]
The following tables summarize the key characteristics and experimental data for these three compounds.
Data Presentation
Table 1: Comparison of PPAR-gamma Ligand Characteristics
| Feature | This compound | Rosiglitazone | GW9662 |
| Compound Type | Partial Agonist | Full Agonist | Antagonist |
| Chemical Class | Non-Thiazolidinedione | Thiazolidinedione | 2-chloro-5-nitrobenzanilide |
| Binding Mechanism | Covalent | Non-covalent | Irreversible Covalent |
| Binding Affinity (IC50) | ~70 nM[1][2] | High Affinity | High Affinity |
| PPAR Subtype Selectivity | Selective for PPAR-gamma[1][2] | Selective for PPAR-gamma | Selective for PPAR-gamma |
Table 2: Comparative Effects on PPAR-gamma Activity and Target Gene Expression
| Parameter | This compound | Rosiglitazone | GW9662 |
| PPAR-gamma Transcriptional Activation | Partial (~25% of full agonist)[3] | Full (100%) | Blocks agonist-induced activation[4] |
| aP2 Gene Expression in 3T3-L1 cells | Induces expression[1][2] | Strongly induces expression | Inhibits agonist-induced expression |
| Co-activator Recruitment | Reduced compared to full agonist[3] | Strong recruitment | Prevents recruitment |
Experimental Protocols
To experimentally validate the PPAR-gamma-dependent effects of this compound, a combination of in vitro assays is typically employed.
PPAR-gamma Reporter Gene Assay
This assay directly measures the ability of a compound to activate PPAR-gamma-mediated gene transcription.
Principle: Cells are co-transfected with an expression vector for a chimeric receptor (containing the PPAR-gamma Ligand Binding Domain fused to a Gal4 DNA binding domain) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. Activation of the chimeric receptor by a ligand leads to the expression of luciferase, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Plate CV-1 cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
Transfect cells with expression vectors for the GAL4-hPPARγLBD chimeric receptor and a (UAS)5-tk-luciferase reporter gene using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds (this compound, Rosiglitazone, GW9662) at various concentrations. Include a vehicle control (e.g., DMSO). For antagonist assays, pre-incubate with GW9662 for 1 hour before adding the agonist.
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Express results as fold activation over the vehicle control.
-
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPAR-gamma activation.
Principle: 3T3-L1 preadipocytes can be induced to differentiate into adipocytes in the presence of an appropriate hormonal cocktail and a PPAR-gamma agonist. The accumulation of lipid droplets in mature adipocytes can be visualized by Oil Red O staining.
Protocol:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Two days post-confluence (Day 0), initiate differentiation by adding differentiation medium (DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) containing the test compounds.
-
-
Differentiation Induction:
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin and the test compounds.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium every two days.
-
-
Oil Red O Staining:
-
On Day 8-10, wash the cells with PBS and fix with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
-
siRNA-mediated PPAR-gamma Knockdown
This genetic approach provides definitive evidence for the involvement of PPAR-gamma.
Principle: Small interfering RNA (siRNA) is used to specifically target and degrade PPAR-gamma mRNA, thereby reducing the expression of the PPAR-gamma protein. The effect of this compound is then assessed in these "knockdown" cells.
Protocol:
-
siRNA Transfection:
-
Transfect cells (e.g., 3T3-L1 preadipocytes or a relevant cell line) with a validated siRNA targeting PPAR-gamma or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Verification of Knockdown:
-
After 48-72 hours, harvest a subset of cells to confirm the reduction of PPAR-gamma mRNA (by qRT-PCR) and protein (by Western blot).
-
-
Compound Treatment and Analysis:
-
Treat the remaining control and PPAR-gamma knockdown cells with this compound.
-
Analyze the downstream effects of interest, such as the expression of PPAR-gamma target genes (e.g., aP2) by qRT-PCR.
-
A loss or significant reduction of the this compound-mediated effect in the PPAR-gamma knockdown cells compared to the control cells would confirm PPAR-gamma dependency.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for confirming PPAR-gamma dependency.
Discussion and Conclusion
The most definitive methods for confirming this dependency involve the use of a PPAR-gamma antagonist or genetic knockdown of PPAR-gamma. The observation that the effects of this compound are blocked by the co-administration of GW9662 provides pharmacological proof of its on-target activity. Similarly, the abrogation of this compound's effects in cells with reduced or absent PPAR-gamma expression would provide genetic proof.
While direct experimental evidence of this compound in PPAR-gamma knockout or siRNA knockdown models is not extensively reported in the readily available literature, the existing body of evidence from biochemical and cell-based assays provides a robust foundation for concluding that its primary mechanism of action is PPAR-gamma dependent. Further studies utilizing these genetic models would provide the ultimate confirmation. Additionally, comprehensive off-target screening would be beneficial to fully characterize the specificity profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Elimination of Peroxisome Proliferator-Activated Receptor γ in β Cells Leads to Abnormalities in Islet Mass without Compromising Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-764406: A Procedural Guide for Laboratory Professionals
The overriding principle in the management of laboratory waste is to formulate a disposal plan before commencing any experimental work.[1] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by an authorized body.[2][3]
Step 1: Waste Identification and Segregation
The initial and most crucial step is the accurate identification and segregation of L-764406 waste. This includes:
-
Pure Compound: Any unused or expired this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated Materials: Items such as personal protective equipment (PPE), pipette tips, vials, and absorbent materials that have come into contact with this compound.
It is imperative to segregate this compound waste from other waste streams to prevent unintended chemical reactions.[4][5] Specifically, do not mix with incompatible materials.[4][6] Aqueous waste should be collected separately from organic solvent waste.[1]
Step 2: Waste Collection and Container Management
Proper containment of chemical waste is essential to prevent leaks and exposure.
-
Container Selection: Use containers that are chemically compatible with this compound and any associated solvents.[7] The original container is often the best choice for storing waste of the pure compound.[2] Containers must be in good condition, free from leaks, and have secure, leak-proof closures.[2][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4][8] If the waste is a mixture, all components should be listed.[4] The date when waste was first added to the container should also be included.[9]
-
Container Filling: Do not overfill waste containers. It is recommended to leave at least one inch of headspace to allow for expansion.[4] Containers must be kept closed at all times except when adding waste.[2][8][10]
Step 3: Storage of Chemical Waste
Designated storage areas for hazardous waste are crucial for maintaining a safe laboratory environment.
-
Satellite Accumulation Areas (SAAs): Waste containers should be stored in a designated SAA at or near the point of generation.[4][10] This area should be under the control of laboratory personnel.[7]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching drains.[5][7][8]
-
Segregation in Storage: Incompatible wastes must be segregated within the SAA to prevent reactions.[4][8]
Step 4: Disposal Procedures
The final disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations.
-
Institutional Waste Management: The primary method for disposal is through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[2] Never dispose of chemical waste down the sink or in the regular trash unless explicitly permitted by your institution for specific non-hazardous materials.[2][7][8] Evaporation of hazardous waste is not an acceptable disposal method.[2][8]
-
Empty Containers: A container that held this compound should be managed as hazardous waste unless it is "RCRA empty." For a container to be considered empty, all contents must be removed by normal means.[9] For containers of highly toxic chemicals, triple rinsing is required, and the rinsate must be collected as hazardous waste.[8][9] Once appropriately cleaned, labels on the empty container should be defaced before disposal in the regular trash.[2]
Quantitative Data Summary
| Waste Stream | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Pure this compound | Original or chemically compatible, sealed container | "Hazardous Waste", "this compound", Date | Satellite Accumulation Area (SAA) with secondary containment | Institutional Hazardous Waste Program |
| This compound Solutions | Chemically compatible, sealed container (e.g., glass, polyethylene) | "Hazardous Waste", "this compound", Solvent(s) and Concentration(s), Date | SAA with secondary containment, segregated by solvent type | Institutional Hazardous Waste Program |
| Contaminated Solids | Lined, puncture-resistant container for sharps; sealed bags for soft materials | "Hazardous Waste", "this compound Contaminated Debris", Date | SAA | Institutional Hazardous Waste Program |
| Empty Containers | N/A | Deface original label after proper cleaning | N/A | Regular trash (after triple rinsing if required) |
Experimental Protocol: Waste Segregation and Collection
Objective: To safely segregate and collect different forms of this compound waste generated during a typical in-vitro experiment.
Materials:
-
Designated hazardous waste containers (glass for organic solvents, polyethylene (B3416737) for aqueous solutions, puncture-resistant for sharps)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
-
Secondary containment bins
Procedure:
-
Preparation: Before starting the experiment, ensure all necessary, properly labeled waste containers are present in the designated Satellite Accumulation Area. Verify that secondary containment is in place.
-
Aqueous Waste: All aqueous solutions containing this compound (e.g., from cell culture media, buffer solutions) are to be collected in a designated polyethylene container labeled "Hazardous Waste: Aqueous this compound".
-
Solvent-Based Waste: All organic solvent solutions containing this compound are to be collected in a designated, chemically-resistant glass container labeled "Hazardous Waste: this compound in [Solvent Name]".
-
Contaminated Sharps: All sharps (e.g., needles, serological pipettes) contaminated with this compound are to be immediately placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste: this compound Contaminated Sharps".
-
Contaminated Solid Waste (Non-Sharps): All non-sharp solid waste (e.g., gloves, pipette tips, absorbent paper) contaminated with this compound is to be collected in a designated, lined container with a lid, labeled "Hazardous Waste: this compound Contaminated Lab Debris".
-
Container Sealing: At the end of the procedure, or when a container is not in immediate use, ensure all waste containers are securely sealed.
-
Documentation: Log the addition of waste to the respective containers as per institutional policy.
Disposal Workflow for this compound
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling L-764406
Essential Safety and Handling Guide for L-764406
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, biologically active small molecules in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS).
Hazard Identification and Risk Assessment
This compound is a potent partial agonist of the human peroxisome proliferator-activated receptor γ (PPARγ), with an apparent binding IC50 of 70 nM.[1][2] Due to its high potency and biological activity, it should be handled with care as a potentially hazardous compound. A thorough risk assessment should be conducted before any handling.
Illustrative Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅F₃N₂O₄S | Inferred |
| Molecular Weight | 496.52 g/mol | Inferred |
| Physical State | Solid (powder) | Assumed |
| Solubility | Soluble in DMSO | Assumed |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Vapor Pressure | Not available | N/A |
Note: This data is illustrative. Refer to the supplier-specific SDS for accurate information.
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[3] For procedures with a risk of aerosol generation, additional protection is necessary.
| Level of Protection | Required PPE |
| Standard Handling | Lab coat, safety glasses with side shields, single pair of nitrile gloves. |
| Risk of Splash/Aerosol | Chemical splash goggles, face shield, double-gloving (nitrile), disposable gown. |
| High-Concentration/Large Quantity | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty gloves. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label and integrity.
3.2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions must be performed in a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated and calibrated balance.
-
Clean the weighing area and spatula thoroughly after use.
-
Dissolve the compound in the appropriate solvent (e.g., DMSO) using validated procedures.
3.3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When performing experiments, ensure proper ventilation.
-
Avoid skin contact and inhalation.
-
After handling, wash hands thoroughly, even if gloves were worn.
3.4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the manufacturer's instructions for optimal storage temperature.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: Collect contaminated items such as pipette tips, tubes, gloves, and bench paper in a designated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Do not dispose of down the drain.[4][5]
-
Sharps Waste: Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Container Management:
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]
-
Keep waste containers closed except when adding waste.[6]
-
Store waste containers in a designated satellite accumulation area.
4.3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision logic for selecting the appropriate level of PPE for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a partial agonist of human peroxisome proliferator-activated receptor gamma. The role of Cys313 in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
